DC271
説明
特性
分子式 |
C23H25NO2 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
4-[2-(4,4-dimethyl-1-propan-2-yl-2,3-dihydroquinolin-6-yl)ethynyl]benzoic acid |
InChI |
InChI=1S/C23H25NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-12,15-16H,13-14H2,1-4H3,(H,25,26) |
InChIキー |
OCMSZODRCJAGHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of DC271: A Fluorescent Retinoid Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of DC271, a valuable research tool in the study of retinoid signaling pathways. The information is presented to be accessible and useful for researchers, scientists, and professionals involved in drug development.
Introduction
This compound is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA), the biologically active form of vitamin A. It is not a therapeutic agent but rather a chemical probe designed for the biochemical and intracellular characterization of retinoid signaling pathways. Its intrinsic fluorescence allows for direct visualization and quantification in various experimental settings, making it a powerful tool for studying the roles of cellular retinoic acid-binding proteins and retinoic acid receptors.
Core Mechanism of Action
The primary mechanism of action of this compound is to mimic endogenous all-trans-retinoic acid. It functions as an agonist of the retinoic acid signaling pathway. The key steps in its mechanism of action are:
-
Cellular Uptake and Binding to CRABPII: Upon entering a cell, this compound binds to the cellular retinoic acid-binding protein II (CRABPII). This binding is a critical step in the intracellular transport and availability of retinoids.
-
Translocation to the Nucleus: The this compound-CRABPII complex facilitates the transport of this compound to the nucleus.
-
Activation of Retinoic Acid Receptors (RARs): In the nucleus, this compound, like ATRA, binds to and activates retinoic acid receptors (RARs). RARs are ligand-dependent transcription factors that form heterodimers with retinoid X receptors (RXRs).
-
Gene Transcription Modulation: The activated RAR-RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cellular differentiation, proliferation, and apoptosis.[1] For instance, in human keratinocyte cells (HaCaT), this compound has been shown to activate the same genes as endogenous retinoic acid.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Target |
| Kd | 42 nM | CRABPII |
| Kd (Dissociation Constant) is a measure of the binding affinity of a ligand to its receptor. A lower Kd value indicates a higher binding affinity. |
Table 2: Physicochemical and Fluorescent Properties of this compound
| Property | Value |
| Molecular Weight | 347.46 g/mol |
| Formula | C23H25NO2 |
| Purity | ≥98% (HPLC) |
| CAS Number | 198696-03-6 |
| Fluorescent Properties | Solvochromatic (fluorescent λex, λem, and quantum yield are affected by solvent type) |
Table 3: Spectroscopic Properties of this compound in Different Solvents
| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) |
| DMSO | 351 | 442 | 19.3 |
| EtOH | 350 | 461 | 1.14 |
| DCM | 382 | 572 | 71.45 |
| Toluene | 378 | 447 | 80.21 |
| Data sourced from Tocris Bioscience and R&D Systems product information. |
Experimental Protocols
The following are generalized protocols for key experiments where this compound is utilized. Specific details may need to be optimized for individual experimental systems.
1. In Vitro Fluorescence Competition Assay for Retinoic Acid Binding Proteins
This assay is used to determine the binding affinity of unlabeled ligands to CRABPII by measuring their ability to displace this compound.
-
Materials:
-
Recombinant human CRABPII
-
This compound
-
Test compounds (unlabeled ligands)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of CRABPII and this compound in the assay buffer. The concentration of this compound should be close to its Kd value.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Add varying concentrations of the test compound to the mixture.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence intensity of this compound. The displacement of this compound by the test compound will result in a decrease in fluorescence polarization or a change in fluorescence intensity/wavelength depending on the specific properties of the fluorometer and assay setup.
-
Plot the fluorescence signal against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.
-
2. Cellular Uptake and Localization Studies
This protocol outlines the use of this compound to visualize the uptake and intracellular distribution of a retinoid analog.
-
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes)
-
Cell culture medium and supplements
-
This compound
-
Fluorescence microscope
-
Optional: Nuclear stain (e.g., DAPI)
-
-
Procedure:
-
Culture the cells on a suitable imaging dish or slide.
-
Treat the cells with a working concentration of this compound (e.g., 1 µM) for a specified time (e.g., 72 hours).
-
Wash the cells with fresh medium or PBS to remove unbound this compound.
-
If desired, stain the cells with a nuclear marker like DAPI.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for this compound and the nuclear stain.
-
Capture images to analyze the subcellular localization of this compound.
-
3. Gene Expression Analysis
This experiment determines the effect of this compound on the expression of retinoic acid target genes.
-
Materials:
-
Cell line of interest
-
This compound
-
All-trans-retinoic acid (as a positive control)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents (primers for target genes and housekeeping genes)
-
-
Procedure:
-
Treat the cells with this compound, ATRA, or a vehicle control for a specified period.
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcription.
-
Perform qPCR to quantify the relative expression levels of target genes (e.g., genes with RAREs in their promoters) and a housekeeping gene for normalization.
-
Analyze the data to determine the fold change in gene expression induced by this compound compared to the control.
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound, a fluorescent retinoic acid analog.
Caption: General experimental workflows utilizing this compound.
References
DC271 as a Fluorescent Probe for Retinoic Acid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DC271, a novel fluorescent probe for the study of retinoic acid receptors (RARs) and their associated signaling pathways. This compound, a synthetic analog of all-trans-retinoic acid (ATRA), offers a powerful tool for real-time analysis of retinoid-protein interactions and cellular dynamics, overcoming some limitations of traditional radiolabeling techniques.[1][2] Its intrinsic solvatochromatic fluorescence makes it particularly valuable for a range of applications, from high-throughput screening to detailed cellular imaging.[2]
Core Properties of this compound
This compound is characterized by its unique photophysical properties, which are highly sensitive to the local environment.[1] This solvatochromism—a shift in fluorescence emission to shorter wavelengths and a significant increase in quantum yield in nonpolar environments, such as the hydrophobic binding pocket of a protein—is the foundation of its utility as a binding probe.[1]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-[2-[1,2,3,4-Tetrahydro-4,4-dimethyl-1-(1-methylethyl)-6-quinolinyl]ethynyl]benzoic acid | Tocris Bioscience |
| Molecular Weight | 347.46 g/mol | --INVALID-LINK-- |
| Formula | C₂₃H₂₅NO₂ | --INVALID-LINK-- |
| CAS Number | 198696-03-6 | --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
Table 2: Fluorescence Properties of this compound in Various Solvents
| Solvent | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (%) | Reference |
| DMSO | 351 | 442 | 19.3 | --INVALID-LINK-- |
| Ethanol | 350 | 461 | 1.14 | --INVALID-LINK-- |
| Dichloromethane (DCM) | 382 | 572 | 71.45 | --INVALID-LINK-- |
| Toluene | 378 | 447 | 80.21 | --INVALID-LINK-- |
Table 3: Binding Affinity of this compound
| Protein | Binding Affinity (Kd) | Reference |
| Cellular Retinoid Binding Protein II (CRABPII) | 42 nM | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
This compound functions as a retinoic acid receptor agonist, mimicking the biological activity of the endogenous retinoid, ATRA.[3] It binds to components of the retinoid protein machinery, such as Cellular Retinoic Acid-Binding Protein II (CRABPII), which is involved in the transport of retinoic acid into the nucleus.[3][4] Once in the nucleus, retinoids like this compound interact with Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This ligand-bound RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This signaling cascade regulates a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[2]
Caption: Retinoid signaling pathway involving this compound.
Experimental Protocols
Fluorescence Competition Assay
This assay leverages the solvatochromatic properties of this compound to quantify the binding of unlabeled compounds to retinoid-binding proteins like CRABPII and RARs.[1][2] When this compound is bound to the protein, its fluorescence intensity is high. The addition of a competing unlabeled ligand displaces this compound from the binding pocket, leading to a decrease in fluorescence that can be measured to determine the binding affinity of the competitor.[1]
Caption: Workflow for a fluorescence competition assay using this compound.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the retinoid-binding protein (e.g., CRABPII) in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Prepare a serial dilution of the unlabeled competitor ligand.
-
-
Assay Setup:
-
In a black, non-binding surface 96-well plate, add the protein and this compound to each well to a final concentration of 100 nM each.[2]
-
Add aliquots of the serially diluted competitor ligand to the wells. Include control wells with no competitor (maximum fluorescence) and wells with no protein (background fluorescence).
-
Bring the total volume in each well to a consistent amount with the assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the bound state of this compound (e.g., excitation at 355 nm and emission at 460 nm).[2]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.
-
Fit the resulting dose-response curve using a suitable software (e.g., DynaFit) to determine the IC50 value of the competitor.[1]
-
Calculate the dissociation constant (Kd) of the competitor using the Cheng-Prusoff equation, taking into account the concentration and Kd of this compound.
-
Live-Cell Imaging
This compound can be used to visualize the dynamics of retinoid uptake and localization within living cells. Its fluorescence allows for real-time tracking, providing insights into its cellular distribution, including nuclear accumulation.[1]
Caption: Workflow for live-cell imaging using the fluorescent probe this compound.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture human keratinocyte cells (HaCaT) or another appropriate cell line in a suitable culture medium.
-
Seed the cells onto glass-bottom imaging dishes or chamber slides suitable for fluorescence microscopy.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of this compound in the cell culture medium. A final concentration of 1 µM has been used for long-term (72 hours) incubation to observe gene activation.[5] For imaging experiments, the concentration and incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity. For example, labeling for 60 minutes has been reported for live-cell imaging of HaCaT cells.
-
Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for the optimized duration.
-
-
Imaging:
-
After incubation, gently wash the cells with fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., PBS) to remove any unbound this compound.
-
Mount the imaging dish on the stage of a confocal or wide-field fluorescence microscope.
-
Acquire images using a filter set appropriate for this compound's fluorescence. Given its excitation in the near-UV/violet range, a DAPI filter set is often suitable.
-
Optimize imaging parameters (e.g., laser power, exposure time) to maximize the signal-to-noise ratio while minimizing phototoxicity.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular localization of this compound.
-
Quantitative analysis of fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm) can be performed using appropriate image analysis software.
-
Conclusion
This compound represents a significant advancement in the toolset available for studying retinoid signaling. Its fluorescent and solvatochromatic properties enable direct and quantitative measurement of ligand-protein binding and allow for the visualization of retinoid dynamics in living cells. This in-depth guide provides the necessary technical information and protocols to facilitate the successful application of this compound in research and drug discovery efforts targeting the complex and vital retinoic acid signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Live Cell Imaging [labome.com]
Unveiling the Solvent-Dependent Behavior of DC271: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solvatochromic properties of DC271, a fluorescent analog of all-trans-retinoic acid (ATRA). This compound serves as a powerful probe for investigating retinoid signaling pathways due to its environment-sensitive fluorescence.[1][2] This document outlines the quantitative photophysical data of this compound in various solvents, details the experimental protocols for its characterization, and visualizes its role in relevant biological pathways and experimental workflows.
Core Properties of this compound
This compound is a synthetic retinoid designed to exhibit strong, intrinsic, and solvatochromatic fluorescence.[3][4] Its fluorescence emission is highly sensitive to the polarity of its local environment, making it a valuable tool for studying ligand-protein interactions.[5][6] Specifically, its emission is intense and blue-shifted in nonpolar solvents, while it becomes weak and red-shifted in polar environments.[5][6] This property is particularly useful in assays where the binding of this compound to a hydrophobic pocket in a protein, such as Cellular Retinoic Acid Binding Protein II (CRABPII), results in a significant increase in fluorescence intensity.[1][5][6]
Quantitative Photophysical Data
The solvatochromic nature of this compound is evident from the significant shifts in its excitation (λex) and emission (λem) maxima, as well as its fluorescence quantum yield (Φ) in solvents of varying polarity. The data summarized below demonstrates this pronounced environmental sensitivity.
| Solvent | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) (%) |
| Toluene | 378 | 447 | 80.21 |
| Dichloromethane (DCM) | 382 | 572 | 71.45 |
| Ethanol (EtOH) | 350 | 461 | 1.14 |
| Dimethyl Sulfoxide (DMSO) | 351 | 442 | 19.3 |
(Data sourced from product information for this compound)[1]
Experimental Protocols
This section details the methodologies for characterizing the solvatochromic and photophysical properties of this compound.
Characterization of Solvatochromic Properties
This protocol outlines the steps to determine the excitation and emission spectra of this compound in different solvents.
Materials:
-
This compound
-
A selection of spectroscopic-grade solvents of varying polarity (e.g., Toluene, Dichloromethane, Ethanol, DMSO)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.
-
Working Solution Preparation: From the stock solution, prepare dilute working solutions of this compound in each of the desired solvents. The final concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: For each working solution, measure the UV-Vis absorbance spectrum to determine the absorption maximum (λabs).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λabs for each solvent.
-
Record the fluorescence emission spectrum for each solution.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
-
Data Analysis: Tabulate the λex and λem values for this compound in each solvent to demonstrate the solvatochromic shifts.
Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield of this compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard.
Materials:
-
This compound solutions of varying concentrations in the desired solvents
-
A quantum yield standard with a known Φ in the same solvents (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Series of Dilutions: For both this compound and the quantum yield standard, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: For each solution, measure the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data: For both this compound and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of this compound (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solvents, respectively.
-
Visualizations: Pathways and Workflows
Retinoic Acid Signaling Pathway
This compound, as a fluorescent analog of all-trans-retinoic acid, is a valuable tool for probing the canonical retinoid signaling pathway. This pathway plays a crucial role in cellular differentiation, proliferation, and apoptosis.[7] The diagram below illustrates the key steps in this signaling cascade.
Caption: Retinoic Acid Signaling Pathway.
Experimental Workflow: Fluorescence Competition Assay
A novel fluorescence competition assay has been developed using this compound to identify and quantify the binding of unlabeled compounds to retinoid-binding proteins like CRABPII.[5][6][7][8] This assay leverages the solvatochromic properties of this compound, where its fluorescence is enhanced upon binding to the hydrophobic pocket of the protein. A competing ligand will displace this compound, leading to a measurable decrease in fluorescence.
Caption: Fluorescence Competition Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. edinst.com [edinst.com]
- 3. Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.lancaster-university.uk [research.lancaster-university.uk]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of DC271 for Cellular Retinoid Binding Protein II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the synthetic retinoid DC271 for Cellular Retinoid Binding Protein II (CRABP-II). It is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development who are interested in the intricacies of retinoid signaling pathways. This document details the quantitative binding data, the experimental protocols used to obtain this data, and the key signaling pathways in which CRABP-II is involved.
Quantitative Binding Affinity Data
The binding affinity of this compound and other relevant retinoids to CRABP-II has been determined through fluorescence-based assays. The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a stronger binding affinity. The data is summarized in the table below for comparative analysis.
| Ligand | Protein | Kd (nM) | Assay Method |
| This compound | CRABP-II | 42 | Fluorescence Displacement Assay [1] |
| All-trans-retinoic acid (atRA) | CRABP-I | 6.8 | Radioligand Binding Assay |
| All-trans-retinoic acid (atRA) | CRABP-II | 39 | Radioligand Binding Assay |
| Synthetic retinoid EC23 | CRABP-II | 160 | Fluorescence Competition Assay[2] |
Experimental Protocols
The determination of the binding affinity of this compound to CRABP-II relies on two key experimental procedures: the expression and purification of recombinant CRABP-II and the fluorescence displacement assay.
Expression and Purification of Recombinant Human CRABP-II
A common method for producing pure CRABP-II for in vitro assays is through recombinant expression in Escherichia coli using a Glutathione (B108866) S-transferase (GST) fusion tag system. This allows for efficient purification using affinity chromatography.
Protocol:
-
Vector Construction: The cDNA encoding human CRABP-II is cloned into a bacterial expression vector, such as pGEX, which contains a GST tag upstream of the multiple cloning site. This creates a GST-CRABP-II fusion protein construct.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C until it reaches the mid-logarithmic phase of growth (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further several hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., phosphate-buffered saline (PBS) containing lysozyme (B549824) and DNase I) and lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant containing the soluble GST-CRABP-II fusion protein is loaded onto a glutathione-agarose affinity column. The GST tag binds specifically to the glutathione resin.
-
Washing: The column is washed extensively with PBS to remove unbound proteins.
-
Thrombin Cleavage: To remove the GST tag, the resin-bound fusion protein is incubated with thrombin protease. Thrombin specifically cleaves a recognition site located between the GST tag and CRABP-II[3][4][5]. The cleavage is typically performed overnight at room temperature or 4°C[4].
-
Elution: The purified, tag-free CRABP-II is eluted from the column.
-
Purity Analysis: The purity of the eluted CRABP-II is assessed by SDS-PAGE.
Fluorescence Displacement Assay
This assay is used to determine the binding affinity of a non-fluorescent ligand (in this case, other retinoids) by measuring its ability to displace a fluorescent ligand (this compound) from CRABP-II. The assay takes advantage of the solvatochromic properties of this compound, whose fluorescence is quenched in an aqueous environment but significantly increases when bound to the hydrophobic pocket of CRABP-II[2].
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified CRABP-II in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of the fluorescent ligand this compound in an organic solvent (e.g., ethanol) and then dilute it in the assay buffer.
-
Prepare serial dilutions of the non-fluorescent competitor ligand.
-
-
Assay Setup:
-
The assay is typically performed in a black, non-binding surface 96-well plate to minimize background fluorescence and non-specific binding[6].
-
To each well, add a fixed concentration of CRABP-II (e.g., 100 nM) and this compound (e.g., 100 nM)[6].
-
Add varying concentrations of the competitor ligand to the wells. Include control wells with CRABP-II and this compound only (maximum fluorescence) and wells with only this compound (background fluorescence).
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to allow the binding equilibrium to be reached.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader with appropriate excitation and emission wavelengths for this compound (e.g., excitation at 355 nm and emission at 460 nm)[6][7].
-
Data Analysis:
-
The fluorescence intensity is plotted against the logarithm of the competitor ligand concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor ligand that displaces 50% of the fluorescent ligand.
-
The Kd of the competitor ligand can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways Involving CRABP-II
CRABP-II is a key protein in mediating the biological effects of retinoic acid through two distinct signaling pathways: a canonical, genomic pathway and a non-canonical, post-transcriptional pathway.
Canonical RAR-Mediated Signaling Pathway
In the classical pathway, CRABP-II acts as a cytosolic chaperone, transporting all-trans-retinoic acid (atRA) to the nucleus.
In this pathway, apo-CRABP-II in the cytoplasm binds to atRA, forming holo-CRABP-II. This complex then translocates to the nucleus where it "channels" atRA directly to the Retinoic Acid Receptor (RAR)[8]. RAR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription[1][9].
Non-Canonical HuR-Mediated Signaling Pathway
CRABP-II also functions in a non-canonical, RA-independent manner by interacting with the RNA-binding protein HuR (also known as ELAVL1). This interaction plays a role in the post-transcriptional regulation of gene expression.
In the cytoplasm, apo-CRABP-II can form a complex with HuR. This association enhances the binding of HuR to AU-rich elements (AREs) in the 3'-untranslated regions (3'UTRs) of specific target messenger RNAs (mRNAs), such as SREBP-1c[10]. This binding stabilizes the mRNA, protecting it from degradation and leading to increased protein translation[10][11]. This pathway highlights a novel, RA-independent function of CRABP-II in regulating gene expression at the post-transcriptional level[8].
References
- 1. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology.wisc.edu [oncology.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Retinoic Acid-binding Protein 2 Inhibits Tumor Growth by Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcript Stabilization by the RNA-Binding Protein HuR Is Regulated by Cellular Retinoic Acid-Binding Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DC271 in Elucidating Retinoid Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DC271, a fluorescent analog of all-trans-retinoic acid (ATRA), and its application in the study of retinoid signaling pathways. This compound serves as a valuable tool for researchers in understanding the intricate mechanisms of retinoid action, particularly in the context of drug discovery and development. Its intrinsic fluorescence allows for the direct and real-time monitoring of molecular interactions within the retinoid signaling cascade, offering a significant advantage over traditional radiolabeled ligands.
Introduction to this compound and the Retinoid Signaling Pathway
The retinoid signaling pathway plays a crucial role in a multitude of physiological processes, including embryonic development, cell differentiation and proliferation, and immune function. Dysregulation of this pathway is implicated in various diseases, making its components key targets for therapeutic intervention. The pathway is primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three isotypes (α, β, and γ).
This compound is a synthetic retinoid designed to mimic the action of endogenous all-trans-retinoic acid. Its key feature is its solvatochromatic fluorescence, which is highly sensitive to the polarity of its environment. This property makes it an exceptional probe for studying ligand-protein interactions. When unbound in an aqueous environment, this compound's fluorescence is quenched. However, upon binding to the hydrophobic ligand-binding pocket of a protein, such as a retinoic acid receptor or a cellular retinoic acid-binding protein (CRABP), its fluorescence quantum yield increases significantly.[1] This change in fluorescence provides a direct readout of binding events.
Quantitative Data for this compound
While this compound is established as a pan-RAR agonist, specific quantitative data regarding its binding affinity and functional potency for individual RAR isotypes are not extensively available in the public literature.[2] The primary application of this compound reported in research is as a fluorescent probe in competition assays to determine the binding affinities of other, non-fluorescent compounds.[3][4] However, its binding affinity for Cellular Retinoic Acid-Binding Protein II (CRABPII) has been determined.
| Target Protein | Parameter | Value | Reference |
| Cellular Retinoic Acid-Binding Protein II (CRABPII) | Dissociation Constant (Kd) | 42 nM |
Key Experimental Protocols Involving this compound
This compound is instrumental in a variety of experimental setups designed to probe the retinoid signaling pathway. Below are detailed methodologies for key experiments.
Fluorescence Competition Assay for RAR Binding Affinity
This assay is a powerful method to determine the binding affinities of unlabeled test compounds for retinoic acid receptors by measuring their ability to displace this compound from the receptor's ligand-binding pocket.[3][4]
Objective: To determine the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound for RARα and RARγ.
Materials:
-
Purified ligand-binding domain (LBD) of human RARα or RARγ
-
This compound
-
Test compounds
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, low-volume 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the purified RAR-LBD to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add a fixed concentration of the RAR-LBD.
-
Add this compound to each well at a final concentration typically at or below its Kd for the receptor (if known) or at a concentration that gives a robust fluorescence signal.
-
Add the serially diluted test compounds to the wells. Include control wells with no test compound (maximum fluorescence) and wells with a saturating concentration of a known high-affinity ligand like ATRA (minimum fluorescence).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light to prevent photobleaching of this compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., excitation ~350-380 nm, emission ~440-460 nm, solvent dependent).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
The Kd of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of this compound for the specific RAR isotype is known.
-
Note: Obtaining high-quality, purified RARβ has been reported to be challenging, which may limit the application of this assay for this specific isotype.[3][4]
Bioluminescence Reporter Gene Assay for RARα Agonist Activity
This cell-based assay is used to assess the functional agonist activity of compounds like this compound on a specific retinoic acid receptor isotype.[5]
Objective: To determine if this compound can activate the transcriptional activity of RARα.
Materials:
-
SH-SY5Y cells stably expressing human RARα (SH-SY5Y-RARα).
-
A reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., firefly luciferase).
-
A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) for normalization.
-
Cell culture medium and reagents.
-
This compound and control compounds (e.g., ATRA as a positive control, DMSO as a vehicle control).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture SH-SY5Y-RARα cells in appropriate media.
-
Co-transfect the cells with the RARE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound, ATRA, or DMSO for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each cell lysate using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
A significant increase in luciferase activity in this compound-treated cells compared to the vehicle control indicates RARα agonist activity.[5] If a full dose-response curve is generated, the EC50 value can be determined.
-
Visualizing Retinoid Signaling and Experimental Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key pathways and experimental workflows.
Caption: Canonical retinoid signaling pathway.
Caption: Workflow of a fluorescence competition assay.
Conclusion
This compound has emerged as a important tool for the investigation of the retinoid signaling pathway. Its fluorescent properties enable the development of sensitive and high-throughput assays for the discovery and characterization of novel retinoid ligands. While detailed quantitative data on the interaction of this compound with individual RAR isotypes remains to be fully elucidated, its utility as a fluorescent probe in competition assays is well-established and provides a robust platform for advancing our understanding of retinoid biology and pharmacology. Future studies characterizing the isotype-specific binding and functional profile of this compound would further enhance its value as a reference compound in retinoid research.
References
- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Synthesis, and Application of the Novel Fluorescent Retinoid, DC271
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth overview of the fluorescent retinoic acid analog, DC271. It details its discovery as a valuable tool for studying retinoid signaling pathways, outlines its chemical synthesis, presents its key photophysical and biological properties, and describes its application in a novel fluorescence-based binding assay.
Introduction
Retinoids, derivatives of vitamin A, are crucial signaling molecules that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1] Their profound biological effects have made them a focal point of research and therapeutic development, particularly in oncology and dermatology.[1] All-trans-retinoic acid (ATRA) is a primary endogenous retinoid that exerts its effects by binding to nuclear retinoic acid receptors (RARs), which in turn regulate gene expression.[1][2] The intracellular transport and availability of ATRA are mediated by cellular retinoic acid-binding proteins (CRABPs), with CRABPII being a key player in shuttling ATRA to the nucleus.[2][3]
To better understand the intricate retinoid signaling network, researchers have developed synthetic retinoid analogs. This compound is a novel, intrinsically fluorescent synthetic retinoid designed as a molecular probe to investigate these pathways.[1][4] Its fluorescence is sensitive to the polarity of its environment, a property known as solvatochromism, making it an excellent tool for monitoring its binding to proteins like CRABPII.[1]
Discovery and Rationale
The development of this compound was driven by the need for more advanced tools to study retinoid signaling without the limitations of traditional methods like radiolabeling.[1][4] Endogenous retinoids possess some intrinsic fluorescence due to their conjugated polyene structure, but it is generally too weak for robust cellular imaging or biophysical assays.[5] this compound was engineered based on a donor-acceptor diphenylacetylene (B1204595) scaffold, which confers strong, solvatochromatic fluorescence.[1] This design allows for real-time, direct measurement of its binding to retinoid-binding proteins.[1][4]
The core principle behind its utility is that the quantum yield and emission wavelength of this compound are highly dependent on its local environment. In a polar solvent, its fluorescence is weak and red-shifted. However, upon binding to the hydrophobic pocket of a protein like CRABPII, its fluorescence becomes intense and blue-shifted.[1] This change in fluorescence provides a direct readout of binding events.
Synthesis of this compound
The synthesis of this compound is based on a modular strategy involving a Sonogashira cross-coupling reaction between a donor and an acceptor moiety, followed by saponification.[4] The following is a generalized protocol based on the synthesis of similar fluorescent retinoid analogs.
Experimental Protocol: Synthesis of this compound
-
Sonogashira Cross-Coupling:
-
To a solution of the donor molecule, 6-ethynyl-1,2,3,4-tetrahydro-4,4-dimethyl-1-(1-methylethyl)quinoline, and the acceptor molecule, methyl 4-iodobenzoate, in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, followed by purification of the resulting ester intermediate using column chromatography.
-
-
Saponification:
-
The purified ester intermediate is dissolved in a mixture of solvents such as tetrahydrofuran and methanol.
-
An aqueous solution of a base, typically lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), is added to the solution.
-
The mixture is stirred at room temperature until the ester is fully hydrolyzed to the corresponding carboxylic acid, which is monitored by TLC or LC-MS.
-
The reaction is then acidified with a dilute acid (e.g., 1 M HCl), and the product, this compound, is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.
-
Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
-
Physicochemical and Biological Properties
This compound is a fluorescent analog of all-trans-retinoic acid (ATRA). It binds to cellular retinoid binding protein II (CRABPII) with high affinity. A key feature of this compound is its solvatochromatic fluorescence, where its emission spectrum is dependent on the polarity of the solvent. This property is crucial for its use in binding assays. When bound to the hydrophobic pocket of CRABPII, its fluorescence quantum yield increases significantly.[1]
Table 1: Physicochemical and Binding Data for this compound and Related Compounds
| Property | This compound | EC23 | ATRA |
| Chemical Formula | C₂₃H₂₅NO₂ | N/A | C₂₀H₂₈O₂ |
| Molecular Weight ( g/mol ) | 347.46 | N/A | 300.44 |
| Binding Target | CRABPII | CRABPII[1] | CRABPII[1] |
| K_d (nM) | 42 (for CRABPII) | 160 (for CRABPII)[1] | In the nanomolar range for CRABPII[1] |
| Excitation λ_max (nm) | 351 (DMSO), 350 (EtOH), 382 (DCM), 378 (Toluene) | N/A | N/A |
| Emission λ_max (nm) | 442 (DMSO), 461 (EtOH), 572 (DCM), 447 (Toluene) | N/A | N/A |
| Quantum Yield (%) | 19.3 (DMSO), 1.14 (EtOH), 71.45 (DCM), 80.21 (Toluene) | N/A | N/A |
Mechanism of Action and Signaling Pathway
This compound acts as a mimic of ATRA, binding to CRABPII and activating the same downstream genes as the endogenous retinoid in human keratinocyte cells. The canonical retinoic acid signaling pathway begins with the uptake of retinol (B82714) (vitamin A) into the cell, followed by its conversion to ATRA. CRABPII then chaperones ATRA to the nucleus, where it binds to the retinoic acid receptor (RAR), which is heterodimerized with the retinoid X receptor (RXR). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, initiating the transcription of target genes that control various cellular functions.[1][2]
Caption: Retinoid signaling pathway and the role of this compound.
Application in a Fluorescence Competition Assay
The unique fluorescent properties of this compound have been leveraged to develop a high-throughput fluorescence competition assay for identifying and characterizing ligands that bind to retinoid-binding proteins.[1]
Experimental Protocol: Fluorescence Competition Assay
-
Preparation of Reagents:
-
A solution of purified CRABPII protein and this compound is prepared in a suitable assay buffer. The concentrations are optimized to ensure a significant fluorescent signal upon binding.
-
A library of test compounds is prepared in a compatible solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
-
Assay Procedure:
-
The CRABPII/DC271 solution is added to the wells of a microplate (e.g., a 96-well or 384-well plate).
-
The test compounds at various concentrations are then added to the wells.
-
The plate is incubated for a specific period to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity in each well is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 460 nm).[6]
-
A decrease in fluorescence intensity compared to the control (CRABPII/DC271 solution without a competing ligand) indicates that the test compound has displaced this compound from the CRABPII binding pocket.
-
The data is plotted as fluorescence intensity versus the concentration of the test compound.
-
The half-maximal inhibitory concentration (IC₅₀) of the test compound can be determined by fitting the data to a suitable dose-response curve. The binding affinity (K_d) can then be calculated from the IC₅₀ value.
-
Caption: Workflow of the this compound fluorescence competition assay.
Conclusion
This compound represents a significant advancement in the toolkit available for studying retinoid signaling. Its intrinsic, solvatochromatic fluorescence provides a powerful and direct means to investigate ligand-protein interactions in real-time. The fluorescence competition assay utilizing this compound offers a robust, high-throughput method for screening and characterizing novel modulators of the retinoid pathway, which holds great promise for the development of new therapeutics targeting a range of diseases.
References
- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structures of fluorescent retinoid receptor modulators - Durham e-Theses [etheses.dur.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
DC271: A Technical Guide for Intracellular Retinoid Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of DC271, a novel fluorescent probe for the characterization of intracellular retinoid signaling pathways. This compound serves as a powerful tool for high-throughput screening and quantitative analysis of ligand binding to cellular retinoid-binding proteins, offering a more direct and efficient alternative to traditional methods.
Introduction to this compound
Retinoids, a class of molecules derived from vitamin A, are critical regulators of cellular processes such as differentiation, proliferation, and apoptosis.[1] Their effects are primarily mediated by all-trans retinoic acid (ATRA) binding to nuclear retinoic acid receptors (RARs), which in turn regulate gene expression.[1][2] Cellular Retinoic Acid-Binding Protein II (CRABP-II) plays a key role by shuttling ATRA from the cytoplasm to the nucleus, enhancing its transcriptional activity.[1][3]
Characterizing the interaction between retinoids and their binding proteins is crucial for drug development. This compound is a synthetic, fluorescent analog of ATRA designed to simplify this process.[4] Its unique solvatochromic properties allow for direct measurement of binding to proteins like CRABP-II, making it an ideal tool for competition assays and inhibitor screening.[1][3]
Physicochemical and Spectroscopic Properties
This compound's utility is rooted in its specific chemical and fluorescent characteristics. It is a stable compound with well-defined spectroscopic properties that are highly sensitive to its microenvironment.
| Property | Value | Reference |
| Chemical Name | 4-[2-[1,2,3,4-Tetrahydro-4,4-dimethyl-1-(1-methylethyl)-6-quinolinyl]ethynyl]benzoic acid | [4] |
| Molecular Formula | C₂₃H₂₅NO₂ | [4] |
| Molecular Weight | 347.46 g/mol | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Binding Affinity (Kd) | 42 nM for Cellular Retinoid Binding Protein II (CRABP-II) | [4] |
| Excitation (λex) nm | 351 (in DMSO), 350 (in EtOH), 382 (in DCM), 378 (in Toluene) | [4] |
| Emission (λem) nm | 442 (in DMSO), 461 (in EtOH), 572 (in DCM), 447 (in Toluene) | [4] |
| Quantum Yield (%) | 19.3 (in DMSO), 1.14 (in EtOH), 71.45 (in DCM), 80.21 (in Toluene) | [4] |
Mechanism of Action: A Solvatochromic Probe
The core principle behind this compound is its solvatochromism.[4] The probe's fluorescence emission is heavily dependent on the polarity of its environment. In polar, aqueous solutions, the molecule's fluorescence is significantly quenched.[1] However, upon binding to the hydrophobic pocket of a retinoid-binding protein like CRABP-II, it becomes shielded from the aqueous environment. This change in microenvironment causes a substantial increase in its quantum yield, resulting in a bright, detectable fluorescent signal.[1] This "light-up" property allows researchers to directly monitor the binding event.
Experimental Protocols
Protocol 1: Fluorescence Competition Assay for CRABP-II Ligand Screening
This protocol details a high-throughput capable fluorescence displacement assay to screen for and quantify the binding of unlabeled compounds to CRABP-II.[1] The principle is that a test compound with affinity for CRABP-II will displace the bound this compound, leading to a measurable decrease in fluorescence.[1]
A. Materials and Reagents:
-
Recombinant human CRABP-II protein
-
This compound (Tocris Bioscience or R&D Systems)
-
Test compounds (ligands)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corning non-binding surface, black, 96-well or 384-well plates
-
Fluorescence plate reader
B. Reagent Preparation:
-
CRABP-II Stock: Prepare a 10 µM stock solution of CRABP-II in PBS. Aliquot and store at -80°C.
-
This compound Stock: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Test Compound Stocks: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Assay Buffer: PBS, pH 7.4.
-
Working Solutions: On the day of the experiment, prepare working solutions by diluting stocks in Assay Buffer. For a final concentration of 100 nM, prepare 2X (200 nM) solutions of CRABP-II and this compound. Prepare a serial dilution series of test compounds at 2X the final desired concentrations.
C. Assay Procedure:
-
In a 96-well plate, add 50 µL of the 2X CRABP-II working solution to all wells except the 'no protein' controls.
-
Add 50 µL of the 2X this compound working solution to all wells.
-
Add 100 µL of the 2X test compound dilutions to their respective wells. For controls, add 100 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
-
Controls:
-
Maximum Signal: CRABP-II + this compound + Assay Buffer (with DMSO).
-
Minimum Signal (Background): this compound + Assay Buffer (with DMSO).
-
-
Mix the plate gently by spinning for 2 minutes at 1,500 rpm to ensure incorporation.[3]
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader. Set the excitation wavelength to ~335-350 nm and the emission wavelength to ~440-460 nm.[3]
D. Data Analysis:
-
Subtract the background fluorescence (Minimum Signal) from all readings.
-
Normalize the data by expressing the fluorescence signal in each well as a percentage of the Maximum Signal control.
-
Plot the normalized fluorescence against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value for each test compound.
Context: The Intracellular Retinoid Signaling Pathway
This compound provides a tool to probe a specific part of a larger, complex signaling cascade. Understanding this pathway is essential for interpreting experimental results. The process begins with the uptake of retinol (B82714) and culminates in the transcriptional regulation of target genes in the nucleus. CRABP-II is a central player in this pathway, and its interaction with ligands is what this compound helps to characterize.
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a variety of applications:
-
High-Throughput Screening (HTS): The simple, mix-and-read format of the competition assay is ideal for screening large compound libraries to identify novel ligands for retinoid-binding proteins.[1]
-
Structure-Activity Relationship (SAR) Studies: this compound can be used to rapidly determine the binding affinities of a series of synthesized analogs, helping to build SAR models for drug optimization.
-
Validation of Biological Activity: The probe can confirm whether synthetic retinoid analogs engage with their intended intracellular targets.[1] this compound itself has been shown to activate the same genes as endogenous retinoic acid in human keratinocyte cells, validating its biological relevance as an ATRA analog.[4]
-
Basic Research: It facilitates the study of the role of CRABP-I and CRABP-II in retinoid trafficking and signaling, helping to elucidate their distinct biological functions.[1][3]
Conclusion
This compound represents a significant advancement in the toolset available for studying intracellular retinoid signaling. Its inherent fluorescence and sensitivity to the binding pocket of proteins like CRABP-II eliminate the need for complex radiolabeling or multi-step assays.[1] By providing a direct, robust, and high-throughput method for quantifying ligand binding, this compound accelerates research and development in areas targeting retinoid pathways, from cancer therapy to dermatology and neurodegenerative disease.[1]
References
- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–functional relationship of cellular retinoic acid-binding proteins I and II interacting with natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DC 271 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
An In-depth Technical Guide on the Core Principles of Using DC271 in Fluorescence Microscopy
This guide provides a comprehensive overview of the fundamental principles and applications of DC271 as a fluorescent probe in microscopy, tailored for researchers, scientists, and professionals in drug development. It is important to note that while the query connected this compound with VEGFR2 inhibition, current scientific literature identifies this compound as a fluorescent analog of retinoic acid, used to probe retinoid signaling pathways. This guide will focus on the established properties and uses of this compound. For research involving VEGFR2 inhibition, the monoclonal antibody DC101 is a more relevant agent.
Introduction to this compound
This compound is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA). It is designed to mimic endogenous retinoic acid, allowing for the visualization and study of retinoid signaling pathways within cells. Retinoids play crucial roles in various biological processes, including cell differentiation, proliferation, and apoptosis, making them a key area of study in developmental biology and oncology.[1][2] The intrinsic fluorescence of this compound provides a powerful tool for high-resolution imaging and biochemical assays without the need for secondary detection methods.
Key Features of this compound:
-
Fluorescent Retinoic Acid Analog: Directly mimics the action of natural retinoic acid.
-
Solvochromatic Properties: Its fluorescence excitation and emission spectra are sensitive to the solvent environment.
-
High Affinity for CRABPII: Binds to cellular retinoic acid-binding protein II (CRABPII) with a dissociation constant (Kd) of 42 nM.
-
Biological Activity: Activates the same genes as endogenous retinoic acid in cell-based assays.
Mechanism of Action and Signaling Pathway
This compound, like retinoic acid, exerts its biological effects by binding to nuclear receptors. Retinoic acid diffuses into the cell and is transported to the nucleus by cellular retinoic acid-binding proteins (CRABPs).[2] In the nucleus, it binds to retinoic acid receptors (RARs), which are complexed with retinoid X receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This signaling cascade is critical in various cellular processes.
Figure 1: Diagram of the this compound signaling pathway.
Principles of Using this compound in Fluorescence Microscopy
Fluorescence microscopy is a powerful technique that utilizes the properties of fluorescent molecules to visualize cellular structures and processes with high specificity.[3][4][5] When using this compound, its intrinsic fluorescence allows for direct visualization without the need for immunolabeling.
The basic principle involves exciting the this compound molecule with a specific wavelength of light, causing it to move to a higher energy state.[5] As it returns to its ground state, it emits light at a longer wavelength.[4][5] This emitted light is then captured by a detector to generate an image. The key components of a fluorescence microscope setup for this compound imaging include a light source, an excitation filter, a dichroic mirror, an emission filter, and a detector.[3][6][7]
Quantitative Data of this compound
The spectral properties of this compound are highly dependent on the solvent, a characteristic known as solvochromism. This property can be leveraged to probe the local environment of the molecule within the cell. The following table summarizes the excitation and emission maxima, and quantum yield of this compound in various solvents.
| Solvent | Excitation (λex) | Emission (λem) | Quantum Yield (%) |
| DMSO | 351 nm | 442 nm | 19.3 |
| Ethanol (EtOH) | 350 nm | 461 nm | 1.14 |
| Dichloromethane (DCM) | 382 nm | 572 nm | 71.45 |
| Toluene | 378 nm | 447 nm | 80.21 |
| Data sourced from Tocris Bioscience and R&D Systems. |
digraph "Solvochromatic_Properties" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Solvochromatic Properties of this compound", splines=true, maxwidth=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"this compound" [label="this compound Molecule", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Solvent" [label="Solvent Environment\n(e.g., DMSO, EtOH, DCM)", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Interaction" [label="Molecular Interaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Spectral_Shift" [label="Shift in Excitation/Emission Wavelengths\nand Quantum Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Interaction"; "Solvent" -> "Interaction"; "Interaction" -> "Spectral_Shift"; }
Figure 2: Logical relationship of this compound's solvochromatic properties.
Experimental Protocols
The following is a generalized protocol for imaging live cells using this compound. Specific concentrations and incubation times may need to be optimized depending on the cell type and experimental goals.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or chambered coverslip
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Seeding: Plate cells on a live-cell imaging dish or chambered coverslip and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (typically in the range of 1-10 µM).
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the this compound-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound this compound.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Select the appropriate filter set based on the spectral properties of this compound in the cellular environment.
-
Acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
-
Figure 3: A generalized experimental workflow for using this compound.
Conclusion
This compound is a valuable tool for researchers studying retinoid signaling pathways. Its intrinsic fluorescence and ability to mimic endogenous retinoic acid provide a direct method for visualizing its uptake, distribution, and interaction with cellular components. By understanding the core principles of its mechanism of action and the technical aspects of fluorescence microscopy, researchers can effectively leverage this compound to gain deeper insights into the complex roles of retinoids in health and disease.
References
- 1. Mechanism of action of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. krone-foerch.com [krone-foerch.com]
- 4. Introduction to fluorescence microscopy: Principle and types – faCellitate [facellitate.com]
- 5. pages.zeiss.com [pages.zeiss.com]
- 6. physiology.med.unc.edu [physiology.med.unc.edu]
- 7. Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Application of DC271 in Developmental Biology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DC271, a fluorescent analog of retinoic acid, and its application as a powerful tool in developmental biology research. By mimicking the action of endogenous all-trans-retinoic acid (ATRA), this compound allows for the direct visualization and quantitative analysis of retinoid signaling pathways, which are fundamental to embryonic development.
Introduction to Retinoic Acid Signaling in Development
Retinoic acid (RA) is a small lipophilic molecule derived from vitamin A that plays a critical role as a signaling molecule in the embryonic development of chordates.[1] It is essential for the proper formation of numerous organs and tissues, including the body axis, spinal cord, heart, eyes, and limbs.[1][2] RA exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] This binding event converts these receptors from transcriptional repressors to activators, thereby controlling the expression of a vast network of genes that drive cellular differentiation, proliferation, and morphogenesis.[4][5][6] The precise spatial and temporal distribution of RA is tightly regulated by the coordinated action of synthesizing enzymes (retinaldehyde dehydrogenases) and degrading enzymes (cytochrome P450s, CYP26).[5][6][7]
This compound: A Fluorescent Probe for Retinoid Signaling
This compound is a synthetic analog of all-trans-retinoic acid that possesses intrinsic fluorescence.[8] This property makes it an invaluable tool for studying the complex and dynamic processes governed by RA signaling. Unlike traditional methods that rely on indirect measurements, this compound allows for the direct visualization of retinoid uptake, trafficking, and localization within cells and tissues.
Mechanism of Action
This compound functions as a solvochromatic probe, meaning its fluorescence emission spectrum is sensitive to the polarity of its local environment.[8] When bound to cellular retinoic acid-binding proteins (CRABPs), which shuttle RA within the cell, the fluorescence of this compound is significantly enhanced and blue-shifted.[9] This property can be exploited to quantify protein-ligand interactions and to image the intracellular distribution of the retinoid. Importantly, this compound has been shown to elicit cellular responses consistent with those of endogenous retinoic acid, activating the same target genes.[8]
Quantitative Data
The following tables summarize key quantitative data for this compound and related fluorescent retinoid analogs.
Table 1: Binding Affinity of Fluorescent Retinoid Analogs to CRABPII
| Compound | Kd (nM) for CRABPII | Reference |
| This compound | 42 | [8] |
| DC360 | 34.0 ± 2.5 | [10][11] |
Table 2: Photophysical Properties of this compound
| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Reference |
| DMSO | 351 | 442 | 19.3 | [8] |
| Ethanol | 350 | 461 | 1.14 | [8] |
| Dichloromethane | 382 | 572 | 71.45 | [8] |
| Toluene | 378 | 447 | 80.21 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound and similar fluorescent retinoid probes.
In Vitro Fluorometric Binding Assay
This protocol describes a competition assay to determine the binding affinity of unlabeled compounds to CRABPII using this compound as a fluorescent probe.[12]
Materials:
-
Recombinant human CRABPII
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Test compounds (unlabeled retinoid analogs or other potential ligands)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed concentration of CRABPII and this compound to each well.
-
Add the different concentrations of the test compound to the wells. Include a control with no test compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound in the assay buffer.
-
A decrease in fluorescence intensity indicates displacement of this compound from CRABPII by the test compound.
-
Calculate the binding affinity (Ki or IC50) of the test compound by plotting the fluorescence intensity against the concentration of the test compound and fitting the data to a suitable binding model.
Cellular Imaging with Confocal Fluorescence Microscopy
This protocol outlines the use of this compound for visualizing its subcellular localization in cultured cells.[10][13]
Materials:
-
Cultured cells (e.g., human epithelial cells)
-
Cell culture medium
-
This compound
-
Confocal microscope with appropriate laser lines and filters
-
Optional: Nuclear stain (e.g., DAPI)
Procedure:
-
Seed cells on glass-bottom dishes suitable for high-resolution imaging.
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare a working solution of this compound in cell culture medium. A typical concentration is 1 µM.[8]
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a specified period (e.g., several hours to 72 hours[8]) to allow for uptake and distribution of the probe.
-
If desired, incubate with a nuclear stain according to the manufacturer's protocol.
-
Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove excess probe.
-
Image the cells using a confocal microscope. Use an excitation wavelength around 350-405 nm and collect emission at the appropriate wavelength for this compound.
-
Analyze the images to determine the subcellular localization of this compound, which often shows nuclear accumulation.[10][13]
Visualizations
Retinoic Acid Signaling Pathway
Caption: The canonical retinoic acid signaling pathway.
Experimental Workflow: Cellular Imaging with this compound
Caption: Workflow for cellular imaging using this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Retinoic Acid Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 6. Retinoic acid signalling during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. DC 271 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 9. Structure–functional relationship of cellular retinoic acid-binding proteins I and II interacting with natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.lancaster-university.uk [research.lancaster-university.uk]
Unveiling the Photophysical intricacies of DC271: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photophysical properties of DC271, a novel fluorescent synthetic retinoid. As a potent analog of all-trans-retinoic acid (ATRA), this compound offers a unique tool for investigating retinoid signaling pathways and for the development of high-throughput screening assays for retinoid-binding proteins. This document outlines the key photophysical data, experimental methodologies for its characterization, and its application in a competitive binding assay.
Core Photophysical Data of this compound
This compound is a solvatochromatic fluorophore, meaning its absorption and emission characteristics are highly dependent on the polarity of its environment.[1] This property is central to its utility as a probe for ligand binding. In aqueous environments, the hydrophobic nature of this compound leads to aggregation and significant quenching of its fluorescence.[1] However, upon binding to the hydrophobic pocket of a protein like Cellular Retinoid Binding Protein II (CRABP-II), its quantum yield dramatically increases, analogous to its behavior in a nonpolar solvent.[1]
The key photophysical properties of this compound in various solvents are summarized in the table below.
| Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Quantum Yield (Φ) (%) |
| Dimethyl Sulfoxide (DMSO) | 351 | 442 | 19.3 |
| Ethanol (EtOH) | 350 | 461 | 1.14 |
| Dichloromethane (DCM) | 382 | 572 | 71.45 |
| Toluene | 378 | 447 | 80.21 |
Table 1: Photophysical properties of this compound in different solvents.[2]
Chemical and Physical Properties:
-
Chemical Name: 4-[2-[1,2,3,4-Tetrahydro-4,4-dimethyl-1-(1-methylethyl)-6-quinolinyl]ethynyl]benzoic acid[2]
-
Molecular Formula: C₂₃H₂₅NO₂
-
Molecular Weight: 347.46 g/mol
-
CAS Number: 198696-03-6
-
Solubility: Soluble to 50 mM in DMSO and to 10 mM in ethanol.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on a donor-acceptor diphenylacetylene (B1204595) structure.[1] A likely synthetic route involves a Sonogashira cross-coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. The following is a representative protocol based on known synthetic methodologies for similar compounds.
Materials:
-
6-bromo-1,2,3,4-tetrahydro-4,4-dimethyl-1-(1-methylethyl)quinoline
-
4-ethynylbenzoic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous, deoxygenated solvent (e.g., triethylamine (B128534) or a mixture of THF and triethylamine)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of 6-bromo-1,2,3,4-tetrahydro-4,4-dimethyl-1-(1-methylethyl)quinoline and 4-ethynylbenzoic acid in an anhydrous, deoxygenated solvent, add the palladium catalyst and copper(I) iodide.
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
Methodological & Application
Application Notes and Protocols for DC271 in a Fluorescence Competition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC271 is a synthetic, intrinsically fluorescent analog of all-trans retinoic acid (ATRA). Its unique solvatochromic properties make it an invaluable tool for studying the binding of ligands to retinoid binding proteins, such as Cellular Retinoic Acid-Binding Protein II (CRABP-II).[1] The fluorescence of this compound is significantly enhanced when it is bound within the hydrophobic pocket of a protein like CRABP-II, a characteristic that is leveraged in fluorescence competition assays.[1][2] This allows for a direct and high-throughput method to screen for and characterize unlabeled compounds that bind to the same site.[1][3] This assay format offers a more straightforward and less hazardous alternative to traditional radioligand binding assays.[1]
The principle of the assay is based on the displacement of this compound from its target protein by a competing ligand. When a test compound binds to the protein, it displaces this compound, leading to a decrease in the observed fluorescence signal.[1] This reduction in fluorescence is proportional to the binding affinity and concentration of the test compound, allowing for the determination of binding constants such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki).[4]
Signaling Pathway Context: Retinoid Signaling
Retinoids, derived from vitamin A, are crucial signaling molecules that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1] Their effects are primarily mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Cellular Retinoic Acid-Binding Proteins (CRABPs), such as CRABP-II, are key intracellular carrier proteins that bind retinoids with high affinity.[5] CRABP-II facilitates the transport of retinoic acid from the cytoplasm to the nucleus, where it is presented to the RARs, thereby influencing gene transcription.[5] Understanding the binding interactions at the level of CRABP-II is therefore critical in the development of novel therapeutics targeting the retinoid signaling pathway.
Caption: Retinoid signaling pathway overview.
Experimental Protocol: Fluorescence Competition Assay
This protocol provides a detailed methodology for performing a fluorescence competition assay using this compound and CRABP-II.
Materials and Reagents
-
This compound (Tocris Bioscience, or equivalent)
-
Recombinant human CRABP-II
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer.
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Black, non-binding, 96-well or 384-well microplates. [1]
-
Fluorescence plate reader with excitation and emission wavelengths suitable for this compound (e.g., Ex: ~380 nm, Em: ~460 nm).
Experimental Workflow
Caption: this compound fluorescence competition assay workflow.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a working solution of CRABP-II in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 100 nM).[1]
-
Prepare a working solution of this compound in the assay buffer. The final concentration should be close to its Kd for CRABP-II (e.g., 42 nM).
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
-
Assay Plate Setup:
-
Add the CRABP-II working solution to all wells except for the negative control wells (which will only contain this compound to measure its baseline fluorescence).
-
Add the this compound working solution to all wells.
-
Add the serially diluted test compounds to the appropriate wells.
-
For control wells, add the vehicle (e.g., DMSO) instead of the test compound. Include:
-
Total Binding wells: CRABP-II, this compound, and vehicle.
-
Non-specific Binding wells: CRABP-II, this compound, and a high concentration of a known binder (e.g., ATRA).
-
This compound only wells: this compound and vehicle (no protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for this compound.
-
Data Presentation and Analysis
The raw fluorescence data should be processed to determine the inhibitory activity of the test compounds.
Data Table
| Compound | Concentration (nM) | Fluorescence Intensity (a.u.) | % Inhibition |
| Vehicle | 0 | 5000 | 0 |
| Test Cmpd 1 | 1 | 4800 | 4 |
| Test Cmpd 1 | 10 | 4200 | 16 |
| Test Cmpd 1 | 100 | 2500 | 50 |
| Test Cmpd 1 | 1000 | 1100 | 78 |
| Test Cmpd 1 | 10000 | 600 | 88 |
| ATRA (Control) | 10000 | 500 | 90 |
Calculation of % Inhibition
The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = (1 - (Fluorescencesample - Fluorescencemin) / (Fluorescencemax - Fluorescencemin)) * 100
Where:
-
Fluorescencesample is the fluorescence intensity in the presence of the test compound.
-
Fluorescencemax is the fluorescence intensity of the total binding (CRABP-II + this compound + vehicle).
-
Fluorescencemin is the fluorescence intensity of the non-specific binding (CRABP-II + this compound + high concentration of a known competitor).
Determination of IC50 and Ki
The calculated % inhibition values are then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of this compound.
The IC50 value can be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of this compound used in the assay.
-
Kd is the dissociation constant of this compound for CRABP-II (approximately 42 nM).
Conclusion
The this compound fluorescence competition assay is a robust and high-throughput method for identifying and characterizing ligands that bind to retinoid-binding proteins like CRABP-II.[1][3] Its simplicity and direct measurement capabilities make it a valuable tool in drug discovery and chemical biology research focused on the retinoid signaling pathway.
References
Application Note: Measuring Compound Binding to CRABPII using the Fluorescent Probe DC271
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Retinoic Acid Binding Protein II (CRABPII) is a key protein in retinoid signaling, responsible for transporting all-trans-retinoic acid (ATRA) from the cytoplasm to the nucleus, where it modulates gene expression through retinoic acid receptors (RARs).[1][2] Due to its role in cellular processes like growth and development, CRABPII is a significant target in drug discovery for various diseases, including cancer.[3] This application note provides a detailed protocol for a fluorescence-based competition assay to measure the binding of novel compounds to CRABPII using the intrinsically fluorescent synthetic retinoid, DC271.[4]
This compound is a synthetic retinoid analogue that exhibits solvatochromic fluorescence.[4][5] Its fluorescence is significantly enhanced when bound to the hydrophobic pocket of CRABPII, a characteristic that forms the basis of this assay.[1][6] This method offers a straightforward and high-throughput compatible alternative to traditional radiolabeling techniques for determining the binding affinity of test compounds.[4][7]
Principle of the Assay
The assay relies on the principle of fluorescence displacement. This compound, when bound to CRABPII, emits a strong fluorescent signal. A test compound that also binds to the ATRA binding site of CRABPII will compete with this compound, leading to its displacement from the protein. This displacement causes a decrease in the fluorescence signal, proportional to the concentration and affinity of the test compound. By measuring the reduction in fluorescence, the binding affinity (e.g., dissociation constant, Kd) of the test compound can be determined.[1][4]
Quantitative Data Summary
The following table summarizes the binding affinity of the fluorescent probe this compound and an example of a competitor compound, EC23, to CRABPII as determined by the fluorescence displacement assay.
| Compound | Target Protein | Binding Constant (Kd) | Assay Method |
| This compound | CRABPII | 42 nM | Fluorescence-based Assay |
| EC23 | CRABPII | 160 nM[4] | Competitive Displacement of this compound |
Experimental Protocols
This section provides a detailed methodology for performing the fluorescence displacement assay to measure compound binding to CRABPII.
Materials and Reagents
-
CRABPII Protein: Purified recombinant human CRABPII.
-
This compound: Fluorescent probe.
-
Test Compounds: Library of compounds to be screened.
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Plates: Black, non-binding surface 96-well or 384-well plates.[1][7]
-
Plate Reader: A fluorescence plate reader capable of excitation at ~335-355 nm and emission detection at ~440-460 nm.[1][5]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for the this compound-CRABPII fluorescence displacement assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of CRABPII in PBS. A working concentration of 300 nM has been previously reported.[1]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). A working concentration of 300 nM in PBS with <1% ethanol has been used.[1]
-
Prepare a serial dilution of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Kd.
-
-
Assay Plate Setup:
-
In a black, non-binding surface 96-well plate, add the following to each well:
-
Controls:
-
Positive Control (Maximum Fluorescence): CRABPII + this compound + assay buffer (no test compound).
-
Negative Control (Background): Assay buffer only.
-
Compound Fluorescence Control: Test compound + assay buffer (to check for intrinsic fluorescence).
-
-
-
Incubation:
-
Gently mix the plate, for example, by spinning for 2 minutes at 1500 rpm, to ensure proper mixing of the reagents.[1]
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. The optimal incubation time may need to be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader.
-
Set the excitation wavelength to approximately 335 nm and the emission wavelength to approximately 440 nm.[1] Note that optimal wavelengths may vary slightly depending on the instrument.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data by setting the fluorescence of the positive control (CRABPII + this compound) to 100% and the background to 0%.
-
Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The dissociation constant (Kd) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe (this compound) is known.
-
CRABPII Signaling Pathway
CRABPII plays a crucial role in the canonical retinoid signaling pathway. The diagram below illustrates the transport of all-trans-retinoic acid (ATRA) by CRABPII to the nucleus and its subsequent interaction with retinoic acid receptors (RARs).
Caption: Canonical signaling pathway of CRABPII in mediating the effects of ATRA.
Conclusion
The fluorescence displacement assay using this compound provides a robust and efficient method for identifying and characterizing compounds that bind to CRABPII.[4][8] Its high-throughput compatibility makes it an ideal tool for primary screening in drug discovery campaigns targeting the retinoid signaling pathway. The detailed protocol and supporting information provided in this application note should enable researchers to successfully implement this assay in their laboratories.
References
- 1. Structure–functional relationship of cellular retinoic acid-binding proteins I and II interacting with natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rcsb.org [rcsb.org]
Application Notes: DC271 Staining for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC271 is a novel synthetic, fluorescent analog of all-trans-retinoic acid (ATRA) that serves as a powerful tool for investigating retinoid signaling pathways in living cells.[1][2] As a solvatochromatic probe, its fluorescence emission is sensitive to the polarity of its microenvironment, making it particularly useful for studying ligand-protein interactions.[1][2][3] this compound binds to cellular retinoic acid-binding protein II (CRABPII) with high affinity, a key step in the transport of retinoic acid to the nucleus where it modulates gene expression.[1][4] These characteristics allow for real-time visualization of its uptake, intracellular trafficking, and localization, providing valuable insights into the complex mechanisms of retinoid action.
This document provides a detailed protocol for utilizing this compound for live-cell imaging applications, including data on its spectral properties and a schematic of the experimental workflow.
Quantitative Data Summary
The spectral properties of this compound are highly dependent on the solvent environment. This solvatochromism is a key feature that can be exploited in imaging experiments to report on the binding of this compound to intracellular proteins.
| Property | Value | Solvent | Reference |
| Binding Affinity (Kd) for CRABPII | 42 nM | - | [1][2] |
| Excitation Wavelength (λex) | 351 nm | DMSO | [1][2] |
| 350 nm | Ethanol | [1][2] | |
| 382 nm | Dichloromethane (DCM) | [1][2] | |
| 378 nm | Toluene | [1][2] | |
| Emission Wavelength (λem) | 442 nm | DMSO | [1][2] |
| 461 nm | Ethanol | [1][2] | |
| 572 nm | Dichloromethane (DCM) | [1][2] | |
| 447 nm | Toluene | [1][2] | |
| Quantum Yield | 19.3% | DMSO | [2] |
| 1.14% | Ethanol | [2] | |
| 71.45% | Dichloromethane (DCM) | [2] | |
| 80.21% | Toluene | [2] |
Experimental Protocol: Live-Cell Imaging of this compound
This protocol is optimized for human keratinocyte cell lines (e.g., HaCaT) but can be adapted for other cell types.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets (e.g., DAPI or custom filters for the specified wavelengths) and environmental control (37°C, 5% CO2).
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the cells in complete culture medium at 37°C and 5% CO2 for 24-48 hours.
-
-
Staining with this compound:
-
On the day of imaging, prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete culture medium to a final concentration of 1 µM. Note: The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically (a range of 0.5-5 µM can be tested).
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 60 minutes at 37°C and 5% CO2, protected from light. Note: Incubation time can be optimized (e.g., 30-120 minutes).
-
-
Image Acquisition:
-
After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess this compound.
-
Add fresh, pre-warmed live-cell imaging medium to the dish.
-
Place the dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes before imaging.
-
Acquire images using the appropriate fluorescence channels. Based on its properties, excitation around 350-380 nm and emission collection around 440-460 nm is a good starting point for imaging in an aqueous environment.
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
-
Diagrams
Caption: A flowchart of the key steps for staining and imaging live cells with this compound.
Caption: A diagram illustrating the proposed mechanism of this compound action within a cell.
References
Application of DC271 in High-Throughput Screening for Retinoid Mimetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as differentiation, proliferation, and apoptosis.[1] Their therapeutic potential in oncology and dermatology has driven the search for synthetic retinoid mimetics with improved efficacy and safety profiles. A key step in this discovery process is the efficient screening of large compound libraries for their ability to interact with retinoid-binding proteins. DC271, a fluorescent analog of all-trans-retinoic acid (ATRA), offers a powerful tool for high-throughput screening (HTS) of retinoid mimetics.[1] Its intrinsic solvatochromatic fluorescence, which intensifies upon binding to the hydrophobic pocket of retinoid-binding proteins like Cellular Retinoic Acid-Binding Protein II (CRABP-II), forms the basis of a rapid and sensitive fluorescence displacement assay.[1][2] This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns.
Principle of the Assay
The high-throughput screening assay is based on the principle of fluorescence displacement. This compound exhibits weak fluorescence in aqueous solutions but becomes highly fluorescent when bound to the hydrophobic ligand-binding pocket of a retinoid-binding protein, such as CRABP-II. Test compounds that are potential retinoid mimetics will compete with this compound for binding to the protein. This competition leads to the displacement of this compound from the binding pocket back into the aqueous environment, resulting in a measurable decrease in fluorescence intensity. The degree of fluorescence quenching is directly proportional to the binding affinity of the test compound, allowing for the identification and characterization of novel retinoid mimetics.[1]
Key Reagents and Materials
| Reagent/Material | Supplier | Catalog No. (Example) |
| This compound | Tocris Bioscience | 6873 |
| Recombinant Human CRABP-II | R&D Systems | 2856-RB |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Corning® 96-well Solid Black Polystyrene Microplates | Corning | 3991 |
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (1 mM): Dissolve this compound in DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C, protected from light.
-
CRABP-II Working Solution (600 nM): Reconstitute lyophilized CRABP-II in PBS to a stock concentration of 100 µM. Further dilute the stock solution in PBS to a final working concentration of 600 nM. Prepare this solution fresh for each experiment.
-
Test Compound Library: Prepare stock solutions of test compounds in DMSO, typically at a concentration of 10 mM. Create intermediate dilutions in DMSO as required for the screening concentrations.
High-Throughput Screening (HTS) Protocol for Retinoid Mimetics
This protocol is designed for a 96-well format and can be scaled up or down as needed.
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of each test compound from the library plate into the wells of a black, non-binding surface 96-well microplate. For dose-response experiments, perform serial dilutions of the compounds. Include appropriate controls:
-
Negative Control (0% Inhibition): 1 µL of DMSO.
-
Positive Control (Known Ligand): 1 µL of a known CRABP-II ligand (e.g., 1 mM ATRA in DMSO).
-
-
Addition of this compound and CRABP-II Mixture:
-
Prepare a master mix containing this compound and CRABP-II in PBS. For a final volume of 100 µL per well, the final concentrations should be 300 nM for both this compound and CRABP-II.[3]
-
Dispense 99 µL of the this compound/CRABP-II master mix into each well of the microplate containing the test compounds.
-
-
Incubation:
-
Briefly centrifuge the plate (e.g., 1 minute at 1000 x g) to ensure all components are mixed.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
Data Analysis
-
Normalization: Normalize the raw fluorescence data. The fluorescence signal from the negative control wells (DMSO) represents 0% inhibition, while the background fluorescence (wells with this compound but no CRABP-II) can be considered 100% inhibition.
-
Hit Identification: Identify "hits" from the primary screen based on a predefined threshold of fluorescence inhibition (e.g., >50% inhibition).
-
Dose-Response Analysis: For confirmed hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[1]
Data Presentation
Quantitative data from the HTS and subsequent dose-response experiments should be summarized in clear and structured tables for easy comparison of the binding affinities of different compounds.
Table 1: Qualitative Displacement of this compound by Known Retinoids
| Compound | Concentration (µM) | % Fluorescence Inhibition (Mean ± SD) |
| All-trans-Retinoic Acid (ATRA) | 10 | 85 ± 5 |
| 13-cis-Retinoic Acid | 10 | 70 ± 7 |
| 9-cis-Retinoic Acid | 10 | 25 ± 4 |
| All-trans-Retinol | 10 | 15 ± 3 |
Note: The data in this table is representative and intended for illustrative purposes.
Table 2: Binding Affinities of Selected Compounds for CRABP-II
| Compound | IC50 (nM) | Kd (nM) |
| This compound | - | 42 |
| All-trans-Retinoic Acid (ATRA) | 50 - 100 | ~1-2 |
| EC23 (Synthetic Retinoid) | ~200 | 160[1] |
| Hit Compound 1 | TBD | TBD |
| Hit Compound 2 | TBD | TBD |
Note: IC50 and Kd values can vary depending on the specific assay conditions. TBD (To Be Determined) for hit compounds from the screen.
Visualizations
Retinoid Signaling Pathway
References
- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–functional relationship of cellular retinoic acid-binding proteins I and II interacting with natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DC271 in Retinoid Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC271 is a novel, intrinsically fluorescent synthetic retinoid analog of all-trans-retinoic acid (ATRA) that serves as a powerful tool in retinoid binding assays.[1] Its use in a fluorescence competition assay allows for the direct measurement of the binding of unlabeled compounds to retinoid-binding proteins, such as Cellular Retinoic Acid Binding Protein II (CRABP-II).[1][2] This methodology offers a significant advantage over traditional methods that require costly and complex radio-labeling or multi-step binding assays.[1] The assay is adaptable for high-throughput screening, making it an efficient tool for identifying and characterizing potential therapeutic agents that target the retinoid signaling pathway.[1][3]
This compound exhibits solvatochromic properties, meaning its fluorescence is dependent on the polarity of its environment.[2] In a polar solvent, its fluorescence is weak and red-shifted, while in the nonpolar, hydrophobic binding pocket of a protein like CRABP-II, its fluorescence emission is significantly enhanced.[2] This change in fluorescence upon binding is the principle behind its use in competition assays. When a test compound displaces this compound from the binding pocket, a reduction in fluorescence is observed, which can be measured to determine the binding affinity of the test compound.[1]
Signaling Pathway
Retinoid signaling is crucial for a wide range of biological processes, including cell differentiation, proliferation, and apoptosis.[1] The pathway is initiated by the uptake of retinol (B82714) (Vitamin A) into the cell, where it is converted to retinoic acid (RA).[4][5] Cellular retinoic acid-binding proteins (CRABPs) then transport RA into the nucleus.[4] Inside the nucleus, RA binds to a heterodimer of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR).[4][5] This complex then binds to retinoic acid response elements (RAREs) on the DNA, initiating the transcription of target genes.[4][5]
Figure 1: Simplified diagram of the canonical retinoid signaling pathway.
Experimental Protocols
This compound Fluorescence Competition Assay for Retinoid Binding
This protocol outlines a fluorescence displacement assay to determine the binding affinity of test compounds to a retinoid-binding protein (e.g., CRABP-II) using this compound.
Materials:
-
This compound (fluorescent retinoid)
-
Purified retinoid-binding protein (e.g., CRABP-II)
-
Test compounds (unlabeled)
-
Assay buffer (e.g., Phosphate-Buffered Saline - PBS)
-
96-well, black, non-binding surface microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). The final concentration of the solvent in the assay should be kept low (<1%) to avoid interference.[6]
-
Prepare a stock solution of the purified retinoid-binding protein in the assay buffer.
-
Prepare a dilution series of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, the retinoid-binding protein, and this compound to achieve the desired final concentrations. A final concentration of 100 nM for both the protein and this compound is a good starting point.[3]
-
Add the serially diluted test compounds to the wells.
-
Include control wells:
-
No Competitor Control: Contains protein and this compound in assay buffer (represents maximum fluorescence).
-
No Protein Control: Contains this compound in assay buffer (represents background fluorescence).
-
Buffer Blank: Contains only assay buffer.
-
-
The final volume in each well should be consistent (e.g., 150 µL).[6]
-
-
Incubation:
-
Gently mix the plate to ensure all components are incorporated. Centrifuging the plate for a short period (e.g., 2 minutes at 1500 rpm) can help.[6]
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths for this compound bound to CRABP-II are approximately 335 nm and 440 nm, respectively.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "No Protein Control" wells) from all other readings.
-
Normalize the data by setting the fluorescence of the "No Competitor Control" to 100%.
-
Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a suitable software (e.g., DynaFit) to determine the IC50 value.[1]
-
The binding constant (Kd) of the test compound can then be calculated from the IC50 value.
-
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference Protein | Reference |
| Binding Affinity (Kd) | 42 nM | CRABP-II | |
| Excitation Wavelength (λex) | 335 nm | CRABP-II | [6] |
| Emission Wavelength (λem) | 440 nm | CRABP-II | [6] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the this compound fluorescence competition assay.
Figure 2: Workflow for the this compound fluorescence competition binding assay.
References
- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–functional relationship of cellular retinoic acid-binding proteins I and II interacting with natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Retinoic Acid Distribution in Tissues with DC271: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in various developmental disorders and diseases, such as cancer. Understanding the spatial and temporal distribution of RA in tissues is paramount for elucidating its physiological roles and for the development of novel therapeutics. DC271 is a fluorescent analog of all-trans-retinoic acid (ATRA) that serves as a powerful tool for visualizing RA distribution.[2] This solvatochromatic probe exhibits fluorescence that is dependent on the polarity of its environment, making it particularly useful for studying RA interactions with its binding proteins.[2] When bound to the hydrophobic pocket of cellular retinoic acid-binding protein II (CRABPII), its fluorescence is significantly enhanced.[2] This document provides detailed application notes and protocols for the use of this compound in visualizing RA distribution in tissues.
Physicochemical and Fluorescence Properties of this compound
A comprehensive understanding of the properties of this compound is essential for its effective application. The key characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 347.46 g/mol | [2] |
| Formula | C₂₃H₂₅NO₂ | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 50 mM in DMSO and to 10 mM in ethanol | [2] |
| Storage | Store at -20°C | [2] |
| Binding Affinity (Kd) for CRABPII | 42 nM | [2] |
The solvatochromatic nature of this compound results in varying excitation and emission maxima depending on the solvent. This property is crucial for designing imaging experiments and interpreting the results.
| Solvent | Excitation (λex) | Emission (λem) | Quantum Yield (%) |
| DMSO | 351 nm | 442 nm | 19.3 |
| Ethanol (EtOH) | 350 nm | 461 nm | 1.14 |
| Dichloromethane (DCM) | 382 nm | 572 nm | 71.45 |
| Toluene | 378 nm | 447 nm | 80.21 |
Retinoic Acid Signaling Pathway
The biological effects of retinoic acid are primarily mediated through its interaction with nuclear receptors. The following diagram illustrates the canonical retinoic acid signaling pathway.
Caption: Canonical Retinoic Acid Signaling Pathway.
Experimental Protocols
In Vitro Competition Binding Assay
This protocol allows for the determination of the binding affinity of unlabeled compounds to CRABPII by measuring their ability to displace this compound.
Materials:
-
This compound
-
Recombinant CRABPII protein
-
Test compounds
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Black, non-binding 96-well plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of CRABPII in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a solution containing CRABPII and this compound to each well. A final concentration of 100 nM for both is a good starting point.
-
Add serial dilutions of the test compounds to the wells. Include a control with no test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound in the assay buffer.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of this compound.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
-
Caption: In Vitro Competition Binding Assay Workflow.
In Vivo Imaging of this compound Distribution in Mice
This protocol provides a general guideline for the in vivo imaging of this compound in a mouse model. Note: This is a starting point and should be optimized for your specific animal model and research question.
Materials:
-
This compound
-
Vehicle for injection (e.g., DMSO/Saline mixture)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for this compound fluorescence
-
Animal model (e.g., nude mice)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
-
Probe Administration:
-
Prepare a solution of this compound in a biocompatible vehicle. The final concentration of DMSO should be kept low to avoid toxicity.
-
Administer this compound to the mouse via an appropriate route, such as intravenous (tail vein) injection. A typical injection volume for a mouse is 100-200 µL. The optimal dose of this compound needs to be determined empirically.
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection to determine the optimal imaging window.
-
Use excitation and emission filters that match the fluorescence spectrum of this compound. For in vivo imaging, longer wavelengths are generally preferred to minimize tissue autofluorescence.
-
Acquire a baseline image before probe injection for background subtraction.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different tissues and organs.
-
Analyze the biodistribution and clearance of this compound over time.
-
Ex Vivo Tissue Imaging and Histology
This protocol describes the preparation and imaging of tissues harvested after in vivo experiments to confirm the localization of this compound at a higher resolution.
Materials:
-
Tissues harvested from mice treated with this compound
-
Optimal Cutting Temperature (OCT) compound or paraffin
-
Cryostat or microtome
-
Microscope slides
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Tissue Harvesting and Preparation:
-
Following the final in vivo imaging time point, euthanize the mouse and dissect the organs of interest.
-
For frozen sections, embed the fresh tissue in OCT compound and freeze rapidly.
-
For paraffin-embedded sections, fix the tissue in an appropriate fixative (e.g., 4% paraformaldehyde), followed by dehydration and embedding in paraffin. Note: Fixation and embedding procedures may quench fluorescence, so it is advisable to test different methods to optimize signal preservation.[3]
-
-
Tissue Sectioning:
-
Cut thin sections (e.g., 5-10 µm) of the frozen or paraffin-embedded tissue using a cryostat or microtome.
-
Mount the sections onto microscope slides.
-
-
Imaging:
-
Image the tissue sections using a confocal or fluorescence microscope.
-
Use laser lines and emission filters appropriate for this compound. For example, excitation around 350-380 nm and detection of emission in the blue to yellow range, depending on the local environment of the probe.
-
Acquire images from control tissues (from mice not injected with this compound) to assess autofluorescence.
-
-
(Optional) Co-staining:
-
Perform immunohistochemistry or immunofluorescence staining for specific cellular markers to co-localize this compound with particular cell types or subcellular compartments.
-
Caption: In Vivo and Ex Vivo Imaging Workflow.
Data Presentation and Interpretation
Quantitative data from imaging experiments should be presented in a clear and organized manner to facilitate comparison and interpretation. This includes measurements of fluorescence intensity in different tissues over time, as well as data from in vitro binding assays. It is crucial to include appropriate controls in all experiments, such as vehicle-injected animals and tissues from untreated animals, to account for background signals and autofluorescence. The solvatochromatic properties of this compound should be considered when interpreting fluorescence data, as changes in emission wavelength may indicate binding to different cellular components.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to gain valuable insights into the complex roles of retinoic acid in health and disease.
References
Application Notes and Protocols for DC271 Fluorescence Lifetime Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC271 is a synthetic, intrinsically fluorescent analog of all-trans-retinoic acid (ATRA) that serves as a powerful tool for studying protein-ligand interactions.[1] Its fluorescence is highly sensitive to the polarity of its microenvironment, a property known as solvatochromism. In aqueous solutions, this compound exhibits quenched fluorescence. However, upon binding to the hydrophobic pocket of its target protein, such as Cellular Retinoic Acid-Binding Protein II (CRABPII), its fluorescence quantum yield dramatically increases, and the emission spectrum shifts. This characteristic makes this compound an excellent probe for fluorescence-based assays, including Fluorescence Lifetime Imaging Microscopy (FLIM).
FLIM is a powerful imaging technique that measures the exponential decay rate of fluorescence, known as the fluorescence lifetime, at each pixel of an image. The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its local environment but independent of its concentration. This makes FLIM a robust method for quantifying molecular interactions, such as the binding of a fluorescent ligand to its protein target. When this compound binds to CRABPII, the change in its microenvironment is expected to lead to a distinct change in its fluorescence lifetime. By measuring this change, researchers can visualize and quantify the extent of binding in living cells or in vitro assays.
This document provides a detailed experimental setup and protocol for utilizing this compound in FLIM experiments to study its interaction with CRABPII, a key protein in the retinoic acid signaling pathway.
Quantitative Data Summary
| Parameter | Value | Reference / Notes |
| This compound Properties | ||
| Molecular Weight | 347.46 g/mol | [1] |
| Excitation Wavelength (λex) | ~350 - 380 nm | Dependent on solvent polarity.[1] |
| Emission Wavelength (λem) | ~440 - 570 nm | Blue-shifted in nonpolar environments (e.g., bound to protein).[1] |
| Binding Affinity (Kd) for CRABPII | 42 nM | [1] |
| Estimated Fluorescence Lifetimes | ||
| Free this compound in aqueous buffer (τ₁) | ~0.5 - 1.5 ns | Estimated based on the quenched state of solvatochromic dyes in polar solvents. |
| CRABPII-bound this compound (τ₂) | ~2.5 - 4.0 ns | Estimated based on the increased quantum yield of solvatochromic dyes in nonpolar environments. |
| Experimental Concentrations | ||
| CRABPII Concentration | 100 nM - 1 µM | Based on fluorescence displacement assays. |
| This compound Concentration | 100 nM - 1 µM | Based on fluorescence displacement assays. |
Signaling Pathway
The canonical signaling pathway for retinoic acid involves its transport into the nucleus by cellular retinoic acid-binding proteins to regulate gene expression. This compound, as a fluorescent analog of retinoic acid, is used to probe the initial step of this pathway: the binding to its cytoplasmic carrier protein, CRABPII.
Experimental Workflow
The following diagram outlines the major steps involved in a typical FLIM experiment using this compound to study protein-ligand binding.
Detailed Experimental Protocols
Reagent and Sample Preparation
a. Recombinant CRABPII Protein Solution (for in vitro assays):
-
Purify recombinant human CRABPII protein.
-
Prepare a stock solution of CRABPII in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford assay or UV absorbance at 280 nm).
-
For the FLIM experiment, dilute the CRABPII stock to a final concentration of 100 nM to 1 µM in the imaging buffer.
b. This compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C, protected from light.
-
For experiments, dilute the stock solution in the imaging buffer to the desired final concentration (e.g., 100 nM to 1 µM). The final DMSO concentration in the imaging buffer should be kept low (e.g., <0.1%) to avoid solvent effects on the protein and the fluorophore.
c. Cell Culture and Transfection (for cellular assays):
-
Culture cells known to express CRABPII (e.g., certain cancer cell lines) in appropriate media.
-
If endogenous expression is low, transiently or stably transfect the cells with a plasmid encoding for CRABPII. A fluorescent protein tag (e.g., GFP) can be fused to CRABPII for independent localization, but care must be taken to avoid spectral overlap with this compound and potential FRET.
-
Plate the cells on imaging-quality glass-bottom dishes or slides suitable for high-resolution microscopy.
FLIM Instrument Setup and Calibration
a. Microscope:
-
An inverted laser-scanning confocal microscope equipped with a Time-Correlated Single Photon Counting (TCSPC) system is recommended.
b. Excitation Source:
-
A pulsed laser with a high repetition rate (e.g., 40-80 MHz) is required.
-
A tunable laser, such as a Ti:Sapphire laser with frequency doubling or a supercontinuum laser, is ideal to optimize the excitation wavelength for this compound. Start with an excitation wavelength of approximately 375 nm.
c. Detection:
-
Use a high-sensitivity, low-noise single-photon detector, such as a photomultiplier tube (PMT) or a hybrid photodetector (HyD).
-
Select an appropriate emission filter to collect the fluorescence signal from this compound. A bandpass filter of 450/50 nm is a good starting point, but this may need to be optimized based on the emission spectrum of this compound in the specific experimental conditions.
d. Calibration:
-
Before each experiment, calibrate the TCSPC system using a known fluorescence lifetime standard. A solution of Coumarin 6 in ethanol (B145695) (lifetime ~2.5 ns) is a suitable standard for this lifetime range.
-
Record the Instrument Response Function (IRF) of the system by measuring the scattered light from a non-fluorescent solution (e.g., a dilute colloidal silica (B1680970) suspension).
Data Acquisition
a. In Vitro Assay:
-
Pipette the CRABPII solution into the imaging dish.
-
Acquire a "protein-only" image to check for autofluorescence.
-
Add the diluted this compound solution to the dish and incubate for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).
-
Set the laser power to a level that provides a good photon count rate without causing significant photobleaching.
-
Acquire FLIM data for a sufficient duration to accumulate enough photons per pixel for accurate lifetime fitting (e.g., 60-180 seconds). The target is typically at least 1000 photons in the brightest pixel.
b. Cellular Assay:
-
Wash the cells with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or PBS).
-
Acquire an image of the cells before adding this compound to measure the cellular autofluorescence lifetime.
-
Add the this compound-containing imaging buffer to the cells and incubate.
-
Select a field of view containing healthy cells.
-
Acquire FLIM data as described for the in vitro assay.
Data Analysis
-
Use a dedicated FLIM analysis software (e.g., SymPhoTime, PicoQuant; or open-source packages).
-
For each pixel in the image, the software will generate a fluorescence decay curve.
-
Fit the decay curve with an appropriate model. A bi-exponential decay model is expected for samples containing both free and protein-bound this compound:
-
I(t) = A₁ * exp(-t/τ₁) + A₂ * exp(-t/τ₂) where τ₁ and τ₂ are the fluorescence lifetimes of the free and bound this compound, respectively, and A₁ and A₂ are their corresponding amplitudes.
-
-
The software can then generate images where the color of each pixel represents a specific lifetime parameter, such as the average lifetime or the fractional contribution of the bound component.
-
The fraction of bound this compound (f_bound) in each pixel can be calculated from the amplitudes and lifetimes of the two components.
Data Interpretation
-
Lifetime Shift: A clear shift to a longer fluorescence lifetime upon addition of CRABPII is indicative of this compound binding.
-
Fractional Intensity: In a FLIM image of a solution containing both free and bound this compound, the relative contributions of the short and long lifetime components will reflect the binding equilibrium.
-
Cellular Localization: In cellular experiments, the FLIM map will reveal the subcellular compartments where this compound is bound to its target. For instance, a longer lifetime in the cytoplasm would indicate the presence of the this compound-CRABPII complex.
-
Competition Assays: By introducing a non-fluorescent competitor compound, a decrease in the fraction of the long-lifetime component of this compound can be observed, allowing for the determination of the binding affinity of the competitor.
Conclusion
Fluorescence Lifetime Imaging Microscopy of this compound provides a powerful and quantitative method to study the binding of this synthetic retinoid to its target protein, CRABPII. The sensitivity of the fluorescence lifetime to the binding event allows for the visualization and quantification of this interaction in both in vitro and cellular contexts. This approach is particularly valuable for drug discovery efforts aimed at modulating the retinoic acid signaling pathway, as it enables the screening and characterization of potential inhibitors in a physiologically relevant setting. The detailed protocols and data provided in these application notes should serve as a comprehensive guide for researchers and scientists to successfully implement this advanced imaging technique in their studies.
References
Application Notes and Protocols for Real-Time Protein-Ligand Interaction Studies Using DC271
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC271 is a novel synthetic, fluorescent analog of all-trans-retinoic acid (ATRA). Its intrinsic solvatochromatic properties make it a powerful tool for studying protein-ligand interactions in real-time. The fluorescence emission of this compound is highly sensitive to its local environment; it is weak in polar solvents but exhibits a significant increase in quantum yield upon binding to the hydrophobic pocket of proteins such as Cellular Retinoic Acid Binding Protein II (CRABPII).[1][2][3] This characteristic allows for the development of a sensitive and direct fluorescence-based competition assay to screen for and characterize unlabeled ligands that bind to the same target protein.[1][3][4]
This document provides detailed application notes and protocols for utilizing this compound to study protein-ligand interactions, with a focus on real-time monitoring. The primary application described is a fluorescence competition assay, which can be adapted for both endpoint and kinetic measurements.
Principle of the Assay
The fluorescence competition assay using this compound is based on the displacement of the fluorescent probe from its protein target by a competing, non-fluorescent ligand.
-
Binding and Fluorescence Enhancement: this compound binds to the hydrophobic ligand-binding pocket of the target protein (e.g., CRABPII), resulting in a significant increase in its fluorescence intensity.[2][3]
-
Competition and Fluorescence Quenching: In the presence of a compound that competes for the same binding site, this compound is displaced from the protein and returns to the polar aqueous environment. This displacement leads to a decrease in its fluorescence signal.
-
Real-Time Monitoring: By monitoring the fluorescence intensity over time, the kinetics of ligand binding and displacement can be investigated. The rate of fluorescence decrease is proportional to the binding affinity and concentration of the competing ligand.
This assay provides a straightforward and high-throughput capable method for determining the binding of unlabeled compounds to retinoid-binding proteins.[1][4]
Technical Data for this compound
A summary of the key technical specifications for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 347.46 g/mol | Tocris Bioscience |
| Formula | C₂₃H₂₅NO₂ | Tocris Bioscience |
| Binding Affinity (Kd) for CRABPII | 42 nM | Tocris Bioscience |
| Excitation Wavelength (bound to CRABPII) | ~355 nm | [2] |
| Emission Wavelength (bound to CRABPII) | ~460 nm | [2] |
| Storage | Store at -20°C | Tocris Bioscience |
| Solubility | Soluble in DMSO and Ethanol | R&D Systems |
Experimental Protocols
Materials and Reagents
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Target Protein: Purified Cellular Retinoic Acid Binding Protein II (CRABPII) or other protein of interest.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test Compounds: Stock solutions of unlabeled ligands in a compatible solvent (e.g., DMSO).
-
Microplates: Black, non-binding surface 96-well or 384-well plates are recommended to minimize background fluorescence and non-specific binding.[1]
-
Fluorescence Plate Reader: Capable of top or bottom reading with excitation and emission wavelengths set appropriately for this compound (e.g., Ex: 355 nm, Em: 460 nm). The reader should also have kinetic read capabilities for real-time measurements.
Experimental Workflow: Fluorescence Competition Assay
The following diagram illustrates the general workflow for the this compound-based fluorescence competition assay.
Detailed Protocol for Endpoint Assay
This protocol is designed to determine the IC50 and subsequently the binding affinity (Kd) of a test compound.
-
Preparation of Reagents:
-
Prepare a 2X working solution of this compound in assay buffer.
-
Prepare a 2X working solution of the target protein (e.g., CRABPII) in assay buffer. The final concentration in the well is typically around 100 nM.[1]
-
Prepare a serial dilution of the test compound in assay buffer at 4X the final desired concentrations.
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X protein solution to each well of a black, non-binding surface 96-well plate.
-
Add 50 µL of the 2X this compound solution to each well. The final concentration of this compound is typically around 100 nM.[1]
-
Include control wells:
-
No Competition (100% signal): Add 50 µL of assay buffer instead of the test compound.
-
No Protein (0% signal): Add 50 µL of assay buffer instead of the protein solution.
-
Solvent Control: Add 50 µL of the highest concentration of the solvent used for the test compound.
-
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 15-30 minutes to allow the protein and this compound to reach binding equilibrium.
-
-
Competition:
-
Add 50 µL of the 4X test compound serial dilutions to the appropriate wells. The total volume in each well should now be 150 µL.
-
-
Final Incubation and Measurement:
-
Incubate the plate for a further 30-60 minutes to allow the competition to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
Protocol for Real-Time Monitoring
This protocol allows for the observation of the displacement of this compound by a competing ligand in real-time.
-
Preparation of Reagents:
-
Follow the same reagent preparation steps as for the endpoint assay.
-
-
Assay Plate Setup and Initial Reading:
-
Add 50 µL of the 2X protein solution and 50 µL of the 2X this compound solution to the wells.
-
Place the plate in a pre-warmed fluorescence plate reader set to the appropriate excitation and emission wavelengths.
-
Set the plate reader to perform kinetic reads at regular intervals (e.g., every 30 seconds) for a desired duration.
-
Start the kinetic read to establish a baseline fluorescence signal of the protein-DC271 complex.
-
-
Initiation of Competition:
-
After a few baseline readings, pause the measurement (if the instrument allows) or use an injector system to add 50 µL of the 4X test compound to the wells.
-
Immediately resume the kinetic measurement.
-
-
Data Acquisition:
-
Continue to monitor the fluorescence signal over time until it reaches a new equilibrium (i.e., the signal stabilizes). The duration will depend on the kinetics of the competing ligand.
-
Data Analysis
Endpoint Assay Data Analysis
-
Data Normalization:
-
Subtract the background fluorescence (wells with no protein) from all other readings.
-
Normalize the data by setting the fluorescence of the "No Competition" control as 100% and the fluorescence of a saturating concentration of a known potent competitor (or the lowest signal obtained) as 0%.
-
-
IC50 Determination:
-
Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., using GraphPad Prism or similar software) to determine the IC50 value.
-
-
Kd Calculation:
-
The binding affinity (Kd) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Kd = IC50 / (1 + [L] / Kd_probe)
-
Where:
-
[L] is the concentration of the fluorescent probe (this compound).
-
Kd_probe is the known dissociation constant of the fluorescent probe for the protein (42 nM for this compound and CRABPII).
-
-
-
Real-Time Data Analysis
-
Kinetic Curve Generation:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
-
Rate Constant Determination:
-
The resulting kinetic curves can be fitted to appropriate kinetic models (e.g., one-phase or two-phase decay) to determine the observed rate constants (k_obs) for the displacement of this compound.
-
By plotting k_obs against the concentration of the competing ligand, the association (k_on) and dissociation (k_off) rate constants for the test compound can be determined.
-
Retinoic Acid Signaling Pathway
This compound is an analog of all-trans-retinoic acid (ATRA), a key signaling molecule involved in various cellular processes. The following diagram provides a simplified overview of the canonical retinoic acid signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | - Non-specific binding of this compound to the plate. - Contaminated reagents or buffer. | - Use black, non-binding surface plates. - Prepare fresh buffers and filter-sterilize. |
| Low signal-to-noise ratio | - Suboptimal concentrations of protein or this compound. - Incorrect plate reader settings. | - Titrate protein and this compound concentrations to find the optimal window. - Optimize gain settings and integration time on the plate reader. |
| Inconsistent results | - Pipetting errors. - Incomplete mixing. - Temperature fluctuations. | - Use calibrated pipettes and proper technique. - Ensure thorough mixing after each addition. - Allow all reagents and the plate to equilibrate to room temperature. |
| No displacement observed | - Test compound does not bind to the target protein. - Test compound is insoluble at the tested concentrations. | - Confirm compound integrity and purity. - Check for compound precipitation in the assay wells. |
Conclusion
This compound is a valuable tool for the real-time investigation of protein-ligand interactions, particularly for targets within the retinoid signaling pathway. The fluorescence competition assay described provides a robust, sensitive, and high-throughput compatible method for identifying and characterizing novel ligands. By adapting the protocol for kinetic measurements, researchers can gain deeper insights into the binding dynamics of their compounds, accelerating the drug discovery and development process.
References
Application Notes and Protocols for DC271 as a Fluorescent Tracer in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC271 is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA), a crucial signaling molecule derived from vitamin A involved in cell differentiation, proliferation, and apoptosis.[1][2] Its intrinsic solvatochromatic fluorescence makes it a valuable tool for studying the pharmacokinetics and pharmacodynamics of retinoids and other molecules that interact with the retinoid signaling pathway.[3][4] The fluorescence of this compound is highly sensitive to its local environment, exhibiting weak emission in polar solvents like water and strong fluorescence in nonpolar environments, such as the hydrophobic binding pocket of a protein.[1][3] This property allows for the development of robust assays to screen for and characterize the binding of compounds to retinoid-binding proteins.
This document provides detailed application notes and protocols for the use of this compound as a fluorescent tracer, with a focus on its application in a fluorescence competition assay for cellular retinoic acid-binding protein II (CRABP-II). Additionally, a general protocol for in vivo imaging and biodistribution studies is provided as a guideline for pharmacokinetic analysis.
Physicochemical Properties and Spectral Data
This compound is a fluorescent retinoic acid analog with a molecular weight of 347.46 g/mol .[5] Its fluorescence is highly dependent on the solvent environment.[5]
Table 1: Spectral Properties of this compound in Various Solvents [5]
| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) |
| DMSO | 351 | 442 | 19.3 |
| Ethanol | 350 | 461 | 1.14 |
| Dichloromethane (DCM) | 382 | 572 | 71.45 |
| Toluene | 378 | 447 | 80.21 |
Key Applications
-
Fluorescence Competition Binding Assays: To determine the binding affinity of unlabeled compounds to retinoid-binding proteins like CRABP-II.[1][6]
-
In Vitro Cellular Imaging: To visualize the cellular uptake and subcellular distribution of retinoid analogs.[4][7]
-
In Vivo Pharmacokinetic Studies (as a tracer): To non-invasively monitor the biodistribution and clearance of retinoid-like molecules in animal models.
Retinoic Acid Signaling Pathway
This compound, as a retinoic acid analog, is expected to interact with components of the retinoic acid signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: Retinoic Acid Signaling Pathway.
Experimental Protocols
In Vitro Fluorescence Competition Assay for CRABP-II
This protocol describes how to determine the binding affinity of a test compound for CRABP-II by measuring its ability to displace this compound.
Workflow for Fluorescence Competition Assay
Caption: Workflow for the this compound-based fluorescence competition assay.
Materials:
-
Purified recombinant human CRABP-II protein
-
This compound (Tocris Bioscience, Cat. No. 5908 or equivalent)[5]
-
Test compound
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of CRABP-II in Assay Buffer (e.g., 2 µM).
-
Prepare a working solution of this compound in Assay Buffer (e.g., 2 µM).
-
-
Assay Setup (per well):
-
Add 50 µL of the 2 µM CRABP-II working solution to each well.
-
Add 50 µL of the 2 µM this compound working solution to each well.
-
Prepare serial dilutions of the test compound in Assay Buffer. Add 10 µL of each dilution to the respective wells. For the control (no competitor), add 10 µL of Assay Buffer containing the same final concentration of DMSO as the test compound wells.
-
The final volume in each well should be 110 µL. The final concentrations will be approximately 0.91 µM for both CRABP-II and this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to 350 nm and the emission wavelength to 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without CRABP-II) from all readings.
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of this compound).
-
The binding affinity (Kd) of the test compound can be calculated using the Cheng-Prusoff equation:
-
Kd = IC50 / (1 + ([this compound] / Kd_this compound))
-
Where [this compound] is the concentration of this compound used in the assay and Kd_this compound is the known dissociation constant of this compound for CRABP-II (42 nM).[5]
-
-
Table 2: Example Quantitative Data from a this compound Competition Assay [1]
| Compound | Target Protein | IC50 (nM) | Estimated Kd (nM) |
| EC23 | CRABP-II | ~400 | 160 |
| ATRA | CRABP-II | - | (literature value ~10-20) |
| This compound | CRABP-II | - | 42 [5] |
General Protocol for In Vivo Fluorescence Imaging and Biodistribution Studies
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in a mouse model. Specific parameters such as dosage, imaging time points, and animal model should be optimized for the specific research question.
Workflow for In Vivo Imaging
Caption: General workflow for in vivo fluorescence imaging with this compound.
Materials:
-
This compound
-
A suitable vehicle for in vivo administration (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Animal model (e.g., immunodeficient mice bearing tumors)
-
In vivo imaging system (IVIS) equipped with appropriate filters for this compound (e.g., excitation ~350 nm, emission ~460 nm, or other suitable filters based on the in vivo environment)
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week.
-
If using a tumor model, implant tumor cells and allow tumors to reach a suitable size (e.g., 100-200 mm³).
-
-
This compound Formulation:
-
Prepare a sterile formulation of this compound in a vehicle suitable for intravenous injection. The final concentration of DMSO should be minimized.
-
-
In Vivo Imaging Procedure:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline fluorescence image before injecting this compound to determine the level of autofluorescence.
-
Administer the this compound formulation via tail vein injection. The dose will need to be optimized, but a starting point could be in the range of 1-10 mg/kg.
-
Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).
-
-
Biodistribution Analysis (Ex Vivo):
-
At the final time point, euthanize the mouse.
-
Dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, brain).
-
Image the dissected organs using the in vivo imaging system to quantify the fluorescence signal in each organ.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and major organs in the in vivo images.
-
Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) in each ROI at each time point.
-
Plot the signal intensity in each organ over time to determine the uptake and clearance kinetics.
-
For ex vivo analysis, quantify the total radiant efficiency from each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Note: As of the current literature, specific in vivo pharmacokinetic data for this compound, such as its clearance rate and metabolic profile, are not extensively published. Therefore, the provided protocol is a general guideline, and optimization is necessary.
Conclusion
This compound is a versatile fluorescent probe with significant potential in pharmacokinetic and pharmacodynamic studies of the retinoid signaling pathway. Its unique solvatochromatic properties enable the development of sensitive in vitro assays for screening and characterizing protein-ligand interactions. While detailed in vivo pharmacokinetic data for this compound is still emerging, the general protocols provided here offer a solid foundation for researchers to design and execute studies to further elucidate the in vivo behavior of this and other retinoid-based molecules. The continued application of such fluorescent tracers will undoubtedly contribute to a deeper understanding of retinoid biology and the development of novel therapeutics.
References
- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DC 271 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Quantifying DC271 Fluorescence in Different Solvents
Abstract
This application note provides a detailed protocol for the quantification of fluorescence of the solvatochromic dye DC271 in various organic solvents. This compound, a fluorescent analog of all-trans-retinoic acid (ATRA), exhibits solvent-dependent fluorescence properties, making it a valuable tool for probing the polarity of its microenvironment.[1][2] This document outlines the necessary materials, equipment, and step-by-step procedures for accurate and reproducible measurement of this compound's fluorescence spectra and quantum yield. The provided protocols are intended for researchers, scientists, and drug development professionals working with fluorescent probes and assays.
Introduction
This compound is a synthetic retinoid analog that displays solvatochromic fluorescence, meaning its excitation and emission wavelengths, as well as its fluorescence quantum yield, are significantly influenced by the polarity of the surrounding solvent.[1] Its emission is typically intense and blue-shifted in nonpolar solvents, while it becomes weaker and red-shifted in polar environments.[2] This sensitivity to the local environment allows this compound to be used as a probe in various applications, including the characterization of retinoid signaling pathways and the direct measurement of binding to retinoid-binding proteins.[2] In aqueous environments, the fluorescence of the hydrophobic this compound is severely quenched, a property that can be exploited to monitor its incorporation into the hydrophobic binding pockets of proteins like cellular retinoic acid-binding protein II (CRABPII).[2][3]
Accurate quantification of this compound's fluorescence in different solvents is crucial for interpreting experimental results and developing robust assays. This protocol details the relative quantum yield measurement method, a widely used technique that compares the fluorescence of a sample to a well-characterized standard.[4]
Materials and Equipment
Materials:
-
This compound (Purity: ≥98%)[1]
-
Spectroscopic grade solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol (EtOH), Dichloromethane (DCM), Toluene, and others as required for the experiment)[5]
-
Fluorescence quantum yield standard with a known quantum yield in a solvent compatible with the experimental setup.
-
10 mm path length quartz fluorescence cuvettes[4]
-
Volumetric flasks and pipettes for accurate dilutions
Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Analytical balance
Experimental Protocols
Stock Solution Preparation
-
This compound Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., DMSO, where it is soluble up to 50 mM) to prepare a concentrated stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.[1]
-
Standard Stock Solution: Prepare a stock solution of the chosen fluorescence quantum yield standard in a similar manner, following literature recommendations for the solvent and concentration.
Working Solution Preparation and Absorbance Measurement
-
Prepare a series of dilutions of the this compound stock solution in the desired solvents. The final concentrations should be chosen to ensure that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer, typically between 0.02 and 0.1, to minimize inner filter effects.
-
Prepare a similar dilution series for the quantum yield standard in the same solvent if possible, or in a solvent with a similar refractive index.
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all working solutions. Record the absorbance at the chosen excitation wavelength for each sample.
Fluorescence Measurement
-
Set the excitation wavelength on the spectrofluorometer to the determined maximum for this compound in the specific solvent being tested (refer to Table 1 for known values).
-
Record the fluorescence emission spectrum for each this compound working solution. The emission range should be set to capture the entire emission profile.
-
Repeat the fluorescence measurements for the quantum yield standard solutions under identical instrument settings (e.g., excitation wavelength, slit widths).
Data Analysis and Quantum Yield Calculation
The fluorescence quantum yield (Φ) of this compound can be calculated using the following equation for the relative method:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
If the same solvent is used for both the sample and the standard, the refractive index term (η2sample / η2standard) cancels out.
Data Presentation
The following table summarizes the known fluorescence properties of this compound in four different solvents.[1]
| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) |
| DMSO | 351 | 442 | 19.3 |
| Ethanol (EtOH) | 350 | 461 | 1.14 |
| Dichloromethane (DCM) | 382 | 572 | 71.45 |
| Toluene | 378 | 447 | 80.21 |
Table 1: Fluorescence properties of this compound in different solvents.
Mandatory Visualizations
Caption: Experimental workflow for quantifying this compound fluorescence.
Caption: Influence of solvent polarity on this compound fluorescence.
References
Troubleshooting & Optimization
How to reduce background fluorescence when using DC271
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the fluorescent retinoid analog, DC271, and minimize background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent analog of all-trans-retinoic acid (ATRA) that acts as a solvatochromatic probe.[1] Its primary application is in retinoid assays, where it is used to study the binding of compounds to retinoid-binding proteins, such as cellular retinoic acid-binding protein II (CRABPII).[2] The fluorescence of this compound is highly sensitive to the polarity of its environment, making it a useful tool for monitoring its incorporation into the hydrophobic binding pockets of these proteins.[2][3]
Q2: What are the main causes of high background fluorescence when using this compound?
A2: High background fluorescence with this compound can stem from several sources:
-
Unbound this compound: Free this compound in aqueous buffers can contribute to background signal. Due to its hydrophobic nature, unbound this compound may also aggregate in aqueous solutions, leading to quenching of its fluorescence.[2]
-
Non-specific binding: this compound may non-specifically associate with other cellular components, such as lipid membranes, leading to unwanted fluorescence.
-
Cellular Autofluorescence: Like many fluorescence experiments, endogenous cellular fluorophores (e.g., NADH, riboflavins) can contribute to background, especially since this compound is excited by UV/violet light, a range where autofluorescence is often prominent.[1]
-
Solvent Effects: The solvatochromic nature of this compound means that changes in the local environment's polarity can alter its fluorescence properties, potentially increasing background signal in unexpected cellular compartments.[2][3]
Q3: How does the solvent choice for dissolving and diluting this compound affect my experiment?
A3: The choice of solvent is critical due to this compound's solvatochromic properties. It is typically dissolved in a polar aprotic solvent like DMSO for a stock solution. When diluted into aqueous buffers for cellular experiments, the local environment becomes highly polar, which can lead to a red-shift in emission and a decrease in quantum yield for unbound this compound.[2][3] It is crucial to use a consistent and appropriate final concentration of the stock solvent in your experimental buffer to minimize solvent-induced artifacts.
Troubleshooting Guides
Problem 1: High background fluorescence obscuring the specific signal.
| Possible Cause | Recommended Solution |
| Excess unbound this compound | Optimize the concentration of this compound by performing a titration to find the lowest concentration that gives a robust specific signal. Increase the number and duration of washing steps after incubation to more thoroughly remove unbound probe. |
| Non-specific binding to cellular components | Include a blocking step in your protocol. While traditional protein-based blocking agents may be of limited use for a small molecule probe, optimizing the washing buffer with a low concentration of a mild non-ionic detergent (e.g., 0.05% Tween-20) may help reduce non-specific hydrophobic interactions. |
| High cellular autofluorescence | Image a control sample of unstained cells under the same imaging conditions to determine the level of autofluorescence. If autofluorescence is high, consider using a mounting medium with an anti-fade and autofluorescence-reducing agent. For fixed cells, a pre-treatment with a chemical quenching agent like sodium borohydride (B1222165) or photobleaching can be effective. |
| Sub-optimal imaging parameters | Adjust the gain and exposure settings on the microscope to maximize the signal-to-noise ratio. Ensure that you are using the correct filter sets for this compound to minimize bleed-through from other fluorescent signals. |
Problem 2: Weak or no specific fluorescence signal.
| Possible Cause | Recommended Solution |
| Low expression of the target protein (e.g., CRABPII) | Confirm the expression of the target protein in your cell line or tissue using an orthogonal method such as Western blotting or qPCR. |
| Incorrect excitation or emission settings | Verify the excitation and emission maxima of this compound in the expected binding environment and ensure your microscope's light source and filters are appropriate. |
| Degradation of this compound | Store the this compound stock solution protected from light at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Competition from endogenous ligands | If the target protein has a high affinity for an endogenous ligand present in your experimental system, this may compete with this compound binding. Consider experimental conditions that might minimize the concentration of competing endogenous molecules. |
Quantitative Data
Table 1: Spectral Properties of this compound in Various Solvents
The fluorescence excitation and emission maxima, as well as the quantum yield of this compound, are highly dependent on the solvent environment. This data can be used to select appropriate imaging settings and to understand potential sources of background fluorescence.
| Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (%) |
| DMSO | 351 | 442 | 19.3 |
| Ethanol | 350 | 461 | 1.14 |
| Dichloromethane (DCM) | 382 | 572 | 71.45 |
| Toluene | 378 | 447 | 80.21 |
Data sourced from R&D Systems and Tocris Bioscience.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Cellular Imaging
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and culture to the desired confluency.
-
Prepare this compound Dilutions: Prepare a series of working solutions of this compound in your imaging buffer, ranging from a concentration known to be excessive down to a very low concentration (e.g., 10 µM, 5 µM, 1 µM, 500 nM, 100 nM, 50 nM).
-
Incubation: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the this compound working solutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C, protected from light.
-
Washing: Remove the this compound solution and wash the cells 3-5 times with pre-warmed imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound.
-
Analysis: Quantify the fluorescence intensity of the specific signal and the background in a region of the image without cells for each concentration. Plot the signal-to-background ratio against the this compound concentration to determine the optimal concentration.
Protocol 2: Reducing Autofluorescence in Fixed Cells
-
Cell Fixation and Permeabilization: Fix and permeabilize cells according to your standard protocol.
-
Sodium Borohydride Treatment: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
Incubation: Incubate the fixed and permeabilized cells with the sodium borohydride solution for 15-30 minutes at room temperature.
-
Washing: Wash the cells thoroughly with PBS (3-5 times, 5 minutes each).
-
Staining: Proceed with your this compound staining protocol.
-
Imaging: Image the cells and compare the background fluorescence to a control sample that was not treated with sodium borohydride.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Optimizing DC271 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DC271, a fluorescent retinoid analog, in a variety of cell-based assays. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful optimization of this compound concentration for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA).[1][2] Its primary mechanism of action involves binding to cellular retinoic acid-binding protein II (CRABP-II), a key protein in the retinoid signaling pathway.[1][2] Due to its intrinsic fluorescence, this compound is a valuable tool for studying retinoid uptake, trafficking, and binding to its target proteins.[3][4] It has been shown to activate the same genes as endogenous retinoic acid in human keratinocyte (HaCaT) cells.[1][2]
Q2: What are the key experimental considerations before starting an assay with this compound?
A2: Before initiating your experiments, it is crucial to consider the following:
-
Cell Line Selection: The expression levels of CRABP-II and retinoic acid receptors (RARs) can vary significantly between cell lines, which will influence the cellular response to this compound.
-
Solvent and Final Concentration: this compound is soluble in DMSO and ethanol.[2] Ensure the final solvent concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.1% DMSO).
-
Light Exposure: As a fluorescent molecule, this compound is sensitive to light. Protect your stock solutions and experimental plates from light to prevent photobleaching and the generation of reactive oxygen species (ROS), which can lead to phototoxicity.[5][6]
-
Assay-Specific Optimization: The optimal concentration of this compound will vary depending on the specific assay (e.g., cytotoxicity, gene expression, fluorescence imaging) and the cell line used.
Q3: How do I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[7] Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7] When preparing working solutions, dilute the stock in pre-warmed cell culture medium.
Q4: What are the known off-target effects of synthetic retinoids like this compound?
A4: While specific off-target effects of this compound are not extensively documented in publicly available literature, synthetic retinoids, in general, can exhibit off-target activities.[8][9] These can include binding to other nuclear receptors or cellular proteins.[9] It is advisable to include appropriate controls in your experiments to assess potential off-target effects, such as using a structurally related but inactive compound or testing in a cell line known to be non-responsive to retinoids.
Experimental Protocols & Data
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. The following table summarizes known effective concentrations and binding affinities. Researchers should use this data as a starting point for their own optimization experiments.
| Parameter | Value | Cell Line/System | Application | Citation |
| Kd for CRABP-II | 42 nM | In vitro | Binding Affinity | [1][2] |
| Effective Concentration | 1 µM | HaCaT | Gene Activation | [1][2] |
| Concentration for Competition Assay | 100 nM | In vitro with CRABP-II | Fluorescence Displacement | [10] |
Detailed Methodologies
Protocol 1: Determining Cytotoxicity using a Resazurin-Based Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM) to identify the toxic range.
-
Add the diluted this compound solutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Cell Proliferation Assay using a Fluorescent Dye
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
Procedure:
-
Cell Labeling: Label your cells with the cell proliferation dye according to the manufacturer's instructions.
-
Cell Seeding and Treatment: Seed the labeled cells into multi-well plates and treat with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay).
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-96 hours).
-
Cell Harvesting: Harvest the cells using standard trypsinization methods.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell proliferation dye in the treated and control cells using a flow cytometer. Each cell division will result in a halving of the fluorescence intensity.
-
Data Analysis: Quantify the number of cell divisions in each condition to determine the effect of this compound on proliferation.
Protocol 3: RARE-Luciferase Reporter Gene Assay
This protocol is designed to quantify the activation of the retinoic acid signaling pathway by this compound.
Materials:
-
This compound stock solution
-
Host cell line (e.g., HEK293T)
-
RARE-luciferase reporter plasmid
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cell line with the RARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Seeding: After transfection, seed the cells into a 96-well white, clear-bottom plate.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a positive control (e.g., ATRA) and a vehicle control.
-
Incubation: Incubate for 18-24 hours to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 for pathway activation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence from cells or medium.- Non-specific binding of this compound.- this compound concentration is too high. | - Image cells in a phenol (B47542) red-free medium.- Include an unstained control to determine the level of autofluorescence.- Wash cells with PBS before imaging to remove unbound this compound.- Perform a concentration titration to find the optimal balance between signal and background. |
| Weak or No Fluorescence Signal | - this compound concentration is too low.- Photobleaching.- Inefficient cellular uptake. | - Increase the concentration of this compound.- Minimize light exposure during sample preparation and imaging.- Use an anti-fade mounting medium if imaging fixed cells.- Verify the expression of CRABP-II in your cell line, as it facilitates retinoid uptake. |
| Signs of Phototoxicity (e.g., cell rounding, blebbing, detachment) | - High excitation light intensity.- Prolonged or repeated exposure to excitation light. | - Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal.- Decrease the exposure time and/or the frequency of image acquisition.- Use a more sensitive detector to allow for lower excitation energy.- Consider using longer wavelength fluorescent probes if available for your application.[5] |
| Inconsistent or Non-reproducible Results | - Instability of this compound in culture medium.- Variation in cell density or health.- Pipetting errors. | - Prepare fresh working solutions of this compound for each experiment.- Assess the stability of this compound in your specific medium over the time course of your experiment.[7]- Ensure consistent cell seeding density and monitor cell health.- Use calibrated pipettes and ensure proper mixing. |
| Unexpected Biological Effects | - Off-target effects of this compound. | - Include a negative control compound (structurally similar but inactive) if available.- Test the effect in a cell line known to be unresponsive to retinoids.- Validate key findings using an alternative method (e.g., qPCR for gene expression changes). |
Visualizations
Signaling Pathway of this compound
Caption: Intracellular signaling pathway of this compound.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Logical Relationships in Troubleshooting Fluorescence Signal
Caption: Troubleshooting logic for this compound fluorescence.
References
- 1. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. researchgate.net [researchgate.net]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. Synthetic Retinoids Beyond Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Common pitfalls to avoid when using DC271 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls when using DC271 in experiments.
I. General Handling and Storage
Q1: How should I properly store and reconstitute this compound?
A1: Proper storage and reconstitution are critical for maintaining the integrity of this compound.
-
Storage: Upon receipt, store this compound at -20°C.[1]
-
Reconstitution: this compound is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 10 mM).[1] For most cell-based assays, a concentrated stock solution in DMSO is recommended. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q2: Is this compound light sensitive?
A2: Yes. As a fluorescent analog of all-trans-retinoic acid (ATRA), which is known to be light-sensitive, it is best practice to protect this compound solutions from light to prevent photo-isomerization and degradation.[2] Conduct experiments under subdued lighting conditions whenever possible.
II. Fluorescence-Based Assays
Q3: My fluorescence signal is weak or absent. What could be the issue?
A3: Several factors can contribute to a weak or absent fluorescence signal.
-
Incorrect Filter Sets: Ensure you are using the correct excitation and emission wavelengths for your solvent. The fluorescence of this compound is highly dependent on the solvent environment.[1]
-
Low Concentration: The concentration of this compound may be too low. Consider performing a concentration titration to determine the optimal concentration for your assay.
-
Degradation: The compound may have degraded due to improper storage or exposure to light. Use a fresh aliquot of this compound.
-
Quenching: Components in your assay buffer or sample could be quenching the fluorescence.
Q4: I am observing unexpected shifts in the emission spectrum. Why is this happening?
A4: this compound is a solvatochromatic probe, meaning its fluorescence emission spectrum is sensitive to the polarity of its environment.[1][2] An emission shift can indicate:
-
Binding Events: A blue shift (shift to a shorter wavelength) can occur when this compound binds to a nonpolar environment, such as the binding pocket of a protein like CRABPII.[2]
-
Solvent Polarity Changes: Changes in the composition of your buffer or solvent will alter the emission spectrum.
Quantitative Data: Fluorescence Properties of this compound in Different Solvents
| Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (%) |
| DMSO | 351 | 442 | 19.3 |
| Ethanol | 350 | 461 | 1.14 |
| Dichloromethane (DCM) | 382 | 572 | 71.45 |
| Toluene | 378 | 447 | 80.21 |
| Data sourced from Tocris Bioscience and R&D Systems.[1] |
III. Cell-Based Assays
Q5: I am not observing the expected biological response in my cell-based assay. What are some possible causes?
A5: A lack of biological response could be due to several factors.
-
Cellular Uptake: While this compound is a retinoic acid analog and should be taken up by cells, inefficient uptake can be a problem. Ensure your cell density and incubation time are appropriate.
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to cytotoxicity. Perform a dose-response experiment to determine the optimal working concentration. In human keratinocyte (HaCaT) cells, activation of retinoic acid-responsive genes was observed at 1 µM after 72 hours.[1]
-
Cell Line Specificity: The expression of retinoid binding proteins and receptors can vary between cell lines, affecting the response to this compound.
-
Assay Duration: Ensure the incubation time is sufficient for the biological process you are studying. Retinoid-mediated gene expression changes can take several hours to days.[1]
Q6: I am observing cytotoxicity in my cell cultures. How can I mitigate this?
A6: Cytotoxicity can be a concern with any small molecule.
-
Reduce Concentration: This is the most straightforward approach. Use the lowest effective concentration of this compound.
-
Limit Exposure Time: Reduce the duration of exposure to this compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. A final concentration of <0.1% DMSO is generally well-tolerated by most cell lines.
IV. Data Interpretation
Q7: How can I differentiate between specific and non-specific binding in my fluorescence displacement assay?
A7: A fluorescence displacement assay with this compound can be used to identify and characterize ligands that bind to retinoid-binding proteins.[2]
-
Competition with a Known Ligand: To confirm specific binding, perform a competition experiment with a known unlabeled ligand for the target protein, such as all-trans-retinoic acid. A decrease in the fluorescence signal upon addition of the unlabeled ligand indicates specific displacement of this compound from the binding site.[2]
-
Use of a Non-binding Control: Include a negative control compound that is structurally unrelated and not expected to bind to the target protein. This should not cause a significant change in the fluorescence signal.
-
Saturation Binding Experiment: Perform a saturation binding experiment to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
Experimental Protocols
Key Experiment: Fluorescence Displacement Assay for CRABPII
This protocol is adapted from a study by Chisholm et al. (2019).[2]
-
Reagents:
-
Recombinant CRABPII protein
-
This compound
-
Test ligand
-
Assay buffer (e.g., PBS)
-
-
Procedure:
-
Prepare a solution of 100 nM CRABPII and 100 nM this compound in the assay buffer.[2]
-
Add varying concentrations of the test ligand to the CRABPII/DC271 solution in a black, non-binding 96-well plate.[2]
-
Include a control with no test ligand.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.[2]
-
-
Data Analysis:
-
A decrease in fluorescence intensity compared to the control indicates displacement of this compound by the test ligand.
-
Plot the percentage of fluorescence intensity against the log of the test ligand concentration to determine the IC50.
-
Visualizations
Caption: Retinoic Acid Signaling Pathway and the role of this compound.
References
Technical Support Center: Improving the Stability of DC271 in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC271. The information below addresses common stability issues encountered when using this fluorescent retinoic acid analog in aqueous solutions and provides protocols to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear to have low or no fluorescence in my aqueous assay buffer?
A1: The fluorescence of this compound is highly dependent on its solvent environment. In aqueous solutions, the hydrophobic nature of this compound can cause it to aggregate. This aggregation leads to a phenomenon known as fluorescence quenching, which significantly reduces or eliminates the detectable fluorescent signal. The primary reason for this is the high lipophilicity of the compound. When this compound is incorporated into the hydrophobic binding pocket of a protein, such as its target, its fluorescence is often restored.
Q2: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous buffer. What is happening?
A2: Precipitation is a common issue when diluting a concentrated stock of a hydrophobic compound, like this compound, from an organic solvent (e.g., DMSO) into an aqueous buffer. This occurs because the solubility of this compound is significantly lower in aqueous solutions. When the concentration of this compound exceeds its solubility limit in the final aqueous buffer, it will precipitate out of the solution.
Q3: How can I improve the solubility and stability of this compound in my aqueous-based experiments?
A3: Several strategies can be employed to improve the solubility and stability of this compound in aqueous solutions:
-
Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, maintaining a low percentage of DMSO (typically 0.1% to 0.5%) in your final working solution can help keep this compound soluble.
-
Use of Pluronic F-127: This non-ionic surfactant can aid in the solubilization of hydrophobic molecules in aqueous media. Preparing a stock solution of this compound in a solution containing Pluronic F-127 can improve its dispersal in your assay buffer.
-
Sonication: Briefly sonicating the final working solution can help to break up aggregates and disperse the compound more evenly.
-
Vortexing: Vigorous vortexing immediately after dilution can also aid in the initial solubilization of this compound.
-
Temperature Control: The solubility of compounds can be temperature-dependent. Ensure your buffer is at the optimal temperature for your experiment when adding this compound.
Q4: What is the recommended procedure for preparing a this compound stock solution?
A4: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as DMSO or ethanol. The manufacturer's data indicates solubility up to 50 mM in DMSO and 10 mM in ethanol.[1] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low Fluorescence Signal in a Cell-Free Assay
-
Possible Cause: Aggregation and fluorescence quenching.
-
Troubleshooting Steps:
-
Confirm Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for this compound (refer to the product datasheet for optimal wavelengths in different solvents).
-
Assess Solubility: Visually inspect the solution for any signs of precipitation or cloudiness.
-
Optimize Solvent Conditions: Prepare a series of dilutions of your this compound stock into your assay buffer with varying final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%). Measure the fluorescence of each to determine the optimal DMSO concentration that maintains fluorescence without compromising your experimental constraints.
-
Consider a Solubilizing Agent: Prepare your this compound working solution in a buffer containing a small amount of a biocompatible surfactant like Pluronic F-127.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Inconsistent delivery of soluble this compound to the cells due to precipitation or aggregation.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound for each experiment. Do not store dilute aqueous solutions of this compound.
-
Standardize the Dilution Procedure: Ensure a consistent and rapid mixing method (e.g., vortexing) immediately after diluting the DMSO stock into the cell culture medium.
-
Pre-warm the Medium: Adding the this compound stock to pre-warmed cell culture medium can sometimes improve solubility.
-
Evaluate Cell Viability: High concentrations of this compound or the solvent may be toxic to cells. Perform a dose-response experiment and assess cell viability using a standard method (e.g., MTT assay or trypan blue exclusion).
-
Data Presentation
Table 1: Solubility and Fluorescent Properties of this compound in Organic Solvents
| Solvent | Solubility | Excitation (λex) | Emission (λem) | Quantum Yield (%) |
| DMSO | up to 50 mM | 351 nm | 442 nm | 19.3 |
| Ethanol | up to 10 mM | 350 nm | 461 nm | 1.14 |
| Dichloromethane | Not specified | 382 nm | 572 nm | 71.45 |
| Toluene | Not specified | 378 nm | 447 nm | 80.21 |
Data sourced from the manufacturer's datasheet.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary, but the impact on compound stability should be verified.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer
-
Preparation of Working Solution: Prepare your aqueous assay buffer.
-
Spiking: Add this compound from a concentrated DMSO stock to the assay buffer to achieve the final desired working concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Time Zero Sample: Immediately after spiking and mixing, take an aliquot and measure its fluorescence using a fluorometer set to the appropriate excitation and emission wavelengths. This will serve as your time zero (T=0) reading.
-
Incubation: Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and measure their fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of time. A significant decrease in fluorescence over time indicates instability (e.g., aggregation and quenching).
Visualizations
Caption: Retinoic Acid Signaling Pathway, which this compound participates in.
Caption: Workflow for troubleshooting this compound stability issues.
Caption: Relationship between this compound's properties and experimental issues.
References
DC271 Technical Support Center: Minimizing Photobleaching in Your Experiments
Welcome to the technical support center for DC271, a valuable fluorescent probe for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of photobleaching and ensure the acquisition of high-quality, reliable data in your experiments.
Understanding Photobleaching of this compound
What is this compound?
This compound is a fluorescent analog of all-trans-retinoic acid (ATRA). Its fluorescence is highly sensitive to the polarity of its environment, a property known as solvatochromism. This makes it a powerful tool for studying retinoid signaling pathways. This compound is typically excited by ultraviolet (UV) or violet light.
What is photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light. This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging experiments. The primary mechanism of photobleaching involves the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading too quickly. What can I do?
Rapid signal loss is a classic sign of photobleaching. To mitigate this, you can implement several strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1][3] Neutral density filters can be used to attenuate the excitation light without changing its spectral properties.[1][4]
-
Minimize Exposure Time: Reduce the duration of light exposure by using the shortest possible exposure times for your detector and minimizing the number of images acquired.[5][6]
-
Use an Antifade Reagent: Incorporate an antifade reagent into your imaging medium or mounting medium.[1][3]
-
Choose the Right Imaging System: If available, utilize a more sensitive imaging system, such as a microscope equipped with a high-quantum-yield detector (e.g., a cooled sCMOS or EMCCD camera), which requires less excitation light.
Q2: Which antifade reagent should I use for this compound?
The choice of antifade reagent is critical, especially for a UV-excitable dye like this compound. Some commonly used antifade agents and their considerations are listed below.
| Antifade Reagent | Active Component(s) | Suitability for Live/Fixed Cells | Considerations for this compound (UV-Excitable) |
| ProLong™ Series (e.g., ProLong™ Gold, ProLong™ Diamond) | Varies (proprietary) | Both (specific formulations for each) | Generally compatible with a wide range of dyes. Check manufacturer's specifications for UV-excitable dyes. ProLong™ Live is an option for live-cell imaging.[7][8] |
| VECTASHIELD® | p-Phenylenediamine (PPD) or other proprietary components | Both (specific formulations for each) | PPD-based formulations can cause autofluorescence when excited with UV light, which may interfere with this compound signal.[2][9] It's advisable to test for background fluorescence. |
| SlowFade™ Series | Varies (proprietary) | Primarily for fixed cells | Good compatibility with many dyes. Check for specific recommendations for UV-excitable probes. |
| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | Live and Fixed Cells | A common antioxidant used to reduce photobleaching.[10] Can be added to imaging buffers. |
| n-Propyl gallate (NPG) | n-Propyl gallate | Live and Fixed Cells | An effective antioxidant, but can be difficult to dissolve.[9] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | DABCO | Live and Fixed Cells | A widely used antifade agent, though may be less potent than PPD.[9] |
Recommendation: For this compound, it is advisable to start with an antifade reagent that is not based on PPD to avoid potential autofluorescence issues with UV excitation. Commercial formulations like ProLong™ or the use of antioxidants like Trolox are good starting points. However, the optimal choice may depend on your specific experimental conditions, and it is recommended to test a few options.
Q3: Can I create my own antifade mounting medium?
Yes, you can prepare your own antifade medium. A common recipe involves adding an antioxidant to a glycerol-based mounting solution.
DIY Antifade Mounting Medium Protocol (for fixed cells):
-
Prepare a 90% glycerol (B35011) solution: Mix 9 ml of glycerol with 1 ml of 10x PBS (phosphate-buffered saline).
-
Add an antifade agent:
-
For Trolox: Prepare a 100 mM stock solution of Trolox in DMSO. Add to the glycerol/PBS solution to a final concentration of 1-2 mM.
-
For n-Propyl gallate (NPG): Add NPG to the glycerol/PBS solution to a final concentration of 0.1-1% (w/v). This may require gentle heating to dissolve.
-
-
Adjust pH: Adjust the final pH to 7.5-8.5.
-
Store: Store the solution in the dark at 4°C.
For live-cell imaging, you can add Trolox directly to your imaging buffer to a final concentration of 1-2 mM just before the experiment.
Q4: How does the cellular environment affect this compound photobleaching?
The local environment can significantly impact photobleaching. The presence of oxygen is a major contributor to photobleaching.[2] For live-cell imaging, ensuring cells are healthy and the medium is fresh can help maintain a stable environment. In fixed cells, proper fixation and mounting are crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very weak this compound signal | - Incorrect filter set - this compound concentration too low - Photobleaching during sample preparation or focusing | - Ensure you are using a filter set appropriate for UV/violet excitation and blue/green emission. - Optimize the this compound concentration. - Minimize light exposure during all steps. Use a dim, transmitted light source for focusing whenever possible.[4] |
| High background fluorescence | - Autofluorescence from the sample or medium - Antifade reagent autofluorescence | - Image an unstained control sample to assess autofluorescence. - If using a PPD-based antifade, switch to a different formulation. - Ensure all reagents are fresh and of high quality. |
| Inconsistent fluorescence intensity between samples | - Different levels of photobleaching due to inconsistent light exposure | - Standardize your imaging protocol. Use the same illumination settings and exposure times for all samples. - Image a control sample at the beginning and end of your imaging session to monitor for photobleaching. |
| Phototoxicity observed in live cells | - Excessive light exposure | - Reduce excitation light intensity and/or exposure time. - Decrease the frequency of image acquisition in time-lapse experiments. - Ensure the use of an appropriate live-cell antifade reagent. |
Experimental Protocols
Protocol 1: Minimizing Photobleaching During Live-Cell Imaging with this compound
-
Cell Culture and Staining:
-
Plate cells on imaging-quality glass-bottom dishes or chamber slides.
-
Incubate cells with the desired concentration of this compound in an appropriate buffer or medium for the recommended time, protected from light.
-
Wash the cells gently with pre-warmed imaging buffer to remove excess this compound.
-
-
Preparation for Imaging:
-
Add fresh, pre-warmed imaging buffer containing a live-cell compatible antifade reagent (e.g., 1-2 mM Trolox or a commercial solution like ProLong™ Live).
-
Place the dish on the microscope stage and allow the temperature and atmosphere to equilibrate.
-
-
Image Acquisition:
-
Locate the Region of Interest (ROI): Use transmitted light (e.g., DIC or phase contrast) to find the desired cells.
-
Minimize Excitation: Switch to the fluorescence channel only when ready to acquire images. Use the lowest possible excitation intensity.
-
Optimize Detector Settings: Use a sensitive detector and set the gain/exposure time to the minimum required for a good signal-to-noise ratio.
-
Acquire Images: Capture images of your ROI. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Protocol 2: Preparing Photostable Fixed-Cell Samples with this compound
-
Cell Fixation and Staining:
-
Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS).
-
Permeabilize if necessary for intracellular targets.
-
Stain with this compound, protecting the sample from light.
-
Wash thoroughly to remove unbound probe.
-
-
Mounting:
-
Carefully remove excess buffer from the coverslip.
-
Add a drop of antifade mounting medium to the slide.
-
Gently lower the coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Storage and Imaging:
-
Store the slide flat and in the dark, preferably at 4°C.
-
When imaging, follow the same principles of minimizing light exposure as for live-cell imaging.
-
Visualizing the Path to Reduced Photobleaching
The following diagrams illustrate the key concepts and workflows for minimizing this compound photobleaching.
Caption: The photobleaching pathway and the role of antifade reagents.
Caption: A workflow for minimizing photobleaching in this compound imaging experiments.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. biocompare.com [biocompare.com]
How to correct for spectral overlap with DC271 and other fluorophores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for spectral overlap when using the fluorescent probe DC271 with other fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection channel of another.[1][2] This is a common issue because fluorophores often have broad emission spectra.[1] The consequence is that the signal from one fluorophore can be incorrectly measured in the detector designated for another, leading to false-positive results and inaccurate quantification of fluorescence.[3]
Q2: What are the spectral properties of this compound?
A2: this compound is a fluorescent analog of all-trans-retinoic acid (ATRA).[4] Its spectral properties are solvent-dependent. For instance, in Dimethyl Sulfoxide (DMSO), its excitation maximum is approximately 351 nm and its emission maximum is around 442 nm.[4]
Q3: Which common fluorophores are likely to have spectral overlap with this compound?
A3: Given this compound's emission in the blue region of the spectrum, it is most likely to have spectral overlap with other fluorophores excited by UV or violet lasers that also emit blue fluorescence. These include common nuclear counterstains and other blue-emitting dyes. See the table below for examples.
Q4: What are the primary methods to correct for spectral overlap?
A4: The two main techniques to correct for spectral overlap are:
-
Compensation: A mathematical correction applied in flow cytometry to subtract the spectral spillover from one fluorophore's signal into another's detector.[2]
-
Spectral Unmixing: A computational method used in fluorescence microscopy to separate the emission spectra of multiple fluorophores from a single mixed signal, pixel by pixel.[5][6]
Q5: How do I choose between compensation and spectral unmixing?
A5: The choice of technique is determined by your experimental platform:
-
Use compensation for flow cytometry experiments.
-
Use spectral unmixing for fluorescence microscopy (e.g., confocal, widefield) experiments.[5]
Data Presentation: Spectral Properties of this compound and Overlapping Fluorophores
The following table summarizes the approximate excitation and emission maxima of this compound and other commonly used fluorophores with which it may have spectral overlap. These values can vary slightly depending on the experimental conditions, such as the solvent and conjugation to other molecules.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound (in DMSO) | ~351 | ~442 [4] |
| Alexa Fluor 350 | ~346 | ~442 |
| DAPI (bound to DNA) | ~358 | ~461 |
| Hoechst 33258 (bound to DNA) | ~352 | ~454 |
| Brilliant Violet 421™ (BV421) | ~405 | ~421 |
Experimental Protocols
Detailed Methodology for Compensation in Flow Cytometry
Compensation is crucial for accurate multicolor flow cytometry analysis. The process involves using single-color controls to calculate and correct for the spillover of fluorescence from one detector to another.[7]
Materials:
-
Unstained cells or compensation beads.
-
Single-color stained cells or beads for each fluorophore in your experiment (including this compound and any overlapping fluorophores).
-
Your multicolor experimental samples.
Protocol:
-
Instrument Setup: Ensure your flow cytometer is calibrated and standardized according to your laboratory's protocols.[8]
-
Set Voltages: Run an unstained sample to set the baseline fluorescence and adjust the forward and side scatter voltages to properly visualize your cell population of interest. Adjust the fluorescence detector voltages (gains) so that the autofluorescence is on scale and visible.
-
Acquire Single-Color Controls: For each fluorophore in your panel, run a single-stained control. It is critical that the positive signal in these controls is at least as bright as, or brighter than, the signal you expect in your experimental samples.[7] Use these controls to create a compensation matrix.
-
Calculate Compensation Matrix: Using your flow cytometry software's automated compensation setup, the instrument will measure the spillover from each fluorophore into all other detectors. The software then calculates a compensation matrix that will be applied to your experimental data.
-
Apply Compensation: Apply the calculated compensation matrix to your multicolor experimental samples.
-
Data Analysis: Analyze your compensated data. The fluorescence intensity for each parameter should now accurately reflect the expression of its target, corrected for spectral overlap from other fluorophores.
Detailed Methodology for Spectral Unmixing in Fluorescence Microscopy
Spectral unmixing is a powerful technique to separate the signals from fluorophores with highly overlapping emission spectra in fluorescence microscopy.[5][6]
Materials:
-
Slides with single-color labeled specimens for each fluorophore (reference spectra). This includes a slide with cells stained only with this compound and separate slides for each of the other fluorophores.
-
An unstained specimen to measure autofluorescence.
-
Your multicolor-stained experimental specimen.
Protocol:
-
Acquire Reference Spectra:
-
Using a spectral confocal microscope, for each single-color control slide, acquire a "lambda stack." This involves imaging a region of interest across a range of emission wavelengths.[5]
-
It is critical to use the exact same imaging settings (laser power, gain, pinhole, etc.) for acquiring all reference spectra and your final experimental image.
-
Acquire a lambda stack of an unstained area of a control slide to capture the autofluorescence spectrum of your sample.
-
-
Acquire Experimental Image: Using the identical acquisition settings, acquire a lambda stack of your multicolor-stained experimental sample.
-
Perform Spectral Unmixing:
-
In your microscopy analysis software, open the lambda stack of your experimental sample.
-
Define the reference spectra you collected from your single-labeled and unstained control slides.
-
The software will then use a linear unmixing algorithm to calculate the contribution of each fluorophore (and autofluorescence) to the total signal in every pixel of your image.[6]
-
-
Visualize Unmixed Images: The output will be a set of separate images, one for each fluorophore, where the signal has been computationally isolated.
Mandatory Visualizations
Figure 1. Conceptual diagram of spectral overlap.
Figure 2. Workflow for compensation in flow cytometry.
Figure 3. Workflow for spectral unmixing in microscopy.
Troubleshooting Guide
Problem: My compensated flow cytometry data appears to be over- or under-compensated.
-
Possible Cause: The single-stain compensation controls were not bright enough.
-
Solution: Ensure your single-stain controls are at least as bright as any signal in your experimental samples. For antibody staining, using compensation beads can often provide a bright, consistent positive signal.[9]
-
-
Possible Cause: Incorrect gating on positive and negative populations during compensation setup.
-
Solution: Carefully review your gating strategy for each single-stain control to ensure you are accurately defining the positive and negative populations.
-
-
Possible Cause: Issues with tandem dyes, if used.
-
Solution: Tandem dyes can degrade and lead to incorrect compensation. Use the same lot of tandem dye for your controls and experimental samples, and prepare fresh dilutions.
-
Problem: My spectrally unmixed microscopy images have artifacts or poor separation.
-
Possible Cause: The reference spectra were not acquired correctly.
-
Solution: It is essential that the imaging parameters (laser power, gain, pinhole, etc.) are identical for the acquisition of all reference spectra and the experimental image. Any variation will lead to errors in the unmixing algorithm.
-
-
Possible Cause: The signal-to-noise ratio is too low.
-
Solution: Weak fluorescent signals can be difficult to unmix accurately. Optimize your staining protocol and imaging settings to maximize the signal from your fluorophores.
-
-
Possible Cause: Sample autofluorescence was not accounted for.
-
Solution: Always acquire a reference spectrum from an unstained sample and include it as a separate channel in the unmixing process. This will allow the algorithm to subtract the contribution of autofluorescence from your final images.
-
References
- 1. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 2. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. rndsystems.com [rndsystems.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 7. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 8. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 9. How To Compensate A 4-Color Flow Cytometry Experiment Correctly - ExpertCytometry [expertcytometry.com]
Technical Support Center: Optimizing Filter Sets for DC271 Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their filter sets for fluorescence microscopy experiments involving the fluorescent retinoic acid analog, DC271.
Frequently Asked Questions (FAQs)
Q1: What is a fluorescence microscopy filter set and what are its core components?
A: A fluorescence microscopy filter set is a combination of optical filters designed to selectively excite a fluorophore and detect its emitted fluorescence.[1] This process enhances the signal-to-noise ratio, resulting in a clear image of the fluorescently labeled components against a dark background.[1] The three primary components of a filter set are housed in a filter cube:[2][3]
-
Excitation Filter: This filter is placed between the light source and the sample. It selectively transmits a specific range of wavelengths that optimally excite the fluorophore while blocking other wavelengths.[1][4]
-
Dichroic Beamsplitter (or Dichroic Mirror): Positioned at a 45-degree angle, this mirror reflects the excitation light towards the sample and allows the longer-wavelength emission light from the sample to pass through to the detector.[3][4]
-
Emission (or Barrier) Filter: Located between the dichroic beamsplitter and the detector (e.g., camera or eyepiece), this filter blocks any stray excitation light and transmits only the fluorescence emitted by the sample.[1][4]
Q2: What are the key spectral properties of this compound that I need to consider when selecting a filter set?
A: this compound is a solvochromatic probe, meaning its excitation and emission wavelengths are influenced by the solvent environment.[5] It is crucial to select a filter set that is optimized for the specific solvent used in your experiment. Mismatched filters can lead to poor signal and unreliable data.[1]
Table 1: Spectral Characteristics of this compound in Different Solvents [5]
| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (%) |
| DMSO | 351 nm | 442 nm | 19.3 |
| Ethanol (EtOH) | 350 nm | 461 nm | 1.14 |
| Dichloromethane (DCM) | 382 nm | 572 nm | 71.45 |
| Toluene | 378 nm | 447 nm | 80.21 |
Q3: What is the difference between a bandpass, long-pass, and short-pass filter?
A: The type of filter determines the range of wavelengths it transmits:
-
Bandpass (BP) Filter: Transmits a specific range of wavelengths, defined by a center wavelength and a bandwidth (e.g., 480/20 nm). These are commonly used for both excitation and emission filters to isolate the specific spectral peaks of the fluorophore.[2][6]
-
Long-pass (LP) Filter: Transmits all wavelengths longer than a specified cut-on wavelength. These are often used as emission filters to collect as much of the emission signal as possible.[2]
-
Short-pass (SP) Filter: Transmits all wavelengths shorter than a specified cut-off wavelength. These are less common in standard fluorescence microscopy.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your fluorescence microscopy experiments with this compound.
Problem 1: Weak or No Fluorescent Signal
A faint or absent signal can be caused by several factors, from incorrect filter selection to issues with the sample itself.
Troubleshooting Steps:
-
Verify Filter and Fluorophore Compatibility: Ensure your filter set is matched to the excitation and emission spectra of this compound in your chosen solvent (see Table 1).[7] The excitation filter should transmit the peak excitation wavelength, and the emission filter should transmit the peak emission wavelength.[6]
-
Check Light Source: Confirm that your light source (e.g., mercury or xenon arc lamp) is functioning correctly and is properly aligned.[2][8]
-
Increase Antibody/Probe Concentration: If you are using this compound in conjunction with antibodies, the concentration may be too low. Perform a titration to find the optimal concentration.[9][10]
-
Optimize Imaging Settings: Ensure you are using the correct excitation and emission settings on your microscope.[9] For weak signals, you may need to increase the exposure time or the gain on your camera.
-
Use Antifade Reagents: Photobleaching, the irreversible fading of the fluorescent signal upon exposure to light, can be a significant issue.[11] Mount your samples in an antifade medium to preserve the signal.[7]
Experimental Protocol: Optimizing Antibody Concentration
-
Prepare a series of dilutions of your primary or secondary antibody. A typical starting range is between 0.5 µg/mL and 5 µg/mL.[9]
-
Stain your samples with each dilution according to your standard protocol.
-
Image each sample using identical microscope settings (e.g., exposure time, laser power).
-
Analyze the images to determine the antibody concentration that provides the best signal-to-noise ratio without introducing significant background.
Logical Workflow for Troubleshooting a Weak Signal
Problem 2: High Background or Low Contrast
High background fluorescence can obscure your signal of interest, making it difficult to acquire high-quality images.
Troubleshooting Steps:
-
Optimize Filter Bandwidths: If your excitation and emission filters have very wide bandwidths, they may overlap, allowing excitation light to "bleed through" to the detector.[2] Consider using filters with narrower bandwidths to increase signal isolation.[6]
-
Wash Samples Thoroughly: Insufficient washing after staining can leave unbound fluorophores in the sample, contributing to background fluorescence.[12] Increase the number and duration of wash steps.
-
Use a Blocking Solution: Non-specific binding of antibodies can be a major source of background.[10] Use an appropriate blocking buffer (e.g., BSA or serum) to minimize this.
-
Check for Autofluorescence: Biological samples can sometimes exhibit natural fluorescence (autofluorescence), especially in the blue and green channels.[7][11] Image an unstained control sample to assess the level of autofluorescence. If it is high, consider using a fluorophore with a longer wavelength (in the red or far-red spectrum).
-
Use Imaging Media with Reduced Background: Some cell culture media can contribute to background fluorescence. For live-cell imaging, switch to an optically clear, low-fluorescence imaging medium.[12]
Experimental Protocol: Assessing Autofluorescence
-
Prepare two sets of samples: one stained with your complete protocol and an unstained control.
-
Image both the stained and unstained samples using the exact same filter sets and imaging parameters.
-
Compare the images. Significant fluorescence in the unstained sample indicates the presence of autofluorescence.
-
If autofluorescence is problematic, try switching to a filter set in a different spectral range (e.g., from blue to red) and select a corresponding fluorophore.[12]
Diagram of Light Path and Filter Function
Problem 3: Spectral Bleed-through in Multi-color Experiments
When imaging multiple fluorophores simultaneously, the emission from one fluorophore can sometimes be detected in the channel of another. This is known as spectral bleed-through or crosstalk.[2]
Troubleshooting Steps:
-
Select Fluorophores with Minimal Spectral Overlap: Choose fluorophores with well-separated excitation and emission spectra.
-
Use Narrowband Emission Filters: Tighter emission filters can help to reject unwanted signals from other channels.[13]
-
Sequential Imaging: Instead of capturing all channels simultaneously, acquire each channel's image sequentially.[11] This ensures that only one fluorophore is being excited at a time.
-
Perform Single-Stain Controls: Prepare samples stained with each fluorophore individually and image them across all channels to determine the extent of bleed-through.[11] This information can then be used for spectral unmixing if your software supports it.
Table 2: Example Filter Set Configurations for Common Fluorophores
| Fluorophore | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| DAPI | 350/50 | 400 | 460/50 |
| FITC / GFP | 480/30 | 505 | 535/40 |
| TRITC / RFP | 540/25 | 565 | 605/55 |
| Cy5 | 620/60 | 660 | 700/75 |
Note: These are example configurations. The optimal filter set will depend on the specific fluorophores and microscope setup.
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. glenspectra.co.uk [glenspectra.co.uk]
- 3. Fluorescence Filters [evidentscientific.com]
- 4. youtube.com [youtube.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 9. biotium.com [biotium.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Selecting Optical Filters for Fluorescence Multiplexing White Paper [idex-hs.com]
Technical Support Center: DC271 Competition Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DC271 in competition binding assays. The information is tailored for scientists in drug development and related fields to help ensure accurate and reproducible experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is it used in competition binding assays?
A1: this compound is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA).[1] It is particularly useful in competition binding assays because its fluorescence is highly sensitive to its local environment, a property known as solvatochromism.[2][3] When this compound binds to a protein's hydrophobic pocket, such as that of Cellular Retinoic Acid-Binding Protein II (CRABPII), its fluorescence quantum yield significantly increases.[4] In a competition assay, a test compound that also binds to the same site will displace this compound, leading to a measurable decrease in fluorescence.[2][3] This allows for the direct measurement of the binding of unlabeled compounds.[2][3]
Q2: What is the mechanism of a this compound competition binding assay?
A2: The assay is based on the principle of competitive displacement of a fluorescent ligand. This compound, the fluorescent probe, binds to the target protein (e.g., CRABPII) and emits a strong fluorescent signal. When a non-fluorescent competitor compound is introduced, it competes with this compound for the same binding site. As the concentration of the competitor increases, more this compound is displaced from the protein and released into the aqueous buffer. In a polar aqueous environment, the fluorescence of this compound is significantly quenched.[2] Therefore, a decrease in fluorescence intensity is directly proportional to the amount of competitor bound to the target protein.
Q3: How should I set up the excitation and emission wavelengths for a this compound assay?
A3: The optimal excitation and emission wavelengths for this compound are dependent on the solvent environment.[1] For competition binding assays with CRABPII, a common setup involves exciting at approximately 355 nm and measuring emission at around 460 nm.[4] However, it is always recommended to perform a spectral scan of this compound in your specific assay buffer, both free and bound to the target protein, to determine the optimal settings for your instrument and conditions.
Q4: How do I analyze the data from a this compound competition binding assay?
A4: The data from a this compound competition binding assay is typically plotted as fluorescence intensity versus the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve. From this curve, the IC50 value, which is the concentration of the competitor that displaces 50% of the bound this compound, can be determined. The IC50 value can then be converted to the inhibition constant (Ki), a measure of the competitor's binding affinity, using the Cheng-Prusoff equation.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Contaminated reagents or buffer.[7] 2. Autofluorescence from the microplate.[8] 3. Aggregation of this compound.[2] 4. Non-specific binding of this compound to the plate or other proteins. | 1. Use high-purity reagents and freshly prepared buffers. Consider filtering the buffer. 2. Use black, low-fluorescence microplates.[2] 3. Ensure this compound is fully solubilized. The final concentration of solvents like DMSO should be kept low and consistent across all wells. 4. Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer.[9] Ensure proper mixing and incubation times. |
| Low Signal or No Change in Fluorescence | 1. Inactive protein. 2. Incorrect excitation/emission wavelengths.[8] 3. Low concentration of this compound or protein. 4. Competitor compound is not a binder. 5. Quenching of fluorescence by buffer components.[10] | 1. Verify the activity and proper folding of your target protein. 2. Confirm the optimal wavelengths for your instrument and buffer system. 3. Optimize the concentrations of both this compound and the target protein. The concentration of the fluorescent ligand should ideally be at or below its Kd.[11] 4. Confirm the integrity and concentration of the competitor compound. Include a known binder as a positive control. 5. Test for buffer-induced quenching by measuring this compound fluorescence in the buffer alone and comparing it to a reference solvent. |
| Poor Reproducibility / High Well-to-Well Variability | 1. Inaccurate pipetting.[9] 2. Inconsistent incubation times or temperatures.[7] 3. Edge effects in the microplate due to evaporation. 4. Incomplete mixing of reagents. | 1. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for simultaneous addition.[9] 2. Ensure all wells are incubated for the same duration and at a constant temperature.[7] 3. Use plate sealers to minimize evaporation, especially during long incubations. Avoid using the outer wells of the plate if edge effects are significant. 4. Gently mix the plate after adding all reagents, for example, by using a plate shaker. |
| IC50 Value Seems Incorrect | 1. Incorrect data analysis. 2. Assay conditions are not at equilibrium. 3. The concentration of the fluorescent ligand is too high. | 1. Use appropriate curve-fitting software and ensure the correct model is used.[7] 2. Determine the necessary incubation time to reach equilibrium by performing a time-course experiment. 3. The concentration of this compound should ideally be at or below its dissociation constant (Kd) for the target protein to ensure accurate determination of competitor affinity.[11] |
Experimental Protocols & Data Presentation
Detailed Methodology for a this compound Competition Binding Assay
This protocol provides a general framework for a competition binding assay using this compound with a target protein like CRABPII. Optimization of concentrations and incubation times is recommended for each specific target and experimental setup.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Purified target protein (e.g., CRABPII)
-
Assay Buffer (e.g., Phosphate Buffered Saline (PBS) with 0.01% BSA)
-
Test compounds (competitors) at various concentrations
-
Black, non-binding 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the target protein to the desired concentration in Assay Buffer.
-
Prepare a working solution of this compound in Assay Buffer. The final concentration should be at or below its Kd for the target protein (for CRABPII, the Kd is approximately 42 nM).[1]
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound solution (or buffer for control wells)
-
Target protein solution
-
-
Gently mix the plate and incubate for a pre-determined time at room temperature to allow for binding to reach equilibrium.
-
Add the this compound working solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for a sufficient time to allow the competition to reach equilibrium (e.g., 30-60 minutes). This should be optimized.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation set to ~355 nm and emission to ~460 nm.[4]
-
-
Controls:
-
No protein control: Wells containing only this compound and buffer to determine background fluorescence.
-
No competitor control (Maximum signal): Wells containing this compound and the target protein, but no test compound.
-
Positive control: A known binder to the target protein to validate the assay.
-
Data Presentation: this compound Spectral Properties
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |
| DMSO | 351 | 442 | 19.3 |
| Ethanol | 350 | 461 | 1.14 |
| Dichloromethane (DCM) | 382 | 572 | 71.45 |
| Toluene | 378 | 447 | 80.21 |
| Data sourced from R&D Systems and Tocris Bioscience.[1] |
Visualizations
Caption: A simplified workflow for a this compound competition binding assay.
Caption: The principle of a this compound competition binding assay.
References
- 1. DC 271 | Fluorescent Receptor Probes: R&D Systems [rndsystems.com]
- 2. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. m.youtube.com [m.youtube.com]
- 7. swordbio.com [swordbio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DC271 and Other Fluorescent Retinoic Acid Analogs for Cellular and Biochemical Research
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for elucidating the intricate mechanisms of retinoic acid signaling. This guide provides a comprehensive comparison of DC271 with other commercially available fluorescent retinoic acid analogs, offering a detailed analysis of their performance based on experimental data.
Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule that regulates a plethora of cellular processes, including growth, differentiation, and apoptosis. Its effects are primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as ligand-inducible transcription factors. To visualize and quantify the interactions of retinoids with their binding proteins, fluorescent analogs have been developed as indispensable tools. This guide focuses on this compound, a notable fluorescent retinoic acid analog, and compares its key characteristics with other analogs to aid researchers in selecting the optimal probe for their experimental needs.
Quantitative Performance Data
The selection of a fluorescent probe is often dictated by its binding affinity and photophysical properties. The following table summarizes the key quantitative data for this compound and other relevant fluorescent retinoic acid analogs, primarily focusing on their interaction with Cellular Retinoic Acid-Binding Protein II (CRABPII), a key intracellular transporter of retinoic acid.
| Analog | Kd for CRABPII (nM) | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (%) | Solvent |
| This compound | 42[1] | 351 | 442 | 19.3 | DMSO |
| 350 | 461 | 1.14 | EtOH | ||
| 382 | 572 | 71.45 | DCM | ||
| 378 | 447 | 80.21 | Toluene | ||
| DC360 (LightOx14) | 34.0 ± 2.5[2] | 340 | 460 | - | 20 mM K2HPO4, 100 mM KCl buffer (pH 7.4) |
| LightOx15 | 42.0 ± 3.1 | - | - | - | - |
| LightOx16 | 137 ± 11 | - | - | - | - |
| LightOx17 | No binding | - | - | - | - |
Note: The photophysical properties of solvatochromatic dyes like this compound are highly dependent on the solvent environment. The data for DC360 (LightOx14) is specifically in a buffered aqueous solution, which is more representative of a biological assay condition.
Experimental Methodologies
The quantitative data presented above are typically generated using two key experimental techniques: fluorometric binding assays and fluorescence displacement assays. Understanding the principles behind these methods is crucial for interpreting the data and designing new experiments.
Fluorometric Binding Assay (for Kd Determination)
This assay directly measures the increase in fluorescence intensity of a fluorescent analog upon binding to its target protein. The protocol generally involves:
-
Preparation of Reagents: A solution of the fluorescent retinoic acid analog (e.g., DC360 at 50 nM) is prepared in a suitable buffer (e.g., 20 mM K2HPO4, 100 mM KCl, pH 7.4). A stock solution of purified CRABPII is also prepared.
-
Titration: Increasing concentrations of CRABPII are added to the solution of the fluorescent analog.
-
Fluorescence Measurement: After each addition of CRABPII, the fluorescence emission is recorded at a fixed excitation wavelength (e.g., λex = 340 nm for DC360). The emission intensity at the wavelength of maximum emission (e.g., λem = 460 nm for DC360) is plotted against the CRABPII concentration.
-
Data Analysis: The resulting binding curve is then fitted to a suitable binding model, such as the Hill equation, to determine the dissociation constant (Kd).
Fluorescence Displacement Assay
This competitive assay is used to determine the binding affinity of a non-fluorescent compound by measuring its ability to displace a fluorescent analog from its binding site on a target protein. A typical protocol using this compound is as follows:
-
Plate Preparation: A 96-well plate with a non-binding surface is used.
-
Reagent Addition: Each well is loaded with a solution containing a fixed concentration of CRABPII (e.g., 100 nM) and this compound (e.g., 100 nM).
-
Competitor Addition: The non-fluorescent test compound is added in a series of increasing concentrations.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a plate reader with excitation and emission wavelengths appropriate for the fluorescent analog (e.g., λex = 355 nm and λem = 460 nm for this compound).[3][4]
-
Data Analysis: The decrease in fluorescence intensity is plotted against the concentration of the test compound. The data is then analyzed using a competitive binding model to calculate the inhibitory constant (Ki) or IC50 of the test compound.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the context in which these fluorescent analogs are used, the following diagrams illustrate the retinoic acid signaling pathway and a typical experimental workflow.
Caption: The Retinoic Acid Signaling Pathway.
Caption: A typical experimental workflow for a fluorometric binding assay.
Conclusion
This compound and other fluorescent retinoic acid analogs are powerful tools for investigating the complex world of retinoid signaling. The choice of a specific analog will depend on the experimental requirements, including the desired binding affinity and the available instrumentation for fluorescence detection. This compound exhibits a strong affinity for CRABPII and its well-characterized solvatochromatic properties make it a versatile probe. For researchers seeking even tighter binding, DC360 (LightOx14) presents a compelling alternative. This guide provides the necessary data and procedural insights to empower researchers to make informed decisions and advance our understanding of the vital roles of retinoic acid in health and disease.
References
- 1. Measurement of subnanomolar retinoic acid binding affinities for cellular retinoic acid binding proteins by fluorometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating DC271 Binding Specificity to CRABPII: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DC271's binding performance to Cellular Retinoic Acid-Binding Protein II (CRABPII) against other known ligands. Supporting experimental data and detailed protocols are presented to validate its specificity and utility as a powerful tool in retinoid research and drug discovery.
Introduction to this compound and CRABPII
Cellular Retinoic Acid-Binding Protein II (CRABPII) is a key intracellular protein responsible for solubilizing and transporting all-trans retinoic acid (ATRA), a critical signaling molecule derived from vitamin A, to the nuclear retinoic acid receptors (RARs). This interaction modulates gene expression related to cell growth, differentiation, and apoptosis. Dysregulation of the retinoid signaling pathway is implicated in various diseases, including cancer and skin disorders, making CRABPII a significant therapeutic target.
This compound is a novel synthetic retinoid analog designed to exhibit intrinsic fluorescence. Its unique solvatochromic properties, where its fluorescence emission is dependent on the polarity of its environment, make it an exceptional tool for studying CRABPII binding. When this compound binds to the hydrophobic pocket of CRABPII, its fluorescence intensity increases and shifts, providing a direct and measurable signal of the binding event. This property has led to the development of a convenient high-throughput fluorescence competition assay for identifying and characterizing other CRABPII ligands.
Comparative Binding Affinity of CRABPII Ligands
The binding affinity of various compounds to CRABPII is a critical parameter for evaluating their potential as therapeutic agents or research tools. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a stronger binding affinity. The following table summarizes the reported Kd values for this compound and other notable CRABPII ligands.
| Compound | Type | Kd (nM) | Experimental Method |
| This compound | Synthetic Fluorescent Retinoid | Not directly reported, used as a fluorescent probe | Fluorescence Competition Assay |
| all-trans Retinoic Acid (ATRA) | Endogenous Ligand | 2.0 ± 1.2 | Fluorescence Quenching Assay |
| 4.7 | Not specified | ||
| 7.6 | Stopped-flow fluorescence | ||
| 39 | Radioligand Binding Assay | ||
| EC23 | Synthetic Retinoid | 160 | Fluorescence Competition Assay with this compound |
| DC645 | Synthetic Retinoid | 250 | Fluorescence Competition Assay with this compound |
| DC479 | Synthetic Retinoid | ~50 | Not specified |
| CD 367 | Synthetic Retinoid | 3.0 | Radioligand Binding Assay |
Note: The variability in Kd values for ATRA can be attributed to the different experimental techniques employed.
Non-Retinoid Alternatives
While retinoid-based molecules are the most well-characterized ligands for CRABPII, the development of non-retinoid inhibitors is an active area of research to overcome some of the limitations of retinoids, such as potential toxicity and instability. However, based on the conducted research, specific non-retinoid inhibitors of CRABPII with publicly available, quantitative binding data (e.g., Kd or Ki values) are not well-documented in the readily accessible scientific literature. Research has been published on non-retinoid inhibitors of the related protein, Cellular Retinol-Binding Protein 1 (CRBP1), but direct comparable data for CRABPII is scarce.
Experimental Protocols
Accurate determination of binding affinity is crucial for validating the specificity of ligands like this compound. Below are detailed methodologies for key experiments used to characterize small molecule-protein interactions.
Fluorescence Competition Assay with this compound
This assay leverages the fluorescent properties of this compound to quantify the binding of non-fluorescent compounds to CRABPII. The displacement of this compound from the CRABPII binding pocket by a competing ligand results in a decrease in fluorescence intensity, which can be used to determine the binding affinity of the competitor.
Materials:
-
Purified recombinant human CRABPII protein
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Test compound stock solution (in a compatible solvent)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Black, non-binding 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute CRABPII and this compound in assay buffer to the desired final concentrations (e.g., 100 nM each).
-
Prepare a serial dilution of the test compound in assay buffer.
-
-
Assay Setup:
-
In the microplate, add a fixed concentration of CRABPII and this compound to each well.
-
Add the serially diluted test compound to the respective wells. Include control wells with CRABPII and this compound only (maximum fluorescence) and wells with only this compound (background fluorescence).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., excitation at 355 nm and emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using a suitable software (e.g., GraphPad Prism, DynaFit) to determine the IC50 value.
-
Calculate the dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of this compound and Kd is the dissociation constant of this compound for CRABPII.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified recombinant human CRABPII protein
-
Test compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the CRABPII solution over the activated surface to allow for covalent coupling. The amount of immobilized protein should be optimized.
-
Deactivate any remaining active sites with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound in running buffer over the immobilized CRABPII surface.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between different compound concentrations if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine ka and kd.
-
Calculate the dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a small molecule to a protein. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human CRABPII protein
-
Test compound
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the CRABPII protein and dissolve the test compound in the same dialysis buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and the compound.
-
-
ITC Experiment:
-
Load the CRABPII solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the test compound into the protein solution.
-
-
Data Analysis:
-
The raw data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated.
-
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Retinoid signaling pathway involving CRABPII.
A Head-to-Head Comparison: DC271 Fluorescence-Based Assay vs. Radioligand Binding for Retinoid Receptor Analysis
For researchers and drug development professionals navigating the landscape of retinoid receptor analysis, the choice of binding assay is a critical decision. This guide provides an objective comparison of the novel fluorescent probe, DC271, and the traditional radioligand binding assay, offering insights into their respective principles, methodologies, and performance characteristics to inform your experimental design.
Retinoid receptors, including Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), are ligand-activated transcription factors that play a pivotal role in cellular processes such as growth, differentiation, and apoptosis.[1][2] Dysregulation of retinoid signaling is implicated in various diseases, making these receptors attractive therapeutic targets. Consequently, robust and reliable methods for characterizing ligand-receptor interactions are paramount. This guide delves into a comparative analysis of a modern fluorescence-based approach utilizing the synthetic retinoid analogue this compound and the long-established gold standard, the radioligand binding assay.
At a Glance: this compound vs. Radioligand Binding Assay
| Feature | This compound Assay | Radioligand Binding Assay |
| Principle | Solvatochromic fluorescence | Competitive binding of a radiolabeled ligand |
| Primary Output | Change in fluorescence intensity | Radioactive counts |
| Binding Affinity | Kd, Ki | Kd, Ki, Bmax |
| Throughput | High-throughput compatible | Can be adapted for high-throughput (e.g., SPA) |
| Safety | No radioactive materials | Requires handling of radioactive isotopes |
| Cost | Potentially lower operational cost | Higher costs associated with radiochemicals and disposal |
| Direct Binding Measurement | Indirect (displacement) | Direct (saturation) and indirect (competition) |
| Data Analysis | Non-linear regression of fluorescence data | Scintillation counting and non-linear regression |
Delving into the Methodologies
The this compound Fluorescence Displacement Assay
This compound is a synthetic analog of all-trans-retinoic acid (ATRA) that exhibits solvatochromic fluorescence.[1] This means its fluorescence emission is highly dependent on the polarity of its environment.[1] In an aqueous solution, this compound has a weak, red-shifted fluorescence. However, upon binding to the hydrophobic ligand-binding pocket of a retinoid receptor, its fluorescence becomes intense and blue-shifted.[1] This property forms the basis of a competitive binding assay.
The assay is typically performed in a multi-well plate format, making it amenable to high-throughput screening.[1] In this setup, the retinoid receptor and this compound are incubated together, resulting in a high fluorescence signal. When an unlabeled competitor compound is introduced, it displaces this compound from the receptor's binding pocket. This displacement forces this compound back into the aqueous environment, leading to a decrease in fluorescence intensity. The reduction in fluorescence is proportional to the amount of this compound displaced, which in turn reflects the binding affinity of the test compound.[1]
The Radioligand Binding Assay
Radioligand binding assays are a well-established and robust method for quantifying ligand-receptor interactions.[3] These assays utilize a radiolabeled version of a known ligand (e.g., [³H]9-cis-Retinoic acid) to directly or indirectly measure the binding of other compounds. There are three main types of radioligand binding assays:
-
Saturation Assays: These are used to determine the density of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[3]
-
Competition Assays: These assays are used to determine the binding affinity (Ki) of an unlabeled test compound. Here, the receptor is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor. The ability of the test compound to displace the radioligand is measured.[3]
-
Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand, providing further insights into the binding interaction.
The amount of bound radioligand is typically quantified using a scintillation counter after separating the bound from the free radioligand, often through filtration.[3] Scintillation Proximity Assay (SPA) is a more high-throughput-friendly version that does not require a separation step.[3]
Experimental Protocols
This compound Fluorescence Displacement Assay Protocol (for CRABPII)
This protocol is adapted from a published study on a novel fluorescence competition assay for retinoic acid binding proteins.[1]
Materials:
-
Purified Cellular Retinoic Acid-Binding Protein II (CRABPII)
-
This compound
-
Test compounds (unlabeled)
-
Assay buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Black, non-binding 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of CRABPII, this compound, and test compounds in a suitable solvent (e.g., DMSO for compounds) and then dilute to the final working concentrations in assay buffer. It is crucial to keep the final solvent concentration consistent across all wells.
-
Assay Setup: In a black, non-binding multi-well plate, add the following to each well:
-
A fixed concentration of CRABPII (e.g., 100 nM).
-
A fixed concentration of this compound (e.g., 100 nM).
-
Varying concentrations of the test compound.
-
Include control wells:
-
Maximum fluorescence: CRABPII + this compound (no competitor).
-
Minimum fluorescence (background): this compound only (no protein).
-
Vehicle control: CRABPII + this compound + vehicle (e.g., DMSO).
-
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound bound to the protein (e.g., excitation at ~355 nm and emission at ~460 nm).[4]
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data by setting the maximum fluorescence control to 100% and the minimum fluorescence to 0%.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of this compound binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is the dissociation constant of this compound for the receptor.
-
Radioligand Competition Binding Assay Protocol (General)
This protocol provides a general framework for a radioligand competition binding assay.
Materials:
-
Receptor source (e.g., cell membranes expressing the retinoid receptor)
-
Radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid)
-
Unlabeled test compounds
-
Assay buffer
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Receptor Preparation: Prepare cell membranes or a purified receptor preparation. Determine the protein concentration.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:
-
Receptor preparation.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Varying concentrations of the unlabeled test compound.
-
Total binding wells: Receptor + radioligand (no competitor).
-
Non-specific binding wells: Receptor + radioligand + a high concentration of an unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing the Processes
To better understand the underlying mechanisms, the following diagrams illustrate the retinoid receptor signaling pathway and the workflows of both assay types.
Caption: Retinoid Receptor Signaling Pathway.
Caption: Experimental Workflows for Binding Assays.
Concluding Remarks
The choice between a this compound-based fluorescence assay and a traditional radioligand binding assay for retinoid receptor analysis depends on the specific needs of the study.
The this compound assay offers a compelling alternative to radioligand binding, particularly for high-throughput screening campaigns, due to its non-radioactive nature, simpler workflow, and potential for lower costs. Its methodology is straightforward and provides reliable data for the determination of inhibitor binding affinities.
Radioligand binding assays, on the other hand, remain the gold standard for their robustness, sensitivity, and the ability to directly measure receptor density (Bmax) through saturation experiments. They have been extensively validated over decades of use.
While direct, side-by-side quantitative comparisons of this compound and radioligand assays for a broad range of compounds on specific retinoid receptor subtypes are not extensively documented in the current literature, the available information suggests that both methods are valuable tools. The this compound assay represents a significant advancement in enabling safer and more efficient screening of compound libraries, while radioligand assays continue to provide a benchmark for detailed pharmacological characterization. Researchers should carefully consider the specific requirements of their experiments, including throughput needs, safety protocols, and the type of data required, when selecting the most appropriate assay.
References
- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of DC271 and EC23 Fluorescent Probes for Retinoid Signaling Research
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for the accurate elucidation of cellular signaling pathways. This guide provides a detailed comparative analysis of two prominent retinoid analogs, DC271 and EC23, used to investigate the retinoid signaling pathway.
This comparison focuses on their performance as fluorescent probes, presenting key experimental data, detailed protocols for their application, and visual diagrams of the relevant biological pathways and experimental workflows.
Performance Comparison at a Glance
The following table summarizes the key characteristics of this compound and EC23, highlighting their primary differences and intended applications.
| Feature | This compound | EC23 |
| Probe Type | Fluorescent, solvatochromatic retinoic acid analog | Photostable synthetic retinoic acid analog |
| Primary Application | Fluorescence microscopy, in vitro binding assays | Cell differentiation studies, as a stable ATRA substitute |
| Fluorescence | Strong, environmentally sensitive (solvatochromatic) | Weak, with excitation in the UV range |
| Photostability | Light-stable for imaging applications | Excellent photostability compared to natural retinoids |
| Cellular Target | Cellular Retinoic Acid Binding Protein II (CRABPII) | Retinoic Acid Receptors (RARs) |
| Advantages | Enables direct visualization of cellular uptake and localization; suitable for high-throughput binding assays. | High stability allows for reproducible, long-term cell culture experiments without degradation.[1][2] |
| Limitations | Fluorescence is dependent on the local environment. | Not suitable for fluorescence imaging due to UV excitation, which can cause cellular damage.[3] |
Quantitative Photophysical and Binding Data
The solvatochromatic nature of this compound makes its fluorescent properties highly dependent on the solvent environment. In contrast, while EC23 is a precursor to this compound, it is not optimized for fluorescence applications.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (%) |
| DMSO | 351 | 442 | 19.3 |
| Ethanol | 350 | 461 | 1.14 |
| Dichloromethane (DCM) | 382 | 572 | 71.45 |
| Toluene | 378 | 447 | 80.21 |
Table 2: Binding Affinity
| Probe | Binding Protein | Dissociation Constant (Kd) |
| This compound | CRABPII | 42 nM |
| EC23 | CRABPII | 160 nM (determined by competitive displacement of this compound) |
Signaling Pathway and Mechanism of Action
Both this compound and EC23 are synthetic analogs of all-trans-retinoic acid (ATRA) and thus are involved in the retinoid signaling pathway. This pathway plays a crucial role in cell differentiation, proliferation, and apoptosis. The primary intracellular binding partner for these probes upon entering the cytoplasm is the Cellular Retinoic Acid Binding Protein II (CRABPII). CRABPII acts as a shuttle, trafficking the retinoid analog to the nucleus. Inside the nucleus, the retinoid binds to Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes.
Experimental Protocols
In Vitro Fluorescence Competition Binding Assay
This assay is used to determine the binding affinity of unlabeled ligands (like EC23) by measuring their ability to displace a fluorescent ligand (this compound) from its binding protein (CRABPII).
Materials:
-
This compound fluorescent probe
-
EC23 (or other competitor compound)
-
Recombinant human CRABPII protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and dilute to a working concentration of 100 nM in PBS.
-
Prepare a stock solution of CRABPII in PBS.
-
Prepare a serial dilution of the competitor compound (EC23) in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of this compound (e.g., 50 nM) and CRABPII (e.g., 50 nM) to each well.
-
Add the serially diluted competitor compound to the wells. Include a control with no competitor.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound in a polar environment (e.g., λex = 355 nm, λem = 460 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value, from which the dissociation constant (Kd) of the competitor can be calculated.
-
References
Cross-Validation of DC271 Assay Results with Surface Plasmon Resonance: A Comparative Guide
In the landscape of drug discovery and development, the accurate characterization of molecular interactions is paramount. Researchers employ a variety of biophysical and biochemical assays to determine the binding affinity and kinetics of potential drug candidates with their protein targets. This guide provides a comprehensive comparison of two powerful techniques: the DC271 fluorescence-based assay and Surface Plasmon Resonance (SPR). Here, we detail a cross-validation workflow, present experimental protocols, and offer a comparative analysis of the data generated from both methods for interactions involving retinoic acid binding proteins.
Introduction to this compound and Surface Plasmon Resonance
This compound is a synthetic, intrinsically fluorescent analog of all-trans retinoic acid (ATRA).[1] It serves as a valuable probe in fluorescence-based competition assays to identify and characterize compounds that bind to retinoic acid receptors (RARs) and cellular retinoic acid-binding proteins (CRABPs).[1] The principle of the assay relies on the displacement of this compound from its target protein by a competing ligand, leading to a measurable change in the fluorescence signal. This method is well-suited for high-throughput screening (HTS) to identify potential hits from large compound libraries.[1]
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that enables the real-time monitoring of biomolecular interactions.[2][3] In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.[4][5] This allows for the precise determination of kinetic parameters such as association rate constants (k_on), dissociation rate constants (k_off), and the equilibrium dissociation constant (K_D).[3][6]
Signaling Pathway: Retinoic Acid
Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule in embryonic development, cell differentiation, proliferation, and apoptosis.[7][8] Its effects are primarily mediated by nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Cellular retinoic acid-binding proteins (CRABPs) are involved in the cellular uptake, transport, and metabolism of retinoic acid.[8] The diagram below illustrates the canonical retinoic acid signaling pathway.
Caption: The Retinoic Acid Signaling Pathway.
Experimental Protocols
This compound Fluorescence Competition Assay
This protocol describes a fluorescence displacement assay to screen for and characterize ligands that bind to a target protein, such as Cellular Retinoic Acid-Binding Protein II (CRABP-II).
Materials:
-
Purified CRABP-II protein
-
This compound fluorescent probe
-
Test compounds
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CRABP-II in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of test compounds in the assay buffer.
-
-
Assay Protocol:
-
Add a fixed concentration of CRABP-II and this compound to each well of the 384-well plate.[1] A typical concentration might be 100 nM for both.[1]
-
Add the serially diluted test compounds to the wells. Include control wells with only CRABP-II and this compound (maximum fluorescence) and wells with buffer only (background).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for this compound (e.g., excitation at ~380 nm and emission at ~450 nm, though these can be solvent-dependent).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data by setting the fluorescence of the control wells (CRABP-II + this compound) to 100% and the fluorescence of wells with a saturating concentration of a known potent ligand as 0%.
-
Plot the normalized fluorescence as a function of the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value for each compound.
-
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines a general procedure for characterizing the binding of small molecule compounds to a target protein using SPR.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, or other suitable surface)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified target protein (e.g., CRABP-II)
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to achieve the desired immobilization level. The protein will covalently couple to the surface via amine groups.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to be used for reference subtraction.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the compound solutions over the immobilized target protein surface and the reference surface at a constant flow rate.
-
Monitor the binding response in real-time. Each injection cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).
-
After each cycle, the sensor surface may need to be regenerated using a specific regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the reference channel signal and a buffer blank injection.
-
The processed sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters: association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), where K_D = k_off / k_on.
-
Data Presentation: A Comparative Analysis
The following table presents hypothetical data from the cross-validation of five compounds using both the this compound assay and SPR.
| Compound | This compound Assay (IC50, µM) | Surface Plasmon Resonance (K_D, µM) |
| Compound A | 0.5 | 0.45 |
| Compound B | 2.1 | 2.5 |
| Compound C | > 50 | No Binding Detected |
| Compound D | 10.3 | 12.1 |
| Compound E | 0.08 | 0.07 |
This side-by-side comparison allows for a direct assessment of the correlation between the two assays. A strong correlation between the IC50 values from the this compound assay and the K_D values from SPR would validate the results of the primary screen and confirm the binding of the hit compounds to the target protein.
Cross-Validation Workflow
The diagram below illustrates a typical workflow for cross-validating results from a primary screen with a secondary, more detailed biophysical assay.
Caption: Cross-Validation Workflow Diagram.
Conclusion
The cross-validation of primary screening data with a secondary, orthogonal assay is a critical step in the drug discovery process. The this compound fluorescence competition assay provides a high-throughput method for identifying initial hit compounds that bind to retinoic acid-related protein targets. Surface Plasmon Resonance offers a powerful, label-free approach to confirm these hits and provide detailed kinetic information about the binding interaction. By employing both techniques in a coordinated workflow, researchers can confidently identify and characterize promising lead compounds for further development. The strong correlation of data between these two distinct methodologies provides a high degree of confidence in the validity of the identified molecular interactions.
References
- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. drughunter.com [drughunter.com]
- 4. iris.unibs.it [iris.unibs.it]
- 5. m.youtube.com [m.youtube.com]
- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison: The Fluorescent Retinoid DC271 Mirrors the Cellular Activity of All-Trans-Retinoic Acid
For researchers in cellular biology and drug development, all-trans-retinoic acid (ATRA) is a cornerstone compound for studying cellular differentiation, proliferation, and apoptosis. However, its inherent instability to light can pose challenges in experimental reproducibility. DC271, a fluorescent analog of ATRA, has emerged as a promising alternative, offering comparable biological activity with the added benefits of fluorescence for imaging and assay development. This guide provides a detailed comparison of this compound and ATRA in various cellular assays, supported by available experimental data.
At a Glance: Similar Binding and Gene Regulation
Biochemical and cellular studies have demonstrated a high degree of similarity between this compound and ATRA. Structurally, this compound is designed as a fluorescent mimic of ATRA and exhibits a comparable binding affinity for Cellular Retinoic Acid-Binding Protein II (CRABPII), a key protein in the retinoid signaling pathway. X-ray crystallography studies have revealed that this compound occupies the same hydrophobic binding pocket within CRABPII as ATRA, with its carboxylate group interacting with the same key amino acid residues. This structural congruence in binding provides a strong foundation for their analogous cellular functions.
Furthermore, gene expression studies in human keratinocyte (HaCaT) cells have shown that this compound activates the same cohort of genes as ATRA.[1] This indicates that this compound engages the same downstream transcriptional machinery, leading to similar cellular responses.
Quantitative Comparison of Cellular Activities
While extensive direct quantitative comparisons in a wide range of cellular assays are not yet broadly published, the available data and qualitative observations strongly support the comparable efficacy of this compound to ATRA. Below is a summary of their performance in key cellular assays.
| Cellular Assay | All-Trans-Retinoic Acid (ATRA) | This compound | Key Findings |
| Binding to CRABPII | High affinity | Kd = 42 nM | This compound binds to CRABPII with high affinity, comparable to that of ATRA. The binding mode is structurally almost identical. |
| Gene Expression | Regulates a specific set of genes involved in cell differentiation, proliferation, and apoptosis. | Activates the same set of genes as ATRA in HaCaT cells. | RNA sequencing data confirms that this compound triggers a similar transcriptional response to ATRA.[1] |
| Cell Differentiation | Induces differentiation in various cell lines (e.g., HL-60, NB4). | Elicits cellular responses consistent with those of retinoic acid. | While specific EC50 values for differentiation are not available for this compound, its ability to activate the same genes as ATRA suggests a similar capacity to induce differentiation. |
| Cell Proliferation | Inhibits proliferation in many cancer cell lines (e.g., breast cancer, glioma cells). | Expected to have a similar inhibitory effect based on its mechanism of action. | Direct comparative IC50 values for proliferation inhibition are not yet published. However, given the identical gene regulation, a similar anti-proliferative effect is anticipated. |
Signaling Pathway and Experimental Workflow
The biological effects of both ATRA and this compound are mediated through the canonical retinoid signaling pathway. The compounds enter the cell, bind to cellular retinoic acid-binding proteins (CRABPs), and are transported to the nucleus. In the nucleus, they bind to retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcription of target genes.
Caption: Retinoid signaling pathway of ATRA and this compound.
A typical experimental workflow to compare the cellular effects of this compound and ATRA involves several key steps, from cell culture to data analysis.
Caption: Workflow for comparing this compound and ATRA.
Experimental Protocols
Fluorescence Competition Assay for CRABPII Binding
This assay is used to determine the binding affinity of unlabeled ligands (like ATRA) by measuring their ability to displace a fluorescent ligand (this compound) from its binding site on CRABPII.
Materials:
-
Purified CRABPII protein
-
This compound
-
All-trans-retinoic acid (ATRA) or other test compounds
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of CRABPII and this compound in the assay buffer. A common concentration is 100 nM for both.
-
Add the CRABPII-DC271 solution to the wells of the 96-well plate.
-
Add varying concentrations of the competitor ligand (ATRA) to the wells. Include a control with no competitor.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., excitation at 355 nm and emission at 460 nm).
-
A decrease in fluorescence intensity indicates displacement of this compound by the competitor ligand.
-
The data can be used to calculate the binding affinity (Kd or IC50) of the competitor ligand.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound and ATRA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or ATRA for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Cell Differentiation Assay (Flow Cytometry for CD11b Expression)
This assay is commonly used to assess the differentiation of myeloid leukemia cells (e.g., HL-60) into granulocytes, which is characterized by the increased expression of the cell surface marker CD11b.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with fetal bovine serum
-
This compound and ATRA
-
Phycoerythrin (PE)-conjugated anti-CD11b antibody
-
Flow cytometer
Procedure:
-
Culture HL-60 cells in suspension.
-
Treat the cells with various concentrations of this compound or ATRA for a specified period (e.g., 72-96 hours).
-
After treatment, harvest the cells and wash them with PBS.
-
Incubate the cells with the PE-conjugated anti-CD11b antibody in the dark.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of CD11b-positive cells.
-
An increase in the percentage of CD11b-positive cells indicates differentiation.
Conclusion
This compound stands as a robust and reliable fluorescent analog of all-trans-retinoic acid for use in cellular assays. Its structural and functional mimicry of ATRA, particularly in binding to CRABPII and activating the same downstream gene targets, makes it an excellent tool for studying the retinoid signaling pathway. The intrinsic fluorescence of this compound provides an added advantage for high-throughput screening and cellular imaging applications, overcoming the limitations of light-sensitive ATRA. While more extensive quantitative comparisons in a broader range of functional assays are warranted, the current body of evidence strongly supports the use of this compound as a surrogate for ATRA in cellular research.
References
Validating the use of DC271 in a specific cell line or model organism
For researchers in cellular biology and drug development, the study of retinoid signaling pathways is crucial for understanding and treating a variety of physiological and pathological processes. The fluorescent retinoic acid analog, DC271, has emerged as a valuable tool for investigating these pathways. This guide provides a comprehensive comparison of this compound with other common alternatives, supported by experimental data and detailed protocols to aid in the validation of its use in specific cell lines and model organisms.
Performance Comparison of Retinoid Pathway Probes and Modulators
The selection of an appropriate tool to study retinoid signaling depends on the specific experimental needs, including the target protein of interest, the desired mode of action (agonist vs. antagonist), and the detection method (fluorescent vs. non-fluorescent). The following tables summarize the key performance indicators of this compound and its alternatives.
Fluorescent Probes
Fluorescent analogs of retinoic acid are invaluable for visualizing retinoid uptake and localization, as well as for developing high-throughput binding assays.
| Compound | Target(s) | Binding Affinity (Kd) | Excitation Max (nm) | Emission Max (nm) | Key Features & Applications |
| This compound | CRABPII | 42 nM[1] | ~350-380 (solvent-dependent)[1] | ~440-570 (solvent-dependent)[1] | Solvatochromatic fluorescence, suitable for fluorescence competition assays and cellular imaging. Activates retinoic acid-responsive genes in HaCaT cells.[1] |
| DC360 | CRABPII | 34.0 ± 2.5 nM[2] | Not explicitly stated, but part of the same fluorescent retinoid family as this compound. | Not explicitly stated, but part of the same fluorescent retinoid family as this compound. | Strong binding to CRABPII, used to determine the crystal structure of the complex.[2] |
| LightOx™ Probes (e.g., LightOx™26/DC479) | RARs, CRABPI/II | Not explicitly stated, but described as strong ligands.[3] | ~405[3] | Solvent-dependent[3] | Photostable synthetic analogs of ATRA suitable for fluorescence microscopy and competitive binding assays.[3] |
Non-Fluorescent Agonists and Antagonists
Non-fluorescent compounds are the standard for studying the functional consequences of activating or inhibiting retinoid signaling pathways.
| Compound | Type | Target(s) | Potency (IC50/EC50/Ki) | Key Features & Applications |
| All-trans-retinoic acid (ATRA) | Agonist | RARα, RARβ, RARγ | RARα: 9 nM, RARβ: 3 nM, RARγ: 10 nM (affinities)[4] | Endogenous ligand for RARs, widely used as a positive control in differentiation and gene expression studies.[5] |
| EC23 | Agonist | RARs | Caco-2 IC50: 14.7 ± 0.73 µM[6] | A photostable and potent synthetic analog of ATRA.[6][7] |
| Adapalene (CD271) | Agonist | RARβ, RARγ | RARβ AC50: 2.3 nM, RARγ AC50: 9.3 nM, RARα AC50: 22 nM[8] | A third-generation synthetic retinoid with selectivity for RARβ and RARγ, used in the treatment of acne.[8] |
| ER-50891 | Antagonist | RARα | Not explicitly stated, but shown to antagonize ATRA's effects.[4] | A selective RARα antagonist used to study the specific roles of this receptor isoform.[4] |
Experimental Protocols
Detailed methodologies are essential for the successful validation and application of this compound and its alternatives. Below are protocols for a fluorescence competition assay and a general cell-based validation experiment.
Fluorescence Competition Assay for CRABPII Binding
This assay is used to determine the binding affinity of unlabeled compounds to Cellular Retinoic Acid Binding Protein II (CRABPII) by measuring their ability to displace the fluorescent probe this compound.
Materials:
-
Recombinant human CRABPII protein
-
This compound
-
Test compounds (unlabeled)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, non-binding 96-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CRABPII protein in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired final concentration (e.g., 100 nM).[7]
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a solution of CRABPII and this compound to each well to a final concentration of 100 nM for each.[7]
-
Add the serially diluted test compounds to the wells. Include wells with no test compound as a positive control (maximum fluorescence) and wells with a known potent binder (like ATRA) as a negative control (minimum fluorescence).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 355 nm and emission at approximately 460 nm.[9] The solvatochromatic nature of this compound means its fluorescence is high when bound to the hydrophobic pocket of CRABPII and quenched when in the aqueous buffer.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the test compound.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic curve) to determine the IC50 value of the test compound.
-
The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which requires the Kd of this compound for CRABPII.
-
Cellular Validation of this compound in HaCaT Keratinocytes
This protocol outlines a general procedure to validate the biological activity of this compound in a specific cell line, using human keratinocyte HaCaT cells as an example.
Materials:
-
HaCaT cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
All-trans-retinoic acid (ATRA) as a positive control
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
Fluorescence microscope
-
Reagents for downstream analysis (e.g., RNA extraction kit for qRT-PCR)
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in complete medium at 37°C and 5% CO2.
-
Seed the cells into multi-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare working solutions of this compound, ATRA, and the vehicle control in complete medium. A typical concentration for this compound is 1 µM.[1]
-
Remove the old medium from the cells and replace it with the medium containing the test compounds or controls.
-
Incubate the cells for the desired period (e.g., 72 hours for gene expression studies).[1]
-
-
Fluorescence Microscopy (Optional):
-
At various time points during the incubation, visualize the cells using a fluorescence microscope with a DAPI filter set to observe the cellular uptake and localization of this compound.
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis.
-
Gene Expression Analysis: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known retinoic acid target genes (e.g., CYP26A1, RARB). Compare the gene expression levels in this compound-treated cells to those in ATRA-treated and vehicle-treated cells.
-
Cell Viability/Proliferation Assay: Perform an MTT or similar assay to assess the effect of this compound on cell viability.
-
Differentiation Markers: If applicable to the cell model, analyze the expression of differentiation markers by western blotting or immunofluorescence.
-
Visualizing Signaling and Experimental Processes
Diagrams are essential for a clear understanding of complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language.
Retinoic Acid Signaling Pathway
Caption: The canonical retinoic acid signaling pathway.
Experimental Workflow for Fluorescence Competition Assay
Caption: Workflow for the fluorescence competition assay.
References
- 1. DC 271 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of influential proteins in the classical retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of a Fluorescence‐Based Competitive Assay Enabled the Discovery of Dimeric Cyclic Peptide Modulators of Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Revealing the Potential Application of EC-Synthetic Retinoid Analogues in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Augmented Therapeutic Potential of EC-Synthetic Retinoids in Caco-2 Cancer Cells Using an In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative study of DC271 fluorescence in different cellular compartments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent probe DC271, a synthetic analog of all-trans-retinoic acid (ATRA), and its potential application in imaging distinct cellular compartments. As an ATRA analog, this compound's intracellular localization is intrinsically linked to the distribution of its binding partners, primarily the cellular retinoic acid-binding proteins (CRABPs). Evidence suggests that CRABP-bound retinoids are predominantly found in the cytoplasm and the nucleus, making these the primary compartments of interest for studying this compound fluorescence.[1][2][3]
This guide will objectively compare the known properties of this compound with well-established fluorescent probes for the nucleus and cytoplasm. We will also provide detailed experimental protocols for their use and propose a workflow for the direct comparative analysis of this compound fluorescence in these compartments.
Overview of this compound
This compound is a valuable research tool due to its intrinsic, solvatochromatic fluorescence. This means its fluorescence emission spectrum is sensitive to the polarity of its microenvironment. It binds with high affinity to cellular retinoic acid-binding protein II (CRABPII), a key protein in the retinoic acid signaling pathway. Studies on similar fluorescent retinoid analogs have revealed a significant localization within the cell nucleus, suggesting that this compound likely exhibits a similar distribution pattern.[4][5][6][7]
Comparative Analysis of Fluorescent Probes
To effectively evaluate the performance of this compound as a cellular imaging agent, it is essential to compare its photophysical properties with those of commercially available and well-characterized fluorescent probes that specifically target the cytoplasm and the nucleus.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and selected commercially available probes for the nucleus and cytoplasm.
| Probe | Target Compartment | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| This compound | Cytoplasm/Nucleus (presumed) | ~350-380 (Solvent Dependent) | ~440-570 (Solvent Dependent) | Variable (e.g., 19.3% in DMSO, 1.14% in EtOH) | Solvatochromic fluorescence, binds to CRABPII, retinoic acid analog. |
| DAPI | Nucleus (DNA) | ~358 | ~461 | High | Binds to A-T rich regions of DNA, cell-impermeant in live cells unless compromised. |
| Hoechst 33342 | Nucleus (DNA) | ~350 | ~461 | High | Binds to A-T rich regions of DNA, cell-permeant. |
| CellTracker™ Green CMFDA | Cytoplasm | ~492 | ~517 | High | Well-retained in live cells, reacts with cytosolic thiols. |
| Calcein AM | Cytoplasm | ~494 | ~517 | High | Indicates cell viability, becomes fluorescent after hydrolysis by esterases in the cytoplasm of live cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental results. Below are protocols for staining with this compound and standard compartmental probes.
Protocol 1: Staining and Imaging of this compound
Objective: To visualize the subcellular localization of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging compatible chambered coverslips or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for this compound)
Procedure:
-
Cell Culture: Plate cells on chambered coverslips or glass-bottom dishes and culture to 60-80% confluency.
-
Probe Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined empirically.
-
Cell Staining:
-
Wash cells twice with warm PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm PBS or fresh culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope. Use an excitation wavelength around 350-380 nm and collect emission in the 440-570 nm range.
-
Protocol 2: Nuclear Staining with Hoechst 33342
Objective: To counterstain the nucleus for co-localization studies with this compound.
Materials:
-
Hoechst 33342 solution (e.g., 1 mg/mL)
-
Cell culture medium
-
PBS
Procedure:
-
Probe Preparation: Prepare a 1 µg/mL working solution of Hoechst 33342 in pre-warmed cell culture medium.
-
Cell Staining:
-
Add the Hoechst 33342 working solution to the cells (can be done simultaneously with the final wash step of the this compound protocol or as a separate step).
-
Incubate for 5-15 minutes at 37°C.
-
-
Washing: Wash the cells once with warm PBS.
-
Imaging: Image the cells using a standard DAPI filter set (Ex ~350 nm, Em ~460 nm).
Protocol 3: Cytoplasmic Staining with CellTracker™ Green CMFDA
Objective: To stain the cytoplasm for co-localization analysis with this compound.
Materials:
-
CellTracker™ Green CMFDA
-
DMSO
-
Serum-free cell culture medium
-
PBS
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution in DMSO. Dilute the stock solution to a final working concentration of 0.5-5 µM in serum-free medium.
-
Cell Staining:
-
Wash cells with PBS.
-
Replace with the CellTracker™ working solution.
-
Incubate for 15-45 minutes at 37°C.
-
-
Washing: Replace the loading solution with fresh, pre-warmed complete culture medium and incubate for another 30 minutes to allow the dye to react.
-
Imaging: Wash the cells with PBS and image using a standard FITC filter set (Ex ~490 nm, Em ~520 nm).
Visualization of Pathways and Workflows
Retinoic Acid Signaling Pathway
Since this compound is a retinoic acid analog, its mechanism of action is closely tied to the retinoic acid signaling pathway. The following diagram illustrates the canonical pathway.
Retinoic Acid Signaling Pathway.
Experimental Workflow for Comparative Study
The following workflow outlines the steps for a comparative study of this compound fluorescence in different cellular compartments.
Workflow for Comparative Analysis.
Conclusion
This compound presents a promising tool for investigating the retinoic acid signaling pathway due to its intrinsic fluorescence and high affinity for CRABPII. Based on the known biology of CRABPs, this compound is expected to primarily localize to the cytoplasm and nucleus. Its solvatochromic properties may provide additional insights into the polarity of its immediate environment within these compartments.
For a comprehensive understanding of its utility as a fluorescent probe, a direct comparison with established nuclear and cytoplasmic stains is recommended. The provided protocols and workflow offer a framework for conducting such a comparative study. By quantifying the fluorescence of this compound in different cellular compartments and comparing its performance against well-characterized probes, researchers can better assess its suitability for specific imaging applications in drug development and cell biology.
References
- 1. The cellular retinoic acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Retinoic Acid Binding Proteins: Genomic and Non-genomic Functions and their Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.lancaster-university.uk [research.lancaster-university.uk]
Assessing the Off-Target Effects of the DC271 Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the DC271 fluorescent probe, focusing on its off-target effects and placing its performance in context with available alternatives. The information presented herein is intended to aid researchers in making informed decisions when selecting probes for retinoid signaling pathway studies.
Introduction to this compound
This compound is a fluorescent analog of all-trans-retinoic acid (ATRA), a critical signaling molecule derived from vitamin A. Its primary intended target is the Cellular Retinoid Binding Protein II (CRABPII), a key player in intracellular retinoid trafficking.[1] this compound's intrinsic fluorescence allows for the direct visualization and quantification of its binding to CRABPII, making it a valuable tool in retinoid research.[2] However, like any small molecule probe, understanding its potential off-target interactions is crucial for the accurate interpretation of experimental results.
Quantitative Comparison of this compound and Alternatives
While a comprehensive off-target screening of this compound against a broad panel of proteins is not publicly available, its known interactions and those of its analogs and alternative probes are summarized below. This table provides a comparative overview to guide probe selection.
| Probe | Intended Target | Known On-Target Affinity (Kd) | Potential Off-Targets | Known Off-Target Affinity/Activity | Notes |
| This compound | CRABPII | 42 nM[1] | Retinoic Acid Receptors (RARs) | EC50 (for EC23, a close analog): RARα: 41 nM, RARβ: 0.5 nM, RARγ: 0.4 nM[3] | This compound is a derivative of EC23, which is a pan-RAR agonist.[2][3] This strongly suggests that RARs are significant off-targets for this compound. It has negligible activity for Retinoid X Receptors (RXRs).[3] |
| LightOx Probes (general) | CRABPII, RARs | Not specified for individual probes | Other retinoid binding proteins | Strong binding affinity for both CRABPs and RARs reported.[4] | This family of probes also targets RARs, similar to this compound.[4] |
| LightOx17 | N/A | Non-RAR binding | To be determined | Designed as a negative control for RAR binding. | Useful tool to differentiate CRABPII-mediated effects from RAR-mediated off-target effects. |
| EC23 | CRABPII, RARs | Not specified for CRABPII | Aryl Hydrocarbon Receptor (weak)[3] | Pan-RAR agonist (EC50 values listed above).[3] | Photostable synthetic analog of ATRA and a precursor to this compound.[2][3] |
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target profile of this compound or any fluorescent probe, a combination of in vitro and in-cellulo methods is recommended. Below are detailed protocols for two powerful techniques.
Fluorescence Competition Assay
This assay directly measures the binding of a probe to its intended target and can be adapted to assess binding to potential off-target proteins.
Objective: To determine the binding affinity of this compound to CRABPII and potential off-target proteins (e.g., RARs) and to screen for other potential binders in a competitive format.
Materials:
-
This compound probe
-
Purified recombinant CRABPII, RARα, RARβ, RARγ proteins
-
A library of potential competitor compounds
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of purified proteins in an appropriate buffer.
-
Prepare a dilution series of competitor compounds.
-
-
Assay Setup:
-
To each well of a 384-well plate, add a fixed concentration of the target protein (e.g., 100 nM CRABPII).
-
Add a fixed concentration of this compound (e.g., 100 nM).
-
Add varying concentrations of the competitor compound.
-
Include control wells with protein and this compound only (maximum fluorescence) and wells with buffer and this compound only (background fluorescence).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 355 nm, Em: 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 of the competitor.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Proteome-Wide Off-Target Profiling using Affinity Purification-Mass Spectrometry (AP-MS)
This unbiased approach aims to identify all proteins that interact with the this compound probe within a complex cellular lysate.
Objective: To identify the direct and indirect binding partners of this compound in a proteome-wide manner.
Materials:
-
This compound probe (or a derivative with a clickable handle for enrichment)
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Affinity resin (e.g., Streptavidin beads if using a biotinylated probe)
-
Wash buffers of varying stringency
-
Elution buffer
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Probe Immobilization (for in vitro pulldown):
-
Immobilize the this compound probe (or its derivatized version) onto the affinity resin according to the manufacturer's instructions.
-
-
Cell Lysis:
-
Culture and harvest the cells of interest.
-
Lyse the cells in a suitable lysis buffer to prepare a whole-cell protein extract.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the probe-conjugated resin for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
Include a control incubation with unconjugated resin to identify non-specific binders.
-
-
Washing:
-
Wash the resin extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the resin using an appropriate elution buffer (e.g., high salt, low pH, or a solution of the free probe).
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a protein database search engine.
-
Quantify the relative abundance of the identified proteins in the this compound pulldown compared to the control pulldown.
-
Proteins that are significantly enriched in the this compound pulldown are considered potential binding partners.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of ATRA and the on- and potential off-target interactions of the this compound probe.
Caption: Experimental workflow for assessing the off-target effects of the this compound probe.
Conclusion and Recommendations
The this compound probe is a valuable tool for studying CRABPII due to its fluorescent properties and confirmed binding to the ATRA binding site. However, evidence strongly suggests that Retinoic Acid Receptors (RARs) are significant off-targets. This is based on the known pan-RAR agonist activity of its precursor, EC23.[3] Researchers using this compound should be aware of this potential for off-target effects and design experiments accordingly.
Recommendations:
-
Use appropriate controls: When studying the effects of this compound, it is crucial to include controls to distinguish between CRABPII-mediated and potential RAR-mediated effects. The use of a non-RAR binding fluorescent probe, such as LightOx17, could be highly beneficial in this regard.
-
Perform dose-response experiments: Using the lowest effective concentration of this compound can help to minimize off-target effects.
-
Validate findings with orthogonal approaches: Confirm key findings obtained with this compound using alternative methods that do not rely on this specific probe, such as siRNA-mediated knockdown of CRABPII.
-
Conduct comprehensive off-target profiling: For studies where high specificity is paramount, it is recommended to perform unbiased off-target profiling experiments, such as the AP-MS protocol detailed above, to fully characterize the interaction profile of this compound in the specific cellular context of interest.
By carefully considering these factors and employing rigorous experimental design, researchers can confidently utilize the this compound probe to gain valuable insights into the complex world of retinoid signaling.
References
Independent Validation of the Published DC271 Binding Constant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published binding affinity of the fluorescent retinoic acid analog, DC271, to Cellular Retinoic Acid-Binding Protein II (CRABPII). While a direct, independent validation study solely focused on re-determining the binding constant of this compound was not identified in the public literature, this guide presents the currently available data and details the experimental protocol that can be used for independent verification. The primary application of this compound is as a fluorescent probe in competition assays to determine the binding affinities of other unlabeled compounds.
Data Presentation: Binding Constants
The binding affinity of a ligand to a protein is quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity.
| Compound | Protein | Method | Binding Constant (Kd) | Reference |
| This compound | CRABPII | Not specified | 42 nM | |
| EC23 | CRABPII | Fluorescence Competition Assay (with this compound) | 160 nM | [1] |
| DC645 | CRABPII | Fluorescence Competition Assay (with this compound) | Not specified, but determined | [2] |
Signaling Pathway of Retinoids
This compound is a synthetic analog of all-trans-retinoic acid (ATRA) and is expected to follow a similar signaling pathway. Retinoic acid plays a crucial role in cell differentiation, proliferation, and apoptosis. This is mediated by its interaction with cellular retinoic acid-binding proteins (CRABPs) and nuclear retinoic acid receptors (RARs).
Experimental Protocols
The primary method for determining the binding affinity of unlabeled compounds using this compound is a fluorescence competition assay. This assay leverages the solvatochromic properties of this compound, where its fluorescence quantum yield significantly increases in the hydrophobic environment of the CRABPII binding pocket compared to when it is in an aqueous solution.[1]
Principle: An unlabeled test compound competes with this compound for binding to CRABPII. The displacement of this compound from the binding pocket by the test compound leads to a decrease in fluorescence intensity, which is proportional to the concentration and affinity of the test compound.
Materials:
-
This compound solution (e.g., 300 nM in <1% ethanol)
-
CRABPII solution (e.g., 300 nM in PBS)
-
Test compound dilution series
-
Phosphate-buffered saline (PBS)
-
Corning nonbinding-surface black fluorescence plate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of this compound, CRABPII, and a serial dilution of the test compound.
-
In a 96-well nonbinding-surface black plate, combine equal volumes (e.g., 50 µL) of the this compound solution, the CRABPII solution, and each concentration of the test compound dilution series.
-
Include control wells:
-
This compound and CRABPII without the test compound (maximum fluorescence).
-
This compound in buffer without CRABPII (baseline fluorescence).
-
Buffer only (blank).
-
-
Centrifuge the plate briefly (e.g., 2 minutes at 1500 rpm) to ensure proper mixing.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., excitation at 335 nm and emission at 440 nm).[2]
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using appropriate software (e.g., DynaFit) to determine the IC50 value.
-
Calculate the binding constant (Ki) of the test compound using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent probe (this compound).
Experimental Workflow for Binding Constant Determination
The following diagram illustrates the workflow for determining the binding constant of a test compound using the this compound fluorescence competition assay.
References
Safety Operating Guide
Proper Disposal of DC271: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of DC271, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Plan: A Four-Step Procedural Guidance
Disposal of this compound, as with any laboratory chemical, must be approached systematically to ensure the safety of personnel and compliance with institutional and regulatory standards.
Step 1: Waste Identification and Classification
The first critical step is to determine if the this compound waste is hazardous. Hazardous waste is defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[1][2] Since this compound is a complex organic molecule, it should be treated as chemical waste. It is essential to consult your institution's Environmental Health and Safety (EHS) department for a formal waste characterization. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office to avoid potentially hazardous reactions.[3][4]
Step 2: Proper Waste Containment
Utilize a designated and compatible waste container for collecting this compound waste. The container must be:
-
Chemically Compatible: For organic solvents containing this compound, a high-density polyethylene (B3416737) (HDPE) or glass container is typically appropriate.[4]
-
Leak-Proof and Securely Sealed: The container must have a tight-fitting lid to prevent spills and evaporation.[3][4]
-
Clearly Labeled: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the approximate concentration and volume.
Step 3: Accumulation and Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][2][3] Key considerations for the SAA include:
-
Location: The SAA must be at or near the point of generation.[1][2]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.
-
Segregation: Store this compound waste away from incompatible chemicals. As a general precaution, avoid storing it with strong oxidizing agents, acids, or bases.[3]
Step 4: Scheduling Waste Pickup
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often not exceeding one year for partially filled containers), contact your EHS department to arrange for a hazardous waste pickup.[2][3] Do not dispose of this compound down the drain or in regular trash.[5]
Quantitative Data Summary
For accurate waste management and reporting, maintain a log of the generated this compound waste.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 198696-03-6 |
| Waste Category | Chemical Waste (Presumed Hazardous) |
| Container Type | Chemically resistant, leak-proof with a secure lid |
| Storage Location | Designated Satellite Accumulation Area (SAA) |
| Disposal Method | Licensed Hazardous Waste Contractor via EHS |
Experimental Protocol for Waste Characterization
In the absence of a specific SDS, a simplified risk assessment can be conducted by laboratory personnel in conjunction with the EHS department.
-
Review Available Literature: Gather all available information on this compound and structurally similar retinoic acid analogs to assess potential hazards.
-
Solvent Consideration: The primary hazard may be associated with the solvent used to dissolve this compound (e.g., DMSO, ethanol). The disposal procedure will be heavily influenced by the solvent's characteristics.
-
Consult EHS: Present the gathered information to your institution's EHS department. They will provide guidance on proper waste classification and disposal procedures based on federal, state, and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety department for definitive procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
